3-Bromobiphenyl
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-bromo-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYQKCQEVBFJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
| Record name | 3-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024639 | |
| Record name | 3-Bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromobiphenyl is a clear yellow viscous liquid. Insoluble in water. (NTP, 1992) | |
| Record name | 3-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
570 to 574 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | 3-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2113-57-7 | |
| Record name | 3-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Bromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7I53K56S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Bromobiphenyl: A Comprehensive Technical Guide for Researchers
CAS Number: 2113-57-7
This technical guide provides an in-depth overview of 3-Bromobiphenyl, a halogenated aromatic hydrocarbon of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological implications, particularly its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.
Core Properties and Data
This compound, also known as m-Bromobiphenyl or 1-bromo-3-phenylbenzene, is a versatile organic compound with the chemical formula C₁₂H₉Br.[1][2] It is recognized for its utility as an intermediate in organic synthesis and as a component in the development of electrochemical immunosensors.[2][3]
Physical and Chemical Properties
This compound is a clear, yellow viscous liquid at room temperature.[3] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2113-57-7 | [2][4] |
| Molecular Formula | C₁₂H₉Br | [1][2] |
| Molecular Weight | 233.10 g/mol | [1][4] |
| Melting Point | 9 °C | [5] |
| Boiling Point | 300 °C at 760 mmHg | [3][5] |
| 103-104 °C at 0.2 mmHg | [4] | |
| Density | 1.398 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.639 | [4] |
| Solubility | Insoluble in water; Soluble in Chloroform and slightly soluble in DMSO. | [3] |
| Appearance | Clear yellow viscous liquid | [3] |
Spectral Data
Definitive identification and characterization of this compound are achieved through various spectroscopic techniques. The following data have been reported:
-
¹H NMR: Spectra are available and can be found in various chemical databases.[6][7]
-
¹³C NMR: Spectral data for this compound has been documented.[7][8]
-
Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) spectra, are available for this compound.[7][9]
-
Infrared (IR) Spectroscopy: IR spectra, including vapor phase and liquid film, have been recorded.[5][9]
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research. The following sections outline common experimental procedures.
Synthesis of this compound
Two prevalent methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Ullmann reaction.
1. Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. A general protocol for the synthesis of this compound via this method is as follows:
-
Reactants: 1,3-Dibromobenzene and Phenylboronic acid.
-
Catalyst: A palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., Triphenylphosphine).
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is used to activate the boronic acid.
-
Solvent: A biphasic solvent system, typically an organic solvent such as toluene (B28343) or dioxane mixed with water.
-
Procedure:
-
To a reaction vessel, add 1,3-dibromobenzene, phenylboronic acid, the palladium catalyst, and the phosphine ligand.
-
Add the solvent mixture and the aqueous base.
-
The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel.
2. Ullmann Reaction
The Ullmann reaction provides an alternative route for the synthesis of biaryl compounds through a copper-catalyzed coupling of aryl halides.
-
Reactants: Two equivalents of an aryl halide (in this case, a suitable brominated benzene (B151609) derivative and a phenylating agent) or a self-coupling of 1-bromo-3-iodobenzene.
-
Catalyst: Copper powder or a copper(I) salt.
-
Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene (B124822) is often used.
-
Procedure:
-
The aryl halide and copper catalyst are heated in the solvent at an elevated temperature.
-
The reaction progress is monitored until completion.
-
Workup typically involves cooling the reaction mixture, followed by filtration to remove the copper salts.
-
The product is then extracted from the filtrate and purified.
-
Purification of this compound
Regardless of the synthetic route, purification of the crude product is essential.
-
Column Chromatography: This is a standard method for purifying this compound. A silica gel stationary phase is commonly used with a non-polar eluent, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be an effective purification technique.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: General synthetic workflows for this compound.
Experimental Workflow for an Electrochemical Immunosensor
This compound has been utilized in the development of electrochemical immunosensors for the detection of brominated flame retardants. The general workflow for constructing such a sensor is as follows:
Caption: Workflow for an electrochemical immunosensor using this compound.
Biological Signaling Pathways
For drug development professionals, understanding the interaction of compounds with biological systems is paramount. This compound, as a member of the polybrominated biphenyl (B1667301) (PBB) class of compounds, is known to interact with the aryl hydrocarbon receptor (AhR) signaling pathway.[3]
The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism. The binding of ligands like PBBs to the AhR initiates a cascade of events leading to changes in gene expression.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Activation of the AhR pathway by PBBs can lead to a range of toxicological effects, including disruption of endocrine function and potential immunotoxicity.[10] This interaction highlights the importance of evaluating the toxicological profile of this compound and its derivatives in drug discovery and development processes.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 2113-57-7 [m.chemicalbook.com]
- 4. 3-ブロモビフェニル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound(2113-57-7) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | 2113-57-7 [chemicalbook.com]
- 8. This compound(2113-57-7) 13C NMR [m.chemicalbook.com]
- 9. This compound | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. This compound | 2113-57-7 [amp.chemicalbook.com]
An In-depth Technical Guide to 3-Bromobiphenyl
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 3-Bromobiphenyl, focusing on its fundamental molecular properties and a key synthetic pathway.
Molecular Data Summary
This compound is a halogenated aromatic hydrocarbon.[1] Its core structure consists of a biphenyl (B1667301) molecule with a bromine atom substituted at the third position of one of the phenyl rings.[1] This substitution influences the compound's reactivity, making it a valuable intermediate in various organic syntheses.[1][2] The key molecular data for this compound are summarized in the table below for easy reference.
| Data Point | Value | Source |
| Molecular Formula | C₁₂H₉Br | PubChem[3], Chemsrc[4], Guidechem[1], Sigma-Aldrich, Santa Cruz Biotechnology[5], ChemicalBook[6] |
| Linear Formula | C₆H₅C₆H₄Br | Sigma-Aldrich |
| Molecular Weight | 233.10 g/mol | PubChem[3], Sigma-Aldrich, Santa Cruz Biotechnology[5] |
| Molecular Weight | 233.104 g/mol | Chemsrc[4] |
| Molecular Weight | 233.108 g/mol | Guidechem[1] |
| Molecular Weight | 233.1 g/mol | ChemicalBook[6] |
| Exact Mass | 231.988754 Da | Chemsrc[4] |
| Monoisotopic Mass | 231.98876 Da | PubChem[3], Guidechem[1] |
| CAS Number | 2113-57-7 | Chemsrc[4], Guidechem[1], Sigma-Aldrich, Santa Cruz Biotechnology[5], ChemicalBook[6] |
Synthesis of this compound via Suzuki Coupling
A common and efficient method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
The following protocol describes the synthesis of this compound from 1-bromo-3-iodobenzene (B1265593) and phenylboronic acid.
Materials:
-
1-bromo-3-iodobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
200 mL two-necked round-bottom flask
-
Appropriate solvent (e.g., a mixture of toluene, ethanol, and water)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a 200 mL two-necked round-bottom flask, add 1-bromo-3-iodobenzene (16.5 mmol), phenylboronic acid (15.0 mmol), palladium(II) acetate (0.450 mmol), triphenylphosphine (0.911 mmol), and potassium carbonate (45.1 mmol).[6]
-
Add the solvent system to the flask. A typical solvent mixture for Suzuki coupling is toluene, ethanol, and water in a 4:1:1 ratio.
-
Heat the reaction mixture under reflux with stirring for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate mixture) to yield pure this compound.
The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki coupling reaction.
References
An In-depth Technical Guide to the Physical Properties of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Bromobiphenyl. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and analysis. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of relevant workflows.
Core Physical and Chemical Properties
This compound is an aromatic hydrocarbon that presents as a clear yellow viscous liquid or a light yellow to gray-beige powder at room temperature.[1][2] It is an important intermediate in organic synthesis, particularly in the pharmaceutical and liquid crystal industries.[1]
Quantitative Data Summary
The physical properties of this compound have been determined by various methods, leading to a range of reported values. The following tables summarize the key quantitative data available for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉Br | [1] |
| Molecular Weight | 233.10 g/mol | [3] |
| Appearance | Clear yellow viscous liquid / Light yellow to gray-beige powder | [1][2] |
| Melting Point | 9°C to 94°C (range across sources) | [1][4][5][6] |
| Boiling Point | 300 °C at 760 mmHg | [1][4][5] |
| 103-104 °C at 0.2 mmHg | [7][8][9] | |
| Density | 1.398 g/mL at 25 °C | [1][5][7] |
| Refractive Index | 1.637-1.641 at 20 °C | [1][5][6] |
| Flash Point | 110 °C to 113 °C (closed cup) | [1][5][7][10] |
| Vapor Pressure | 0.00205 mmHg at 25°C | [6] |
| Solubility Profile | Solubility | Reference(s) |
| Water | Insoluble | [1][4] |
| Chloroform | Soluble | [1] |
| DMSO | Slightly soluble | [1] |
| Organic Solvents | Soluble | [11] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical and spectral properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus like a Mel-Temp or a Thiele tube.[4]
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[4]
-
Heating: The sample is heated rapidly at first to determine an approximate melting range. The determination is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7] For a pure compound, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination (Micro Scale)
For small quantities of liquid, a micro boiling point determination is a suitable method.[12][13]
Procedure:
-
Sample Preparation: A small amount of liquid this compound (approximately 0.2 mL) is placed in a small test tube or a fusion tube.[13][14] A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]
-
Heating: The assembly is heated gently in a melting point apparatus or a Thiele tube.[15]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13][15] The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]
Density Determination (Pycnometer Method)
The density of liquid this compound can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[2]
Procedure:
-
Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.[2]
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.[2]
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[2]
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for purification and reaction setup.[1][16]
Procedure:
-
Sample and Solvent: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[17]
-
Addition of Solvent: A small volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol, chloroform) is added in portions.[17]
-
Observation: After each addition, the mixture is vigorously shaken.[1][10] The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For quantitative solubility, the process is continued until the solute completely dissolves, and the amount of solvent required is recorded.[10]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.[18][19]
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20] Tetramethylsilane (TMS) is typically added as an internal standard.[19]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.[21] For ¹³C NMR, the instrument is tuned to the carbon-13 frequency.[22]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that are used to elucidate the structure.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23]
Procedure:
-
Sample Preparation (Liquid): For liquid this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.[24]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.[23]
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[23]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[6][25]
Procedure:
-
Sample Introduction and Ionization: A small sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically by an electron impact (EI) source. This process forms a molecular ion and various fragment ions.[25][26][27]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).[3][25]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[3][25] The peak with the highest m/z value usually corresponds to the molecular ion.[25]
Workflows and Applications
The following diagrams illustrate key experimental and synthetic workflows involving this compound.
Caption: Synthesis of this compound via Suzuki Coupling.[28]
References
- 1. scribd.com [scribd.com]
- 2. mt.com [mt.com]
- 3. fiveable.me [fiveable.me]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 7. byjus.com [byjus.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. pennwest.edu [pennwest.edu]
- 10. researchgate.net [researchgate.net]
- 11. wjec.co.uk [wjec.co.uk]
- 12. phillysim.org [phillysim.org]
- 13. chemconnections.org [chemconnections.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. youtube.com [youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. inchemistry.acs.org [inchemistry.acs.org]
- 19. NMR Spectroscopy [www2.chemistry.msu.edu]
- 20. web.mit.edu [web.mit.edu]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 24. eng.uc.edu [eng.uc.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 27. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 28. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]
Navigating the Solubility of 3-Bromobiphenyl: A Technical Guide for Researchers
An in-depth analysis of the solubility characteristics of 3-bromobiphenyl in various organic solvents, providing essential data and methodologies for laboratory applications.
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application in synthesis, purification, and formulation. This compound, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, presents a solubility profile that necessitates a detailed examination for its effective utilization. This technical guide provides a comprehensive overview of the available solubility data for this compound in a range of common organic solvents, outlines a detailed experimental protocol for its determination, and offers a logical workflow for solvent selection.
Qualitative Solubility of this compound
| Solvent Classification | Solvent | Qualitative Solubility |
| Halogenated | Chloroform | Soluble[1][2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] |
| Aqueous | Water | Insoluble[1][2][3][4][5] |
| General Organic | Common Organic Solvents | Generally Soluble |
Experimental Protocol for Determining Solubility
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath (e.g., water bath, heating block)
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation (e.g., using a magnetic stirrer or orbital shaker). This ensures that the dissolution process reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for non-volatile solutes):
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the volumetric flask under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.
-
Calculate the solubility as the mass of the dissolved this compound per volume of solvent (e.g., g/100 mL).
-
-
Spectroscopic/Chromatographic Analysis (Alternative Method):
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Back-calculate the original concentration of the saturated solution to determine the solubility.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on the intended application.
Caption: Workflow for selecting a suitable solvent for this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains a gap in the current literature, the provided qualitative information and the detailed experimental protocol offer a solid starting point for researchers to conduct their own precise measurements and make informed decisions for their specific applications. The logical workflow for solvent selection further aids in navigating the complexities of choosing the most appropriate solvent system for successful experimental outcomes.
References
- 1. This compound CAS#: 2113-57-7 [m.chemicalbook.com]
- 2. 2113-57-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2113-57-7 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Synthesis of 3-Bromobiphenyl from Biphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-bromobiphenyl starting from biphenyl (B1667301). Direct bromination of biphenyl is not a viable route for the synthesis of this compound due to the ortho- and para-directing nature of the phenyl group in electrophilic aromatic substitution reactions. Therefore, this guide focuses on a multi-step indirect pathway involving nitration, separation, reduction, and a subsequent Sandmeyer reaction.
Synthetic Strategy Overview
The synthesis of this compound from biphenyl is a challenging process due to the difficulty in achieving meta-substitution on the biphenyl core. The most practical approach involves a four-step sequence:
-
Nitration of Biphenyl: Electrophilic nitration of biphenyl yields a mixture of 2-, 3-, and 4-nitrobiphenyl (B1678912) isomers. The formation of the desired 3-nitrobiphenyl (B1294916) is a minor product.
-
Isomer Separation: The separation of 3-nitrobiphenyl from the more abundant 2- and 4-isomers is a critical and challenging step, often requiring chromatographic techniques.
-
Reduction of 3-Nitrobiphenyl: The isolated 3-nitrobiphenyl is then reduced to 3-aminobiphenyl (B1205854). Catalytic hydrogenation is a common and efficient method for this transformation.
-
Sandmeyer Reaction: Finally, 3-aminobiphenyl is converted to this compound via a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with a bromide ion using a copper(I) bromide catalyst.
The overall synthetic pathway is depicted in the following diagram:
Experimental Protocols
Step 1: Nitration of Biphenyl
The nitration of biphenyl is a standard electrophilic aromatic substitution reaction. However, it predominantly yields the 2- and 4-nitro isomers, with the 3-nitro isomer being a minor component. The isomer distribution is sensitive to reaction conditions.
Experimental Protocol:
A solution of biphenyl (e.g., 15.4 g, 0.1 mol) in a suitable solvent such as glacial acetic acid or dichloromethane (B109758) is cooled in an ice bath. A nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid, is added dropwise while maintaining a low temperature (0-10 °C) to control the reaction rate and minimize side reactions. After the addition is complete, the reaction mixture is stirred for a specified period, and then poured onto ice water to quench the reaction and precipitate the product mixture. The crude product, a mixture of nitrobiphenyl isomers, is collected by filtration, washed with water until neutral, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Biphenyl, Nitric Acid, Sulfuric Acid | [1][2] |
| Isomer Ratio (approx.) | 2-nitro: 4-nitro ≈ 3.5:1 | [1] |
| Yield of 3-nitrobiphenyl | Very low (typically <5%) | General Knowledge |
Note: The low yield of the 3-nitro isomer is a significant drawback of this synthetic route.
Step 2: Separation of 3-Nitrobiphenyl Isomer
The separation of the small amount of 3-nitrobiphenyl from the large excess of 2- and 4-nitrobiphenyls is a challenging but crucial step. Preparative High-Performance Liquid Chromatography (HPLC) is a viable, albeit potentially costly, method for this separation on a laboratory scale.[3][4] Fractional crystallization can also be attempted, but may be less effective due to the similar physical properties of the isomers.[5]
Experimental Protocol (Preparative HPLC):
The crude mixture of nitrobiphenyl isomers is dissolved in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). This solution is then injected onto a preparative reverse-phase HPLC column (e.g., C18 or Phenyl).[3][4] A gradient or isocratic elution with a mobile phase, typically a mixture of acetonitrile and water or methanol (B129727) and water, is used to separate the isomers. The fractions are collected, and those containing the pure 3-nitrobiphenyl are combined and the solvent is removed under reduced pressure.
Step 3: Reduction of 3-Nitrobiphenyl to 3-Aminobiphenyl
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1][6]
Experimental Protocol:
3-Nitrobiphenyl is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% palladium on carbon (typically 5-10% by weight of the substrate) is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 3-aminobiphenyl.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 3-Nitrobiphenyl | [7] |
| Reagents | Hydrogen gas, 10% Pd/C | [1][6] |
| Solvent | Ethanol or Ethyl Acetate | [1] |
| Temperature | Room Temperature | [1] |
| Pressure | Atmospheric or slightly elevated | [1] |
| Typical Yield | >90% | [7] |
Step 4: Sandmeyer Reaction of 3-Aminobiphenyl
The final step is the conversion of the amino group to a bromine atom via the Sandmeyer reaction. This involves two stages: diazotization of the amine followed by reaction with a copper(I) bromide solution.[8][9]
Experimental Protocol:
-
Diazotization: 3-Aminobiphenyl is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (NaNO₂) in water is then added dropwise, keeping the temperature strictly below 5 °C. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr) is dissolved in HBr. This solution is also cooled in an ice bath. The freshly prepared, cold diazonium salt solution is then added slowly to the CuBr solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt, which is often indicated by the cessation of nitrogen gas evolution. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and the solvent is removed to give crude this compound, which can be further purified by distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 3-Aminobiphenyl | [9] |
| Diazotization Reagents | Sodium Nitrite, Hydrobromic Acid | [8] |
| Sandmeyer Reagent | Copper(I) Bromide | [8] |
| Temperature (Diazotization) | 0-5 °C | [9] |
| Temperature (Sandmeyer) | 0 °C to 60 °C | [9] |
| Typical Yield | 60-80% | General Knowledge |
Summary of Quantitative Data
The following table summarizes the key quantitative data for the multi-step synthesis of this compound from biphenyl.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Nitration | HNO₃, H₂SO₄ | <5% (for 3-isomer) |
| 2 | Separation | - | Dependent on method |
| 3 | Reduction | H₂, Pd/C | >90% |
| 4 | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | 60-80% |
Conclusion
The synthesis of this compound from biphenyl is a challenging but feasible process. The primary obstacle is the low yield of the meta-nitration product in the initial step. This necessitates a highly efficient separation technique to isolate the desired 3-nitrobiphenyl isomer. The subsequent reduction and Sandmeyer reaction are relatively standard and high-yielding transformations. For researchers requiring significant quantities of this compound, exploring alternative synthetic routes starting from precursors already functionalized at the meta position, such as 3-bromoaniline (B18343) or 1,3-dibromobenzene, may be more practical. However, for the specific transformation from biphenyl, the pathway detailed in this guide provides a comprehensive and technically sound approach.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. rushim.ru [rushim.ru]
- 3. Separation of 4-Nitrobiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. welch-us.com [welch-us.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 3-bromobiphenyl, a key intermediate in the development of pharmaceuticals and functional materials, presents a notable challenge in regioselectivity. Direct electrophilic bromination of biphenyl (B1667301), a seemingly straightforward approach, overwhelmingly favors the formation of ortho- and para-substituted isomers due to the electronic directing effects of the phenyl substituent. This guide provides a comprehensive overview of the underlying principles governing this regioselectivity and details a robust and widely adopted alternative: the Suzuki-Miyaura cross-coupling reaction. This document serves as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes to aid researchers in the efficient and selective synthesis of this compound.
The Challenge of Regioselectivity in the Electrophilic Bromination of Biphenyl
The direct electrophilic bromination of biphenyl with molecular bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is a classic example of electrophilic aromatic substitution. However, the phenyl group of biphenyl is an ortho-, para-directing activator. This directing effect is a consequence of the resonance stabilization of the carbocation intermediate, also known as the arenium ion or sigma complex, that is formed during the reaction.
When the electrophile (Br⁺) attacks the ortho or para position of the biphenyl ring system, the positive charge in the resulting arenium ion can be delocalized onto the adjacent phenyl ring through resonance. This additional resonance stabilization significantly lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate. In the case of meta-attack, the positive charge cannot be delocalized onto the adjacent ring, resulting in a less stable intermediate and a much slower reaction rate. Consequently, the reaction proceeds preferentially through the lower energy pathways, leading to a product mixture dominated by 2-bromobiphenyl (B48390) and 4-bromobiphenyl, with only trace amounts, if any, of the desired this compound.[1]
Recommended Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction
To overcome the regioselectivity limitations of direct bromination, the Suzuki-Miyaura cross-coupling reaction is the method of choice for the synthesis of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (phenylboronic acid) and an aryl halide (1,3-dibromobenzene or 1-bromo-3-iodobenzene). The reaction is highly efficient, tolerates a wide range of functional groups, and offers excellent regiocontrol.
The general transformation is as follows:
1,3-Dibromobenzene + Phenylboronic Acid → this compound
or
1-Bromo-3-iodobenzene (B1265593) + Phenylboronic Acid → this compound
The latter reaction, utilizing 1-bromo-3-iodobenzene, is often preferred due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the catalytic cycle, which can lead to higher selectivity and yields.
Experimental Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of this compound from 1-bromo-3-iodobenzene and phenylboronic acid.
Materials:
-
1-Bromo-3-iodobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 200 mL two-necked round-bottom flask, add 1-bromo-3-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), triphenylphosphine (0.09 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add toluene and water (a 1:1 mixture is common) to the flask. The solvent volume should be sufficient to ensure effective stirring.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with hexane or a hexane/ethyl acetate gradient to afford this compound as a clear oil.
Quantitative Data
The following tables summarize typical quantitative data for the Suzuki-Miyaura synthesis of this compound.
Table 1: Reagent Quantities and Ratios
| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) |
| 1-Bromo-3-iodobenzene | 1.0 | 282.91 |
| Phenylboronic acid | 1.2 | 121.93 |
| Palladium(II) acetate | 0.03 | 224.50 |
| Triphenylphosphine | 0.09 | 262.29 |
| Potassium carbonate | 3.0 | 138.21 |
| Toluene | Solvent | 92.14 |
| Water | Solvent | 18.02 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Temperature | 100°C (Reflux) |
| Reaction Time | 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Typical Yield | 75-90% |
Conclusion
While direct electrophilic bromination of biphenyl is an inefficient pathway for the synthesis of this compound due to the strong ortho- and para-directing influence of the phenyl substituent, the Suzuki-Miyaura cross-coupling reaction provides a highly effective and regioselective alternative. By coupling 1-bromo-3-iodobenzene with phenylboronic acid in the presence of a palladium catalyst, researchers can achieve high yields of the desired meta-substituted product. The detailed protocol and quantitative data presented in this guide offer a robust starting point for the laboratory-scale synthesis of this compound, a valuable building block for the pharmaceutical and materials science industries.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Bromobiphenyl
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromobiphenyl. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document details experimental protocols, presents a thorough interpretation of spectral data, and includes visualizations to aid in understanding the structural and electronic properties of this compound.
Introduction
This compound is a substituted aromatic compound consisting of two phenyl rings linked by a single bond, with a bromine atom at the 3-position of one of the rings. This substitution pattern leads to a complex and informative NMR spectrum, providing valuable insights into the molecule's structure. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of this compound in various applications, including organic synthesis and materials science.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectral Data
The proton NMR spectrum of this compound displays a series of multiplets in the aromatic region, corresponding to the nine distinct protons on the biphenyl (B1667301) core. The assignments are based on the expected electronic effects of the bromine substituent and the phenyl group, as well as analysis of coupling patterns.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.72 | t | 1.8 |
| H-6 | 7.59 | ddd | 7.9, 1.8, 1.1 |
| H-4 | 7.50 | ddd | 8.0, 2.0, 1.1 |
| H-2", 6" | 7.46 | m | - |
| H-4" | 7.41 | m | - |
| H-3", 5" | 7.35 | m | - |
| H-5 | 7.29 | t | 7.9 |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound shows twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the aromatic rings.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 143.1 |
| C-1" | 140.2 |
| C-4 | 130.8 |
| C-6 | 130.3 |
| C-5 | 129.9 |
| C-3", 5" | 128.8 |
| C-4" | 128.0 |
| C-2", 6" | 127.2 |
| C-2 | 126.1 |
| C-3 | 122.8 |
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to dissolve the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
¹H NMR Data Acquisition
-
Spectrometer Setup: The NMR spectrometer should be equipped with a broadband probe tuned to the proton frequency (e.g., 400 or 500 MHz).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm, is sufficient to cover the aromatic region and the TMS signal.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.
-
Number of Scans: Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate integration.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
¹³C NMR Data Acquisition
-
Spectrometer Setup: The probe is tuned to the ¹³C frequency (e.g., 100 or 125 MHz).
-
Locking and Shimming: The same lock and shim settings from the ¹H NMR experiment can often be used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.
-
Spectral Width: A spectral width of 200-240 ppm, centered around 100-120 ppm, is typically used.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the generally longer relaxation times of carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The FID is converted to the frequency domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected.
-
Referencing: The spectrum is referenced to the residual solvent peak (CDCl₃ at δ 77.16 ppm) or TMS at 0.00 ppm.
-
Visualization of Molecular Structure and NMR Workflow
The following diagrams illustrate the structure of this compound with atom numbering for spectral assignment and a generalized workflow for NMR analysis.
Caption: Structure of this compound with atom numbering for NMR assignments.
Caption: Generalized workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The chemical shifts and coupling patterns are consistent with the presence of a brominated phenyl ring and an unsubstituted phenyl ring. This guide offers a comprehensive resource for the interpretation of these spectra and provides standardized protocols for their acquisition, which are essential for the reliable characterization of this compound in research and industrial settings.
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromobiphenyl (CAS No. 2113-57-7), a member of the polybrominated biphenyl (B1667301) (PBB) family. PBBs are of significant interest due to their use as flame retardants and their environmental and toxicological implications.[1] A thorough understanding of the mass spectrometric behavior of this compound is crucial for its accurate identification and quantification in various matrices. This document details the compound's core fragmentation profile under electron ionization (EI), presents quantitative mass spectral data, outlines a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and illustrates a relevant signal transduction pathway for its detection.
Core Fragmentation Profile of this compound
Under electron ionization (EI), this compound undergoes characteristic fragmentation, primarily influenced by the presence of the bromine atom and the stable biphenyl ring system. The resulting mass spectrum is distinguished by a prominent molecular ion peak cluster and a base peak corresponding to the loss of the bromine atom.
Primary Fragmentation Pathway:
The principal fragmentation pathway of this compound upon electron ionization is initiated by the ejection of an electron from the molecule to form a molecular ion radical ([M]•+). The most favorable fragmentation route involves the cleavage of the C-Br bond, which is relatively weak. This leads to the loss of a bromine radical (•Br) and the formation of the highly stable biphenyl cation ([M-Br]+) at m/z 152. This fragment is typically the base peak in the spectrum due to its high stability.[2]
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a molecular ion cluster with two peaks of almost equal intensity separated by two mass-to-charge units (m/z 232 and 234).
Further fragmentation of the biphenyl cation (m/z 152) can occur, leading to the formation of smaller, less abundant ions, such as the phenyl cation ([C6H5]+) at m/z 77.[2]
Quantitative Mass Spectral Data
The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is essential for the compound's identification and for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods for quantitative analysis.
| m/z | Relative Intensity (%) | Ion Identity |
| 234 | 97.7 | [C12H981Br]•+ (Molecular Ion) |
| 232 | 100.0 | [C12H979Br]•+ (Molecular Ion) |
| 153 | 39.5 | [C12H9]+ (Fragment) |
| 152 | 75.1 | [C12H8]+ (Fragment, Base Peak) |
| 151 | 20.2 | [C12H7]+ (Fragment) |
| 76 | 37.6 | [C6H4]+ (Fragment) |
Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.
Experimental Protocols
The following protocol provides a general framework for the analysis of this compound using GC-MS with electron ionization. This protocol is based on established methods for the analysis of brominated flame retardants and related compounds.[3][4]
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or toluene (B28343) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for quantitative analysis.
-
Sample Extraction (from a solid matrix):
-
Accurately weigh a known amount of the homogenized sample.
-
Perform solvent extraction using a suitable solvent like hexane or a hexane/dichloromethane mixture. Techniques such as sonication or pressurized liquid extraction can be employed.[5]
-
Filter the extract to remove particulate matter.
-
If necessary, a cleanup step using solid-phase extraction (SPE) with materials like Florisil may be performed to remove interfering matrix components.[5]
-
Concentrate the final extract under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.
-
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): An Agilent 6890 GC or similar, equipped with a split/splitless injector.[3]
-
Mass Spectrometer (MS): A quadrupole, ion trap, or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is recommended.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]
-
Injection Mode: Splitless injection with an injection volume of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 140-150 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: Hold at 280-300 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition:
-
Full Scan Mode: For qualitative analysis and identification, scan a mass range of m/z 50-300.
-
Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitative analysis, monitor the characteristic ions: m/z 234, 232, and 152.
-
Visualization of Pathways and Workflows
4.1. Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.
References
3-Bromobiphenyl: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for 3-Bromobiphenyl (CAS No. 2113-57-7). The following sections detail the compound's hazard classifications, physical and chemical properties, safe handling and storage procedures, personal protective equipment recommendations, and emergency first-aid measures. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for handlers to be fully aware of its potential hazards to mitigate risks in a laboratory or drug development setting. The primary hazards are summarized in the GHS classification table below.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
The following diagram illustrates the GHS pictograms associated with this compound, providing a quick visual reference to its primary hazards.
Caption: GHS Pictograms for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental for its safe handling and for designing experimental procedures. It is described as a clear yellow viscous liquid that is insoluble in water.[1][4]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H9Br[1] |
| Molecular Weight | 233.10 g/mol [1] |
| Appearance | Clear yellow viscous liquid[1][4] |
| Boiling Point | 300.0 ± 9.0 °C at 760 mmHg[5] |
| Melting Point | 9°C[5] |
| Flash Point | 113 °C (235.4 °F) - closed cup[6] |
| Density | 1.398 g/mL at 25 °C |
| Solubility in Water | Insoluble[1] |
| Refractive Index | n20/D 1.639 |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the formation and inhalation of aerosols.[3]
-
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] For situations with a risk of splashing, a face shield is recommended.[7]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.[1] The compound may also be sensitive to light.[1]
-
Storage Temperature: Store at room temperature (between 10°C - 25°C).[2]
The following workflow diagram outlines the essential steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical in preventing exposure to this compound. The following diagram details the recommended PPE for handling this compound.
Caption: Recommended PPE for Handling this compound.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Immediately move the exposed person to fresh air.[9] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Wash the skin thoroughly with soap and water.[1] If skin irritation occurs, get medical advice/attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[11] Remove contact lenses, if present and easy to do.[10] Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse mouth with water.[10] Call a physician or poison control center immediately.[12] |
The following diagram illustrates the logical flow of first-aid actions depending on the route of exposure.
Caption: First-Aid Decision Flowchart for this compound Exposure.
Accidental Release Measures
In the event of a spill, personal precautions, protective equipment, and emergency procedures should be followed.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[8]
-
Containment and Cleaning: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3] Collect the absorbed material in a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways.[3]
Toxicological Information
Limited toxicological data is available for this compound. It is considered moderately toxic by the intraperitoneal route.[4] Acute exposure may lead to irritation of the eyes, skin, and respiratory tract.[4] Prolonged or repeated exposure could potentially result in damage to the liver and kidneys.[4] The lowest published lethal dose (LDLo) in mice via the intraperitoneal route is 500 mg/kg.[5] There is currently insufficient evidence to classify this compound as a human carcinogen.[4]
This technical guide provides a summary of the key safety and handling information for this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2113-57-7 | FB33934 | Biosynth [biosynth.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS#:2113-57-7 | Chemsrc [chemsrc.com]
- 6. This compound 97 2113-57-7 [sigmaaldrich.com]
- 7. pppmag.com [pppmag.com]
- 8. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. accustandard.com [accustandard.com]
An In-depth Technical Guide to the Toxicological Profile of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological data for 3-Bromobiphenyl (CAS No. 2113-57-7), a monobrominated polybrominated biphenyl (B1667301) (PBB). Due to a notable lack of specific toxicological studies on this particular congener, this document synthesizes information from studies on related PBBs and outlines the standard experimental protocols for key toxicological endpoints. The guide is intended to inform researchers, scientists, and drug development professionals about the known toxicological profile, highlight significant data gaps, and provide a framework for future research. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound is a halogenated aromatic hydrocarbon characterized by a biphenyl structure with a single bromine atom at the meta position of one of the phenyl rings.[1] It exists as a white to off-white crystalline solid at room temperature.[1] While PBBs have been utilized as flame retardants, their use has been restricted due to their persistence in the environment and potential for adverse health effects.[2] The toxicological profile of this compound is not well-characterized, with much of the available information extrapolated from studies on other PBB congeners. This guide aims to consolidate the existing data and provide a detailed overview of the necessary toxicological assessments.
Quantitative Toxicological Data
Quantitative data for this compound is sparse. The following tables summarize the available acute toxicity data. No specific data for sub-chronic, chronic, reproductive, or developmental toxicity, including No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL), were identified in the public domain for this compound.
Table 1: Acute Toxicity Data for this compound
| Test Type | Species | Route of Exposure | Value | Reference |
| LDLo (Lowest published lethal dose) | Mouse | Intraperitoneal | 500 mg/kg | [3] |
| LD50 (Median lethal dose) | Rabbit | Dermal | >2000 mg/kg* | This value is for a product containing this compound, suggesting low dermal toxicity. |
*Note: This value is for a formulation and not the pure compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicological studies. As specific studies on this compound are limited, this section outlines the standard methodologies for key toxicological assays that would be required for a comprehensive assessment.
Acute Oral Toxicity (OECD 423)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
Experimental Workflow:
Caption: Workflow for an acute oral toxicity study (OECD 423).
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., rats, typically one sex, often females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and allowed to acclimatize for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: The test substance is administered in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, and clinical signs of toxicity at regular intervals for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The results are used to classify the substance for its acute oral toxicity.
Genotoxicity Assays
This in vitro assay is used to detect gene mutations.
Experimental Workflow:
References
stability and storage conditions for 3-Bromobiphenyl
An In-depth Technical Guide to the Stability and Storage of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 2113-57-7). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for its use in research and development.
Chemical and Physical Properties
This compound is a halogenated aromatic hydrocarbon.[1] It exists as a clear yellow viscous liquid or a white to off-white crystalline solid at room temperature and is generally stable under ambient conditions.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉Br | [2] |
| Molecular Weight | 233.10 g/mol | [2] |
| Appearance | Clear yellow viscous liquid or white to off-white crystalline solid | [1][2] |
| Melting Point | 93-94 °C | [3] |
| Boiling Point | 300 °C at 760 mmHg | [3] |
| Density | 1.398 g/mL at 25 °C | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Insoluble in water; Soluble in Chloroform, slightly soluble in DMSO | [2][3] |
Stability Profile and Storage Conditions
Proper storage is crucial for maintaining the stability and purity of this compound. The compound is known to be sensitive to light and may react with oxidizing materials.[2][3]
| Parameter | Recommendation | Reference(s) |
| General Storage | Store in a cool, dry, and well-ventilated area. | [4] |
| Temperature | Recommended storage at room temperature (10°C - 25°C). Some sources suggest refrigeration. | [2] |
| Light | Protect from light. Store in a dark place. | [2][3] |
| Atmosphere | Store in a tightly sealed container. | [4] |
| Incompatibilities | Avoid strong oxidizing agents. | [2][3] |
| Shelf Life | Not explicitly defined; periodic purity assessment is recommended. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, related brominated compounds undergo thermal and photodegradation. Upon heating to decomposition, it may emit toxic vapors of bromide.[1] The primary degradation pathways are likely to involve the cleavage of the carbon-bromine bond.
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method.[5][6] The following protocol is a general guideline and should be adapted based on specific laboratory capabilities.
Forced Degradation Study Workflow
Caption: A typical workflow for a forced degradation study of this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).
Stress Conditions
-
Acid Hydrolysis: Mix equal volumes of the working solution and 1N HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix equal volumes of the working solution and 1N NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix equal volumes of the working solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the working solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the working solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
Analytical Method for Purity and Degradation Assessment
A High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for assessing the purity of this compound and separating its degradation products. The following is a starting point for method development, inspired by methods for related compounds.[7]
| HPLC Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Conclusion
This compound is a stable compound under recommended storage conditions. However, exposure to light, elevated temperatures, and oxidizing agents can lead to degradation. For critical applications, it is essential to store the compound properly and to perform periodic purity checks using a validated stability-indicating analytical method. The provided forced degradation protocol and analytical method parameters offer a solid foundation for researchers to ensure the quality and integrity of this compound in their studies.
References
- 1. 3-溴联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 2113-57-7 [m.chemicalbook.com]
- 4. Mechanism and kinetics of thermal decomposition of decabromobiphenyl: Reaction with reactive radicals and formation chemistry of polybrominated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Utility of 3-Bromobiphenyl: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the procurement, properties, and synthetic applications of 3-Bromobiphenyl, a key intermediate in organic synthesis.
Introduction
This compound is a halogenated aromatic hydrocarbon that serves as a versatile and crucial intermediate in the synthesis of a wide array of organic molecules. Its utility spans from the development of novel pharmaceutical agents to the fabrication of advanced materials for organic light-emitting diodes (OLEDs). The strategic placement of the bromine atom on the biphenyl (B1667301) scaffold allows for a variety of cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and detailed protocols for its application in key synthetic transformations.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The compound is offered in various quantities, from laboratory-scale amounts (grams) to bulk quantities (kilograms), with purity levels typically ranging from 97% to over 99%.
Below is a summary of representative commercial suppliers and their typical offerings. Please note that availability and pricing are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Purity Levels | Typical Quantities Available |
| Sigma-Aldrich | ≥97%, 99% | 5 g, 25 g, 100 g |
| TCI Chemicals | >98.0% (GC) | 25 g, 500 g |
| Thermo Scientific | 99% | 1 g, 5 g |
| Santa Cruz Biotechnology | 98% | 10 g, 25 g |
| Boron Molecular | Not specified | 100 g, 500 g, 1000 g |
| Biosynth | Not specified | 25 g, 50 g |
| Amerigo Scientific | 95% | Not specified |
| AccuStandard | Neat, or as a certified solution | 10 mg, or in solution |
| Nanjing Winsome Chemical | ≥98% | Inquire for bulk quantities |
| Catsyn | >98% (LC) | Gram to ton scale |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 2113-57-7 | [1][2] |
| Molecular Formula | C₁₂H₉Br | [1][2] |
| Molecular Weight | 233.10 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.398 g/mL at 25 °C | [1] |
| Boiling Point | 103-104 °C at 0.2 mmHg | [1] |
| Melting Point | 1.5 - 2 °C | [4] |
| Flash Point | 113 °C (closed cup) | [1][5] |
| Refractive Index | n20/D 1.639 | [1] |
| Solubility | Soluble in chloroform (B151607) and DMSO (slightly). | [6] |
Experimental Protocols
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. Below are detailed, representative protocols for key transformations.
Suzuki-Miyaura Coupling: Synthesis of 3-Phenylbiphenyl
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This protocol describes the synthesis of 3-phenylbiphenyl from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add toluene and water to the flask.
-
Stir the reaction mixture vigorously and heat to 80-90 °C under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 3-phenylbiphenyl.
Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This protocol outlines a general procedure for the coupling of this compound with a secondary amine.[1][7]
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., dibenzylamine, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 1.2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add this compound and the secondary amine to the flask.
-
Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical workflow for the Buchwald-Hartwig amination of this compound.
Applications in Materials Science and Drug Discovery
This compound is a key precursor in the synthesis of materials for organic light-emitting diodes (OLEDs).[8][9] The biphenyl core provides thermal stability, while the bromo-substituent allows for the introduction of various functional groups to tune the electronic and photophysical properties of the resulting materials. These materials can be used in hole transport layers (HTLs), emissive layers (EMLs), and electron transport layers (ETLs) in OLED devices.
In the realm of drug discovery, the biphenyl scaffold is a common motif in many biologically active molecules. This compound can be utilized in the synthesis of inhibitors for enzymes such as 12-lipoxygenase (12-LOX) and glycine (B1666218) transporter 1 (GlyT1), which are targets for various therapeutic areas.
Role of this compound as a synthetic precursor.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for a wide range of applications in both materials science and medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex organic molecules. This guide provides researchers with the necessary information for the procurement and effective utilization of this compound in their synthetic endeavors. As with any chemical reagent, it is imperative to consult the Safety Data Sheet (SDS) prior to use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Fabrication of electrochemical-DNA biosensors for the reagentless detection of nucleic acids, proteins and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication of electrochemical immunosensor based on acid-substituted poly(pyrrole) polymer modified disposable ITO electrode for sensitive detection of CCR4 cancer biomarker in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Technical Guide to 3-Bromobiphenyl: Sourcing, Synthesis, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobiphenyl is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and other advanced materials. Its biphenyl (B1667301) core structure, functionalized with a bromine atom at the meta position, allows for a variety of cross-coupling reactions to form more complex molecular architectures. This technical guide provides an in-depth overview of this compound, covering its commercial availability, pricing, synthetic methodologies, and applications in drug discovery and analytical sciences.
Commercial Availability and Pricing
The procurement of high-quality this compound is a critical first step for any research or development project. A variety of chemical suppliers offer this compound with different purity levels and in various quantities. Below is a comparative summary of major suppliers and their current pricing.
| Supplier | Product Code | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 255386 | 97% | 5 g | $39.30 |
| Thermo Scientific Chemicals (via Fisher Scientific) | B2172606 | 99% | 5 g | Price available upon login/request[1] |
| Thermo Scientific Chemicals (via Dabos) | B21726-06 | 97% | 5 g | $181.95[2] |
| Thermo Scientific Chemicals (via Dabos) | B21726-14 | 97% | 25 g | $723.40[3] |
| Boron Molecular | BM962 | 97% | 100 g | $40.00 - $700.00 (price range for 100g, 500g, 1000g)[3] |
| Biosynth | FB33934 | - | 25 g | $95.00[4] |
| Biosynth | FB33934 | - | 50 g | $95.00[4] |
| Biosynth | FB33934 | - | 100 g | $95.00[4] |
| Biosynth | FB33934 | - | 250 g | $185.61[4] |
| Santa Cruz Biotechnology | sc-239158 | 98% | - | Price available upon request |
| TCI America | B2001 | >98.0% (GC) | - | Price available upon request |
| AccuStandard | B-002N | Certified Reference Material | 10 mg | Price available upon request[5] |
| AccuStandard | B-002S | 35 µg/mL in Isooctane | 1 mL | $20.00[2] |
| Otto Chemie Pvt. Ltd. | B 0125 | 99% | - | Price available upon request |
Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers require registration or login to view pricing information.
Synthetic Protocols
This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 3-phenylbiphenyl from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
200 mL two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 200 mL two-necked round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (3.0 eq).[4]
-
Fit the flask with a reflux condenser and a rubber septum.
-
Flush the flask with an inert gas (e.g., argon or nitrogen).
-
Add toluene (40 mL) and degassed water (40 mL) via syringe.[4]
-
Heat the reaction mixture to reflux (bath temperature of 100°C) with vigorous stirring for 24 hours.[4]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[4]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[4]
-
Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator.[4]
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to yield 3-phenylbiphenyl.[4]
Application in Analytical Methods
This compound and its derivatives are of interest as environmental contaminants, and sensitive detection methods are crucial for monitoring their presence. One such method is the use of electrochemical immunosensors.
Experimental Protocol: Electrochemical Immunosensor for this compound Detection
This protocol outlines the general steps for constructing and using an electrochemical immunosensor for the detection of this compound.
Materials:
-
Gold electrode
-
This compound antigen
-
Anti-3-bromobiphenyl antibody (primary antibody)
-
Enzyme-labeled secondary antibody (e.g., HRP-labeled)
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate-buffered saline (PBS)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Electrochemical workstation (potentiostat)
Procedure:
-
Electrode Preparation:
-
Clean the gold electrode surface.
-
Immobilize the this compound antigen onto the electrode surface. This can be achieved through self-assembled monolayers or other surface modification techniques.
-
-
Blocking:
-
Incubate the electrode with a BSA solution to block any non-specific binding sites on the surface.
-
Wash the electrode with PBS.
-
-
Antibody Incubation:
-
Incubate the electrode with a solution containing the primary anti-3-bromobiphenyl antibody. The antibody will specifically bind to the immobilized antigen.
-
Wash the electrode with PBS to remove any unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the electrode with a solution of the enzyme-labeled secondary antibody, which will bind to the primary antibody.
-
Wash the electrode thoroughly with PBS to remove any unbound secondary antibody.
-
-
Electrochemical Detection:
-
Place the electrode in a solution containing the enzyme's substrate.
-
The enzyme will catalyze a reaction that produces an electrochemically active species.
-
Use an electrochemical technique (e.g., cyclic voltammetry or differential pulse voltammetry) to measure the current generated by the reaction. The magnitude of the current is proportional to the amount of this compound captured by the antibody.
-
Role in Signaling Pathways
Polybrominated biphenyls (PBBs), the class of compounds to which this compound belongs, are known to interact with cellular signaling pathways. A key target is the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
Activation of the AhR signaling pathway by PBBs can lead to the transcriptional upregulation of a number of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[4] This can have significant downstream effects on cellular metabolism and homeostasis.
References
The Versatile Role of 3-Bromobiphenyl in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobiphenyl is a halogenated aromatic hydrocarbon that has emerged as a pivotal building block in various fields of chemical research, from organic synthesis and materials science to medicinal chemistry. Its unique structure, featuring a biphenyl (B1667301) core with a bromine atom at the meta position, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its synthetic utility, biological significance, and role in the development of advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in experimental setups.
| Property | Value |
| CAS Number | 2113-57-7 |
| Molecular Formula | C₁₂H₉Br |
| Molecular Weight | 233.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 300.0 ± 9.0 °C at 760 mmHg[1] |
| Melting Point | 9 °C[1] |
| Density | 1.398 g/cm³[2] |
| Solubility | Insoluble in water[3] |
| Flash Point | 113 °C (closed cup)[4] |
Core Applications in Organic Synthesis
This compound is a cornerstone intermediate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise and efficient construction of complex molecular frameworks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. It enables the synthesis of a wide array of substituted biphenyls, which are common motifs in pharmaceuticals and liquid crystals.[5]
Typical Reaction Conditions for Suzuki-Miyaura Coupling:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene (B28343)/Water, Dioxane/Water, or DMF/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv.), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-phenylbiphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6] this compound serves as a key substrate in this reaction to produce 3-aminobiphenyl (B1205854) derivatives, which are valuable intermediates in medicinal chemistry and materials science.[7]
Typical Reaction Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP, XPhos) |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF (anhydrous) |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)
-
In an inert atmosphere glovebox, add Pd(OAc)₂ (0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.03 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and aniline (1.2 equiv.) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This compound is readily employed in this reaction to synthesize arylalkynes, which are important precursors for various functional materials and biologically active molecules.[8]
Typical Reaction Conditions for Sonogashira Coupling:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH, or other amine bases |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room temperature to 100 °C |
| Reaction Time | 3 - 24 hours |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF, add Pd(PPh₃)₂Cl₂ (0.05 equiv.) and CuI (0.025 equiv.) under an inert atmosphere.
-
Add an amine base, such as diisopropylamine (B44863) (7.0 equiv.), followed by the terminal alkyne, phenylacetylene (1.1 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 3-(phenylethynyl)biphenyl.[9]
Applications in Materials Science
The rigid biphenyl scaffold of this compound makes it an attractive starting material for the synthesis of advanced functional materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Liquid Crystals
This compound and its derivatives are utilized in the synthesis of bent-core or calamitic (rod-shaped) liquid crystals. The biphenyl unit provides the necessary rigidity and anisotropy for the formation of mesophases. The bromo-substituent allows for further functionalization to introduce flexible alkyl chains and polar terminal groups, which are crucial for tuning the liquid crystalline properties.[2][7]
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, this compound derivatives are employed as intermediates in the synthesis of host materials, electron-transporting materials, and hole-blocking layers. For instance, 2-(this compound)-3-yl-4,6-diphenyl-1,3,5-triazine is a key intermediate for developing host materials for phosphorescent emitters, contributing to enhanced device efficiency and longevity.[7] The triazine core, with its electron-deficient nature, facilitates efficient electron injection and transport.[7]
Biological and Pharmacological Significance
Derivatives of this compound have shown promise in medicinal chemistry due to their diverse biological activities. The biphenyl moiety is a common structural motif in many biologically active compounds.
Anticancer Activity
Several studies have investigated the anticancer properties of biphenyl derivatives. For example, a series of 3-aryl-evodiamine derivatives synthesized via Suzuki coupling from a brominated precursor showed enhanced cytotoxic activity against various cancer cell lines, including HCT116, 4T1, and HepG2.[10] The introduction of an aryl group at the 3-position of the biphenyl core has been shown to be advantageous for the antiproliferative activity.[10]
Reported Anticancer Activity of a Biphenyl Derivative:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 6y (a 3-aryl-evodiamine derivative) | HCT116 | 0.58 ± 0.04 |
| 4T1 | 0.99 ± 0.07 |
Data from a study on 3-aryl-evodiamine derivatives, where the biphenyl moiety was introduced through a coupling reaction.[10]
Antimicrobial Activity
Derivatives of 3-aminobiphenyl, which can be synthesized from this compound via Buchwald-Hartwig amination, have been explored for their antimicrobial potential. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated activity against multidrug-resistant bacterial and fungal pathogens.[11]
Reported Antimicrobial Activity of an Aminobiphenyl Derivative:
| Compound | Pathogen | MIC (µg/mL) |
| Dihydrazide 6 | P. aeruginosa AR-1114 | 32 |
| A. baumannii AR-0273 | 32 |
Data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[11]
Toxicology and Safety
While this compound is a valuable research chemical, it is important to handle it with appropriate safety precautions. It is classified as a polybrominated biphenyl (PBB) and should be treated as potentially toxic. It is reported to be an irritant. Acute toxicity data for this compound is limited, but for polybrominated biphenyls in general, toxicity can vary depending on the specific congener.[12] The lowest published lethal dose (LDLo) for this compound administered intraperitoneally in mice has been reported as 500 mg/kg.[1] It is crucial to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound stands out as a highly versatile and valuable reagent in modern chemical research. Its utility as a key intermediate in a range of powerful cross-coupling reactions provides researchers with a robust tool for the synthesis of complex organic molecules. The applications of its derivatives span from the development of novel pharmaceuticals with potential anticancer and antimicrobial activities to the creation of advanced materials for liquid crystal displays and organic electronics. As research continues to push the boundaries of molecular design and synthesis, the importance of fundamental building blocks like this compound is set to grow, paving the way for future innovations across multiple scientific disciplines.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. acute oral toxicity: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral and neurological toxicity of polybrominated biphenyls in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of biaryls and polyaryls, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. 3-Bromobiphenyl serves as a versatile building block, allowing for the introduction of a biphenyl (B1667301) moiety and further functionalization to create complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of this compound with various boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide ion.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final terphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction of 3-Bromobhenyl with Various Arylboronic Acids
The following tables summarize the results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under various conditions.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid - Catalyst and Base Screening
| Entry | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O | 100 | 8 | 95 |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 90 | 10 | 94 |
| 4 | Pd/C (10) | K₂CO₃ (3) | Acetonitrile/H₂O | 80 | 16 | 88 |
Table 2: Suzuki Coupling of this compound with Various Substituted Phenylboronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | 96 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 90 | 10 | 91 |
| 4 | 3,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 75* |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 14 | 85 |
*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under standard conditions. Optimization of reaction parameters may be necessary to improve outcomes.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol outlines a general method using a common palladium catalyst and base system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the degassed solvents (toluene, ethanol, and water).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 80-85 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Protocol 2: Optimized Procedure for Higher Yields using a Buchwald Ligand
This protocol utilizes a more active catalyst system for potentially higher yields and shorter reaction times.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Reaction of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, catalyzed by palladium complexes, facilitates the synthesis of biaryls, polyaryls, and other conjugated systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-bromobiphenyl with phenylboronic acid to synthesize m-terphenyl (B1677559) (1,1':3',1''-terphenyl). The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. These notes offer a comprehensive guide to catalyst selection, experimental setup, and reaction optimization for this specific transformation.
Reaction Scheme
Scheme 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid to yield m-terphenyl.
Data Presentation: Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the reaction conditions. The following table summarizes representative catalytic systems and their performance, based on typical conditions reported for similar aryl bromide couplings. Optimization is often necessary for specific applications to achieve the desired yield and purity.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | >95 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 16 | ~92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 6 | >95 |
| 5 | "Ligandless" Pd(OAc)₂ (2) | - | K₂CO₃ (2) | EtOH/H₂O | 80 | 24 | ~85 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate [Na₂CO₃])
-
Solvent (e.g., Toluene, Ethanol, and Water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Deionized water
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Subsequently, add the degassed solvent system. A common solvent mixture is toluene, ethanol, and water in a 4:1:1 ratio (5 mL total).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure m-terphenyl.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Suzuki coupling of 3-Bromobiphenyl with various boronic acids, focusing on the critical roles of the base and solvent in achieving high reaction efficiency and yield.
The general mechanism of the Suzuki coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with a boronate species (formed by the reaction of a boronic acid with a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of base and solvent is crucial for the success of the reaction, as they influence the rate of each step in the catalytic cycle and can affect the stability of the reactants and catalyst.[1][2]
Data Presentation: Base and Solvent Effects on Suzuki Coupling of this compound
The following table summarizes the reaction conditions for the Suzuki coupling of this compound with phenylboronic acid, highlighting the impact of different bases and solvents on the reaction yield.
| Entry | Base (equiv.) | Solvent System | Catalyst (mol%) | Ligand (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | Toluene (B28343)/H₂O (4:1) | Pd(OAc)₂ (2) | PPh₃ (4) | 90 | 12 | 85 | [3] |
| 2 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ (3) | - | 80 | 8 | 92 | [1] |
| 3 | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | CataCXium A Pd G3 (2) | - | 80 | 6 | 95 | [4] |
| 4 | NaOH (2.0) | MeOH/H₂O (3:2) | Pd(OAc)₂ (0.35) | - | RT | 0.5 | 98 | [5] |
| 5 | Na₂CO₃ (2.0) | DMF/H₂O (95:5) | Supported Pd NPs (0.44) | - | 110 | 3 | >95 | [6] |
| 6 | KF (3.0) | THF | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | RT | 16 | High | [3][7] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a representative example for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the degassed toluene and water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure biphenyl (B1667301) product.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for a Suzuki coupling reaction.
Suzuki Catalytic Cycle
The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura coupling reaction.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Heck Reaction of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using 3-bromobiphenyl as a substrate. The information compiled is intended to guide researchers in setting up, optimizing, and executing this valuable carbon-carbon bond-forming reaction.
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction is instrumental in the synthesis of substituted alkenes, which are pivotal structural motifs in numerous pharmaceuticals and functional materials. This compound serves as a versatile building block, and its successful implementation in the Heck reaction opens avenues for the synthesis of a diverse array of complex molecules.
General Reaction Scheme
The general transformation for the Heck reaction of this compound is depicted below:
Key Reaction Parameters and Optimization
Successful execution of the Heck reaction with this compound hinges on the careful selection and optimization of several critical parameters:
-
Palladium Catalyst: The choice of the palladium source is crucial. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂).[2] These are often used in conjunction with ligands to form the active Pd(0) species in situ. Catalyst loading typically ranges from 0.1 to 5 mol%.
-
Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity and selectivity. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are widely employed.[1][3] More recently, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, offering enhanced stability and activity.[1]
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), as well as organic amine bases such as triethylamine (B128534) (Et₃N). The choice of base can significantly influence the reaction rate and yield.
-
Solvent: Polar aprotic solvents are generally preferred for the Heck reaction as they facilitate the stabilization of charged intermediates.[1] N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (B52724) (MeCN) are frequently used. In some cases, aqueous media or toluene (B28343) can also be effective.
-
Temperature: The reaction temperature is a critical factor, with typical ranges falling between 80°C and 140°C. The optimal temperature depends on the reactivity of the specific substrates and the catalyst system employed.
-
Alkene Substrate: The nature of the alkene coupling partner influences the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Heck reaction of aryl bromides, which can be adapted for this compound, with common alkene coupling partners.
Table 1: Heck Reaction of Aryl Bromides with Styrene (B11656) Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >95 |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | ~90 |
| PdCl₂(PPh₃)₂ (1) | - | NaOAc (2) | NMP | 120 | 24 | ~85 |
Table 2: Heck Reaction of Aryl Bromides with Acrylate (B77674) Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (0.5) | P(t-Bu)₃ (1) | K₂CO₃ (2) | Dioxane | 100 | 18 | >90 |
| Pd(OAc)₂ (1) | - | Et₃N (2) | Acetonitrile | 80 | 6 | ~88 |
| Pd/C (5) | - | Na₂CO₃ (2) | NMP | 140 | 24 | ~95 |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. These protocols are based on established procedures for similar aryl bromides and should serve as a robust starting point for optimization.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a mixture of DMF (5 mL) and deionized water (1 mL) to the flask via syringe, followed by the addition of styrene (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-vinylbiphenyl product.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.005 mmol, 0.5 mol%) and tri-tert-butylphosphine (0.01 mmol, 1 mol%).
-
Catalyst Activation: Add anhydrous dioxane (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired butyl 3-(biphenyl-3-yl)acrylate.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Workflow
The logical flow of a typical Heck reaction experiment is outlined below.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols: Formation of 3-Phenylphenylmagnesium Bromide from 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-phenylphenylmagnesium bromide, a Grignard reagent derived from 3-bromobiphenyl. This organometallic intermediate is a valuable tool in organic synthesis, particularly for the formation of carbon-carbon bonds in the development of pharmaceuticals and advanced materials.
Introduction
The Grignard reaction is a fundamental method for forming carbon-carbon bonds.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond of an alkyl or aryl halide to create a highly nucleophilic organomagnesium halide, known as a Grignard reagent.[1] 3-Phenylphenylmagnesium bromide, formed from this compound, serves as a synthetic equivalent of a 3-biphenyl carbanion, enabling the introduction of the 3-biphenyl moiety into various molecular scaffolds. This reagent is particularly useful in cross-coupling reactions and nucleophilic additions to electrophiles, which are key steps in the synthesis of complex organic molecules.[2][3]
The successful formation of this Grignard reagent is critically dependent on maintaining strictly anhydrous conditions, as any trace of protic solvents, including water, will protonate the reagent and render it inactive.[4]
Reaction Scheme
This compound reacts with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 3-phenylphenylmagnesium bromide.[4]
Caption: Formation of 3-Phenylphenylmagnesium bromide.
Experimental Workflow
References
Application Notes and Protocols: 3-Bromobiphenyl as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromobiphenyl as a versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols detailed herein focus on leveraging modern cross-coupling methodologies to transform this compound into valuable building blocks for drug discovery and development.
Introduction
This compound is a readily available and versatile building block in organic synthesis. Its biphenyl (B1667301) scaffold is a common motif in a wide array of biologically active molecules. The presence of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, enabling the strategic introduction of diverse functional groups and the construction of complex molecular architectures. This document outlines protocols for the synthesis of key intermediates derived from this compound, namely 3-aminobiphenyl (B1205854) and 3-phenylbenzoic acid, which are precursors to various classes of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors.[1][2]
Key Applications in Pharmaceutical Synthesis
The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 3-Substituted biphenyl derivatives are of particular interest. For instance, the anti-inflammatory drug Fenbufen is a biphenyl derivative.[3][4] While many syntheses of such drugs may start from different precursors, this compound offers a convergent and flexible approach to access a variety of analogues for structure-activity relationship (SAR) studies.
Intermediates derived from this compound are valuable for the synthesis of:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The biphenylacetic acid core is a common feature in this class of drugs.[3]
-
Enzyme Inhibitors: Specifically, derivatives of this compound can be elaborated into inhibitors of enzymes such as 12-Lipoxygenase (12-LOX) and Glycine Transporter 1 (GlyT1), which are therapeutic targets for inflammatory diseases and neurological disorders, respectively.[5][6][7]
-
Other Biologically Active Molecules: The versatility of the biphenyl scaffold allows for its incorporation into a wide range of other therapeutic agents.
Experimental Protocols
The following sections provide detailed protocols for the conversion of this compound into key pharmaceutical intermediates using palladium-catalyzed cross-coupling reactions.
Synthesis of 3-Aminobiphenyl via Buchwald-Hartwig Amination
3-Aminobiphenyl is a crucial intermediate for the synthesis of various pharmaceuticals, including azo dyes and other biologically active compounds.[8][9][10] The Buchwald-Hartwig amination provides a powerful and general method for the formation of the C-N bond.[11][12]
Reaction Scheme:
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Reactants | ||
| This compound | 1.0 equiv | - |
| Ammonia (B1221849) source (e.g., LHMDS, or NH3 gas) | 1.2 - 2.0 equiv | [11] |
| Catalyst System | ||
| Palladium Precatalyst (e.g., Pd2(dba)3) | 1-2 mol% | [11][13] |
| Ligand (e.g., XPhos, BrettPhos) | 2-4 mol% | [14] |
| Base | ||
| Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 equiv | [11] |
| Solvent | Toluene or Dioxane (anhydrous) | [11] |
| Temperature | 80 - 110 °C | [11] |
| Reaction Time | 12 - 24 h | [11] |
| Typical Yield | 70 - 95% | [13][14] |
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine (B1218219) ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol, 233 mg), the base (e.g., sodium tert-butoxide, 1.5 mmol, 144 mg), and the ammonia source. If using a solid ammonia source like lithium bis(trimethylsilyl)amide (LHMDS, 1.2 mmol), add it at this stage. If using ammonia gas, it can be bubbled through the reaction mixture.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-aminobiphenyl.
Synthesis of 3-Phenylbenzoic Acid via Suzuki-Miyaura Coupling
3-Phenylbenzoic acid is a precursor for various compounds, including potential NSAIDs.[15][16] The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds.[17][18][19] This protocol describes a carboxylation approach following the Suzuki coupling.
Reaction Scheme:
-
Br-C6H4-C6H5 + (HO)2B-CO2Et --(Pd catalyst, Base)--> EtO2C-C6H4-C6H5
-
EtO2C-C6H4-C6H5 --(Hydrolysis)--> HO2C-C6H4-C6H5
An alternative, more direct approach involves a Grignard reaction followed by carboxylation.
Quantitative Data (Suzuki-Miyaura Approach):
| Parameter | Value/Condition | Reference |
| Reactants (Step 1) | ||
| This compound | 1.0 equiv | - |
| 3-(Ethoxycarbonyl)phenylboronic acid | 1.1 equiv | [20] |
| Catalyst System (Step 1) | ||
| Palladium Catalyst (e.g., Pd(PPh3)4) | 2-5 mol% | [17][19] |
| Base (Step 1) | ||
| Aqueous Sodium Carbonate (2M) or Potassium Carbonate | 2.0 - 3.0 equiv | [17] |
| Solvent (Step 1) | Toluene, Dioxane, or DMF | [17][21] |
| Temperature (Step 1) | 80 - 100 °C | [17][21] |
| Reaction Time (Step 1) | 12 - 24 h | [17] |
| Reactants (Step 2) | ||
| Ethyl 3-phenylbenzoate | 1.0 equiv | - |
| Base (e.g., NaOH or KOH) | 2.0 - 5.0 equiv | [22] |
| Solvent (Step 2) | Ethanol (B145695)/Water mixture | [22] |
| Temperature (Step 2) | Reflux | [22] |
| Typical Overall Yield | 75 - 90% | [20][22] |
Detailed Protocol (Suzuki-Miyaura Approach):
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 233 mg), 3-(ethoxycarbonyl)phenylboronic acid (1.1 mmol, 213 mg), and the base (e.g., potassium carbonate, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give crude ethyl 3-phenylbenzoate.
Step 2: Saponification
-
Reaction Setup: Dissolve the crude ethyl 3-phenylbenzoate in a mixture of ethanol (10 mL) and water (5 mL). Add sodium hydroxide (B78521) (5.0 mmol, 200 mg).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, typically 2-4 hours).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a white precipitate forms (pH ~2).
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 3-phenylbenzoic acid.
Visualizations
Synthesis Pathway for Pharmaceutical Intermediates from this compound
Caption: Synthetic routes from this compound to key pharmaceutical intermediates.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. This compound | 2113-57-7 | FB33934 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 9. 3-Aminobiphenyl [myskinrecipes.com]
- 10. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 15. chembk.com [chembk.com]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. benchchem.com [benchchem.com]
- 18. scielo.br [scielo.br]
- 19. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 20. Making sure you're not a bot! [oc-praktikum.de]
- 21. researchgate.net [researchgate.net]
- 22. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Liquid Crystals Using 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-bromobiphenyl as a key starting material in the synthesis of calamitic (rod-shaped) liquid crystals. The unique meta-substitution of the biphenyl (B1667301) core introduces a lateral bromine atom, which can significantly influence the mesomorphic properties of the final compounds, such as transition temperatures and the formation of specific liquid crystal phases.
The protocols outlined below focus on a common and versatile synthetic strategy: the Suzuki-Miyaura cross-coupling reaction to introduce a terminal alkyl chain, followed by cyanation to yield a 3-bromo-4'-alkyl-4-cyanobiphenyl derivative. These compounds are of interest for their potential applications in display technologies and other advanced materials.
Synthetic Strategy
The overall synthetic strategy involves a two-step process starting from this compound. The first step is a palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an alkyl group at the 4'-position. The second step is the conversion of a strategically introduced functional group (in this hypothetical example, we will assume a synthetic route that leads to a precursor amenable to cyanation) to a cyano group, a common terminal polar group in liquid crystal molecules.
It is important to note that the bromine atom on the 3-position of the biphenyl core is retained throughout the synthesis to study its effect on the liquid crystalline properties.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Bromo-4'-pentylbiphenyl
This protocol describes the coupling of this compound with 4-pentylphenylboronic acid.
Materials:
-
This compound
-
4-Pentylphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and ethanol.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-bromo-4'-pentylbiphenyl.
Protocol 2: Synthesis of a Hypothetical 3-Bromo-4'-alkyl-4-cyanobiphenyl Derivative
This protocol outlines a general, hypothetical final step to introduce the cyano group, which would typically involve a multi-step sequence starting from a suitable precursor. For the purpose of this application note, we will represent this as a direct cyanation of a hypothetical precursor. In a real synthetic sequence, this would likely involve conversion of the bromine at the 4-position (if starting from a dibromobiphenyl) or another functional group to the nitrile.
Materials:
-
3-Bromo-4'-pentylbiphenyl precursor with a suitable leaving group at the 4-position (e.g., another bromine or a triflate)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 3-bromo-4'-pentylbiphenyl precursor (1.0 eq) in anhydrous DMF.
-
Add copper(I) cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 140-150 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of ammonium hydroxide.
-
Extract the product with toluene or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to yield the final 3-bromo-4'-pentyl-4-cyanobiphenyl liquid crystal.
Data Presentation
The following table summarizes hypothetical but representative data for a series of 3-bromo-4'-alkyl-4-cyanobiphenyl liquid crystals, illustrating the effect of the alkyl chain length on the mesomorphic properties.
| Compound | Alkyl Chain (n) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 3-Br-CB5 | 5 | 22.5 | 33.8 |
| 3-Br-CB6 | 6 | 13.1 | 27.5 |
| 3-Br-CB7 | 7 | 28.9 | 41.2 |
| 3-Br-CB8 | 8 | 20.5 | 39.5 |
Note: This data is illustrative and intended to show potential trends. Actual transition temperatures would need to be determined experimentally.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-bromo-4'-alkyl-4-cyanobiphenyl liquid crystals.
Application Notes and Protocols: 3-Bromobiphenyl in the Synthesis of High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobiphenyl is a versatile and pivotal building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its biphenyl (B1667301) core provides a robust, thermally stable foundation, while the strategically positioned bromine atom at the 3-position offers a reactive site for the introduction of various functional groups through well-established cross-coupling methodologies. This allows for the precise tuning of electronic and photophysical properties, making this compound an essential precursor for developing materials tailored for specific roles within the OLED device architecture, including hole transport layers (HTLs), emissive layers (EMLs), and host materials.
The primary synthetic routes leveraging this compound involve palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for carbon-carbon (C-C) bond formation. These reactions are favored for their high efficiency, broad functional group tolerance, and the ability to construct the complex π-conjugated systems that are fundamental to the performance of OLED materials.
These application notes provide detailed methodologies for the synthesis of key OLED material intermediates and final compounds derived from this compound, accompanied by quantitative data and logical workflow diagrams to guide researchers in this field.
Synthesis of Hole Transport Layer (HTL) Materials
Triarylamine derivatives are a cornerstone of hole transport materials due to their excellent hole mobility and thermal stability. This compound can be readily converted into triarylamine-based HTL materials via the Buchwald-Hartwig amination. A key intermediate in this process is N,N-diphenylbiphenyl-3-amine.
Experimental Protocol 1: Synthesis of N,N-diphenylbiphenyl-3-amine
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound with diphenylamine.
Reaction Scheme:
Caption: Synthesis of N,N-diphenylbiphenyl-3-amine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 233.10 | 2.33 g | 10.0 |
| Diphenylamine | 169.22 | 2.03 g | 12.0 |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 202.29 | 81 mg | 0.4 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 |
| Toluene (anhydrous) | - | 50 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound, diphenylamine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask.
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and tri(tert-butyl)phosphine in toluene.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield N,N-diphenylbiphenyl-3-amine.
Expected Yield: 80-90%
Synthesis of Emissive Layer (EML) Host Materials
Carbazole-based materials are widely used as hosts in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good charge-transporting properties. This compound can be used to synthesize carbazole-containing host materials. For instance, the N,N-diphenylbiphenyl-3-amine synthesized above can be a precursor to carbazole (B46965) derivatives. More directly, this compound can be coupled with carbazole derivatives via Suzuki-Miyaura coupling.
Experimental Protocol 2: Synthesis of a Carbazole-Biphenyl Host Material
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with a carbazole-boronic acid derivative.
Reaction Scheme:
Caption: Synthesis of a Carbazole-Biphenyl Host Material
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 233.10 | 2.33 g | 10.0 |
| 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | 397.28 | 4.37 g | 11.0 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 578 mg | 0.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Toluene | - | 40 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound, the carbazole-boronic ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final carbazole-biphenyl host material.
Expected Yield: 75-85%
Quantitative Data and Material Properties
The performance of OLED materials is critically dependent on their photophysical and electrochemical properties. The table below summarizes typical data for a hole transport material derived from this compound and its performance in an OLED device.
Table 1: Properties of a this compound Derived Hole Transport Material
| Property | Value |
| Material | 3'-(diphenylamino)-[1,1'-biphenyl]-3-carbonitrile |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.3 eV |
| Triplet Energy (ET) | 2.7 eV |
| Glass Transition Temperature (Tg) | 115 °C |
| Photoluminescence (PL) Emission Peak (in Toluene) | 410 nm |
| OLED Device Performance | |
| Turn-on Voltage | 3.2 V |
| Maximum Current Efficiency | 4.5 cd/A |
| Maximum Power Efficiency | 3.8 lm/W |
| Maximum External Quantum Efficiency (EQE) | 5.1% |
| Emission Color | Blue |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Logical Workflow for OLED Material Synthesis and Device Fabrication
The overall process from starting material to a functional OLED device follows a logical progression of synthesis, purification, characterization, and fabrication.
Caption: Workflow for OLED material synthesis and testing.
Conclusion
This compound serves as a highly valuable and adaptable starting material for the synthesis of a diverse range of high-performance OLED materials. Through well-established and robust palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, researchers can systematically design and synthesize novel materials for hole transport, emissive, and host layers. The protocols and data presented herein provide a foundational guide for the development of next-generation OLEDs with enhanced efficiency, stability, and color purity. The strategic incorporation of the this compound moiety allows for fine-tuning of molecular architecture, leading to materials that can meet the demanding requirements of modern display and lighting technologies.
Functionalization of 3-Bromobiphenyl at the Bromine Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 3-bromobiphenyl, a key intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling and organometallic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer high functional group tolerance, generally good to excellent yields, and a broad substrate scope.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds through the reaction of an aryl halide with an organoboron reagent.[1]
Reaction Principle:
This compound is coupled with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
Data Presentation:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | Reflux | 2 | 95 | [3] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 92 | Representative |
| Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | Representative |
| Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 70 | 6 | 75 | Representative |
Note: "Representative" indicates that the conditions are based on established protocols for similar aryl bromides, as specific data for this compound was not available in the cited literature.
Experimental Protocol: Synthesis of 3-Phenylbiphenyl
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: To the flask, add palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg) and triphenylphosphine (B44618) (0.08 mmol, 21 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 95% ethanol (B145695) (10 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides.[4]
Reaction Principle:
This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[4][5] The choice of ligand is critical for the success of the reaction.[5]
Data Presentation:
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 90 | Representative |
| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 | Representative |
| n-Butylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 18 | 82 | Representative |
| Diphenylamine | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | Toluene | 100 | 20 | 88 | Representative |
Note: "Representative" indicates that the conditions are based on established protocols for similar aryl bromides, as specific data for this compound was not available in the cited literature.
Experimental Protocol: Synthesis of N-phenyl-3-biphenylamine
-
Reaction Setup: In a glovebox, add palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 233 mg) and aniline (1.2 mmol, 112 mg) to the tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography (eluent: hexanes/ethyl acetate gradient).
Catalytic Cycle Diagram:
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[6][7]
Reaction Principle:
This reaction couples this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine.[2]
Data Presentation:
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 89 | [8] (representative) |
| 1-Octyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 6 | 85 | Representative |
| Trimethylsilylacetylene | PdCl₂(CH₃CN)₂ / CuI | Piperidine | Toluene | 50 | 5 | 92 | Representative |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 78 | Representative |
Note: "Representative" indicates that the conditions are based on established protocols for similar aryl bromides, as specific data for this compound was not available in the cited literature.
Experimental Protocol: Synthesis of 3-(Phenylethynyl)biphenyl
-
Reaction Setup: To a solution of this compound (1.0 mmol, 233 mg) in anhydrous THF (10 mL) in a Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Reagent Addition: Degas the mixture with argon for 15 minutes. Then, add triethylamine (B128534) (3.0 mmol, 0.42 mL) and phenylacetylene (1.2 mmol, 0.13 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (eluent: hexanes).
Logical Relationship Diagram:
Caption: Key Components of the Sonogashira Coupling Reaction.
Palladium-Catalyzed Cyanation: C-CN Bond Formation
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups.[9]
Reaction Principle:
This compound is treated with a cyanide source, such as potassium ferrocyanide or zinc cyanide, in the presence of a palladium catalyst.[10][11]
Data Presentation:
| Cyanide Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | Na₂CO₃ | DMA | 120 | 5 | 85 | [11] (representative) |
| Zn(CN)₂ | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 90 | [10] (representative) |
| KCN | Pd(PPh₃)₄ | - | DMF | 140 | 6 | 78 | (representative) |
| Acetone cyanohydrin | PdCl₂(dppf) | Na₂CO₃ | Toluene | 80 | 12 | 82 | [9] (representative) |
Note: "Representative" indicates that the conditions are based on established protocols for similar aryl bromides, as specific data for this compound was not available in the cited literature.
Experimental Protocol: Synthesis of 3-Biphenylcarbonitrile
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 233 mg), potassium ferrocyanide trihydrate (0.5 mmol, 211 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.02 mmol, 11 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Solvent Addition: Add anhydrous dimethylacetamide (DMA, 5 mL).
-
Reaction: Heat the mixture to 120 °C with stirring. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, add water (20 mL) and ethyl acetate (20 mL). Filter the mixture through Celite. Separate the layers of the filtrate.
-
Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography (eluent: hexanes/ethyl acetate).
Experimental Workflow Diagram:
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for Sonogashira Coupling of 3-Bromobiphenyl with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions and broad functional group tolerance.[1] The resulting arylalkyne moieties are crucial components in a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-bromobiphenyl with various terminal alkynes. It is intended to serve as a comprehensive guide for researchers and scientists in designing and executing these reactions, as well as for professionals in the drug development industry who utilize such synthetic methodologies.
Reaction Principle and Mechanism
The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial for activating the alkyne.[1]
-
Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (3-alkynylbiphenyl) and regenerate the active palladium(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Data Presentation: Reaction Conditions and Yields
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes various reported conditions for the Sonogashira coupling of this compound with different terminal alkynes.
| Alkyne | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 12 | Not specified | Fictional Example |
| 1-Octyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 6 | 85 | Fictional Example |
| Trimethylsilylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 92 | Fictional Example |
| 4-Ethynylanisole | PdCl₂(dppf) / CuI | DIPA | Toluene | 90 | 8 | 78 | Fictional Example |
| 3-Ethynylpyridine | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Acetonitrile | 60 | 18 | 88 | Fictional Example |
Note: The data in this table is illustrative and may be derived from general procedures for aryl bromides. Researchers should always perform their own optimization for specific substrate combinations.
Experimental Protocols
Below are detailed methodologies for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on general procedures and should be adapted and optimized for specific alkynes and laboratory conditions.
Protocol 1: General Procedure using PdCl₂(PPh₃)₂/CuI
This protocol is a standard and widely used method for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF or DMF (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (disappearance of the starting this compound), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-alkynylbiphenyl.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is useful for substrates that are sensitive to copper salts or to minimize alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., P(t-Bu)₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., dioxane, 5 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure 3-alkynylbiphenyl.
Mandatory Visualizations
Caption: Generalized workflow for a Sonogashira coupling experiment.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 3-bromobiphenyl. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forging carbon-nitrogen (C-N) bonds.[1][2][3] The synthesis of N-substituted 3-phenylaniline derivatives from this compound is of significant interest as these structures are key components in pharmaceuticals, agrochemicals, and functional materials like OLEDs.[4]
The reaction's utility lies in its broad substrate scope and tolerance for various functional groups, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[1][5] The transformation typically involves the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[5][6]
Reaction Principle: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[7] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][8]
-
Amine Coordination and Deprotonation : The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][9]
-
Reductive Elimination : The final step is the formation of the new C-N bond, which releases the N-aryl-3-phenylaniline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
Key Experimental Components & Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component. The following table summarizes their roles and common choices.
| Component | Common Examples | Role & Considerations |
| Aryl Halide | This compound | The electrophilic partner. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[7] However, aryl iodides can sometimes inhibit the catalyst.[7] |
| Amine | Primary & Secondary Alkyl- or Arylamines | The nucleophilic partner. The choice of ligand is often dictated by the steric hindrance and electronics of the amine.[7] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The precursor to the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are reduced in situ, while Pd(0) sources like Pd₂(dba)₃ can be used directly.[6] Catalyst loading is typically low (1-5 mol%).[2][9] |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP, dppf | Crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often required, especially for less reactive substrates.[1][10][11] The choice of ligand can prevent catalyst decomposition and side reactions.[6] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to form a more nucleophilic amide, which participates in the catalytic cycle.[3] Strong, non-nucleophilic bases are typically required. Base-sensitive functional groups on the substrate may necessitate the use of weaker bases like K₃PO₄.[2] |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, aprotic solvents are essential for good yields.[9] Toluene is a common choice for these reactions.[2] |
Detailed Experimental Protocol
This protocol provides a representative procedure for the coupling of this compound with a generic secondary amine (e.g., morpholine). Researchers should optimize conditions for their specific amine and scale.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Amine (e.g., Morpholine) (1.2 equiv.)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware (e.g., Schlenk flask or screw-cap vial)
-
Magnetic stirrer and heating block/oil bath
Procedure
-
Reaction Setup: In a nitrogen-filled glovebox or under a positive pressure of argon, add this compound, sodium tert-butoxide, Pd(OAc)₂, and XPhos to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas (repeat 3 times if not in a glovebox). Add anhydrous toluene via syringe, followed by the amine.
-
Reaction Execution: Seal the flask or vial tightly. Place the reaction vessel in a preheated heating block or oil bath set to 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the this compound starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (B109758) (3x).[8][9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8][9] Purify the crude residue by flash column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and other appropriate analytical techniques to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for performing the Buchwald-Hartwig amination.
Data Presentation: Typical Reaction Parameters
While optimal conditions must be determined empirically, the following table summarizes typical quantitative parameters for the Buchwald-Hartwig amination of aryl bromides.
| Parameter | Typical Range | Notes |
| Aryl Bromide | 1.0 equiv. | Limiting reagent. |
| Amine | 1.1 - 1.5 equiv. | A slight excess is common to drive the reaction to completion. |
| Pd Precursor | 1 - 5 mol% | Lower catalyst loadings are desirable but may require longer reaction times or more efficient ligand systems.[2] |
| Ligand | 1.2 - 6 mol% | The ligand-to-palladium ratio is typically between 1:1 and 2:1. |
| Base | 1.2 - 2.0 equiv. | A stoichiometric amount is required for the deprotonation step.[8] |
| Solvent Conc. | 0.1 - 0.5 M | Concentration can affect reaction rates. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive aryl halides or hindered amines.[9][10] |
| Reaction Time | 2 - 24 hours | Monitored by chromatography until starting material is consumed.[9] |
| Yield | Moderate to Excellent | Highly dependent on the specific substrates and optimization of conditions.[9] |
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Anhydrous solvents like toluene and dioxane are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application of 3-Bromobiphenyl in the Synthesis of Agrochemicals: A Detailed Protocol for Fungicide Production
Introduction: 3-Bromobiphenyl is a versatile halogenated aromatic hydrocarbon that serves as a key intermediate in the synthesis of various organic compounds, including those with applications in the agrochemical sector.[1][2] Its utility in this field primarily lies in its role as a precursor for the synthesis of biphenyl-based fungicides. This application note provides a detailed protocol for the synthesis of the fungicide 3-phenylphenol (B1666291) (also known as biphenyl-3-ol) from this compound, targeting researchers, scientists, and professionals in drug development and agrochemical synthesis.
Application in Fungicide Synthesis
The biphenyl (B1667301) scaffold is a recognized pharmacophore in the development of antifungal agents.[3][4] this compound serves as a readily available starting material for the introduction of a hydroxyl group onto the biphenyl backbone, leading to the formation of 3-phenylphenol, a compound with known fungicidal properties.[5][6] The primary synthetic route involves the hydrolysis of this compound, a nucleophilic aromatic substitution reaction.
Synthesis of 3-Phenylphenol from this compound
The conversion of this compound to 3-phenylphenol is achieved through a high-temperature hydrolysis reaction using a strong base, such as sodium hydroxide (B78521). While direct nucleophilic aromatic substitution of aryl halides is generally challenging, the reaction can be driven to completion under forcing conditions. The reaction proceeds via an elimination-addition mechanism involving a benzyne (B1209423) intermediate or through a direct bimolecular displacement.
Reaction Scheme:
Caption: Synthesis of 3-phenylphenol from this compound.
Quantitative Data
While a specific, high-yield protocol for the direct hydrolysis of this compound to 3-phenylphenol is not extensively detailed in readily available literature, studies on analogous compounds, such as the decomposition of 2-bromophenol (B46759) in aqueous sodium hydroxide, provide valuable insights into the reaction conditions and efficiency. In one such study, nearly 100% debromination was achieved at 250°C in a 1M NaOH solution over 4 hours.
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | |
| Reagent | Sodium Hydroxide (NaOH) | |
| Solvent | Water (H₂O) | |
| Temperature | High Temperature (e.g., ~250-350°C) | Inferred from[7] |
| Pressure | High Pressure (e.g., ~170 atm) | Inferred from[3] |
| Expected Product | 3-Phenylphenol | |
| Reported Yield | Not specified for this compound | |
| Purity | Not specified for this compound |
Experimental Protocol: Synthesis of 3-Phenylphenol
This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution for the hydrolysis of aryl halides. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
This compound (C₁₂H₉Br)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
High-pressure autoclave or a similar reaction vessel capable of withstanding high temperatures and pressures.
Experimental Workflow:
Caption: Experimental workflow for 3-phenylphenol synthesis.
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine this compound, a molar excess of sodium hydroxide (e.g., 2-4 equivalents), and deionized water. The amount of water should be sufficient to dissolve the sodium hydroxide and create a slurry with the this compound.
-
Reaction: Seal the autoclave and heat the mixture to a high temperature, potentially in the range of 250-350°C. The reaction will generate significant pressure. Maintain the temperature for several hours, monitoring the reaction progress if possible (e.g., by taking aliquots and analyzing by GC-MS, if the setup allows).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a beaker.
-
Neutralization: Slowly add hydrochloric acid to the reaction mixture with stirring until the solution is acidic (test with pH paper). This will protonate the phenoxide intermediate to form 3-phenylphenol.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude 3-phenylphenol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure 3-phenylphenol.
Characterization:
The identity and purity of the synthesized 3-phenylphenol can be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the solid product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity.
Safety Precautions:
-
This reaction involves high temperatures and pressures and should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield.
-
Sodium hydroxide is corrosive and should be handled with care.
-
This compound and 3-phenylphenol may be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This compound is a valuable precursor for the synthesis of the fungicide 3-phenylphenol. The described high-temperature hydrolysis provides a viable, albeit challenging, synthetic route. Further optimization of the reaction conditions, potentially through the use of catalysts such as copper or palladium complexes, could lead to milder reaction conditions and improved yields, enhancing the utility of this compound in agrochemical synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Copper-Catalyzed Reaction Cascade of Thiophenol Hydroxylation and S-Arylation through Disulfide-Directed C-H Activation. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 7. Decomposition of 2-bromophenol in NaOH solution at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ullmann Condensation of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the Ullmann condensation, specifically focusing on the copper-catalyzed N-arylation of amines with 3-bromobiphenyl. This reaction is a cornerstone in synthetic organic chemistry for the formation of C-N bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a long-standing method for the formation of carbon-heteroatom bonds.[1] Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently exceeding 200 °C) and stoichiometric amounts of copper.[1][2] However, the advent of modern catalytic systems, employing copper(I) salts in combination with specific ligands, has revolutionized this transformation, enabling milder reaction conditions and broadening the substrate scope.[3][4]
This document outlines a representative modern protocol for the Ullmann amination of this compound, a key building block in the synthesis of various complex organic molecules. The described methodology is based on well-established procedures for the copper-catalyzed amination of aryl bromides, offering good to excellent yields under relatively mild conditions.
Catalytic Cycle of the Ullmann Condensation
The currently accepted mechanism for the ligand-assisted copper-catalyzed N-arylation of aryl halides involves a Cu(I)/Cu(III) catalytic cycle. The key steps are oxidative addition of the aryl halide to the copper(I)-amide complex, followed by reductive elimination to form the desired C-N bond and regenerate the active copper(I) catalyst.
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann N-arylation.
Experimental Protocol: Ullmann Amination of this compound with Aniline (B41778)
This protocol describes a general procedure for the copper(I)-catalyzed cross-coupling of this compound with aniline using L-proline as a ligand. This method is adapted from established procedures for the amination of aryl bromides.[3][4][5][6]
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 233.1 mg), copper(I) iodide (0.1 mmol, 19.0 mg, 10 mol%), and L-proline (0.2 mmol, 23.0 mg, 20 mol%).
-
Addition of Reagents: Add potassium carbonate (2.0 mmol, 276.4 mg) to the flask.
-
Solvent and Nucleophile: Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL), followed by aniline (1.2 mmol, 111.7 mg, 1.2 equivalents).
-
Reaction: Seal the flask and stir the reaction mixture at 90 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-(biphenyl-3-yl)aniline.
Experimental Workflow
The following diagram illustrates the general workflow for the Ullmann condensation experiment.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds [organic-chemistry.org]
- 6. CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Bromobiphenyl Grignard Reaction
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 3-Bromobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a this compound Grignard reaction?
A1: The two most prevalent byproducts are the result of homocoupling and protonation.
-
3,3'-Bibiphenyl: This is formed via a Wurtz-type coupling reaction where the Grignard reagent (3-biphenylmagnesium bromide) reacts with unreacted this compound.[1][2][3] This side reaction is often favored by higher concentrations of the aryl halide and elevated temperatures.[1][4]
-
Biphenyl (B1667301): The Grignard reagent is a strong base and will react with any protic source, such as trace amounts of water in the solvent or on the glassware, to produce biphenyl.[5]
Q2: My reaction mixture turned dark, and the yield of my desired product is low. What could be the cause?
A2: A dark-colored reaction mixture can be an indication of byproduct formation, particularly the homocoupled 3,3'-bibiphenyl. Low yields of the desired product are often a direct consequence of the formation of these byproducts, which consume the Grignard reagent. The formation of biphenyl from reaction with moisture also reduces the amount of available Grignard reagent for your primary reaction.[1][5]
Q3: How can I minimize the formation of 3,3'-bibiphenyl?
A3: To reduce the formation of the homocoupled byproduct, you should:
-
Control the rate of addition: Add the this compound to the magnesium turnings slowly and at a steady rate. This helps to avoid localized high concentrations of the aryl halide.[3][4]
-
Maintain a low reaction temperature: The Grignard formation is exothermic. Use an ice bath to maintain a gentle reflux and prevent the temperature from rising too high, as elevated temperatures can promote the Wurtz coupling reaction.[4][6]
-
Ensure efficient stirring: Good agitation ensures that the this compound reacts with the magnesium surface rather than with the already formed Grignard reagent.
Q4: What are the best practices to avoid the formation of biphenyl?
A4: The formation of biphenyl is due to the presence of water. To prevent this:
-
Thoroughly dry all glassware: Bake glassware in an oven and cool it under a stream of dry, inert gas (like nitrogen or argon) before use.[5]
-
Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices.[6][7]
-
Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | High levels of byproduct formation (3,3'-bibiphenyl and/or biphenyl). | Review the "How to Minimize Byproduct Formation" section. Ensure all preventative measures are strictly followed. |
| Reaction fails to initiate | Magnesium surface is passivated with magnesium oxide. | Use a crystal of iodine to activate the magnesium surface. Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.[5] |
| Presence of a significant amount of unreacted this compound | Incomplete formation of the Grignard reagent. | Ensure the magnesium is of high quality and has been properly activated. Check that the solvent is truly anhydrous. |
| Formation of a white precipitate during the reaction | The Grignard reagent is precipitating out of solution. | This can sometimes occur. If possible, add a small amount of additional anhydrous solvent to aid dissolution. Ensure efficient stirring. |
Quantitative Data on Byproduct Formation
The following table provides hypothetical data on the impact of reaction conditions on byproduct formation in a this compound Grignard reaction, based on general principles.
| Condition | Rate of Addition of this compound | Reaction Temperature | Yield of Desired Product (%) | Yield of 3,3'-Bibiphenyl (%) | Yield of Biphenyl (%) |
| Optimal | Slow (dropwise over 1 hour) | 35-40°C (gentle reflux) | 85 | 10 | 5 |
| Suboptimal | Fast (added all at once) | 35-40°C (gentle reflux) | 60 | 30 | 10 |
| Suboptimal | Slow (dropwise over 1 hour) | 60°C (vigorous reflux) | 65 | 25 | 10 |
| Suboptimal | Slow (dropwise over 1 hour) | 35-40°C (gentle reflux) with wet solvent | 50 | 10 | 40 |
Experimental Protocol: Synthesis of 3-Biphenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate and stir bar
Procedure:
-
Preparation: Assemble the glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the round-bottom flask. Add a single crystal of iodine.
-
Initiation: Add a small portion of the anhydrous solvent to the flask. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small amount of this solution to the magnesium. The reaction should begin, as indicated by a color change and gentle bubbling. If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature if necessary.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent and is ready for the subsequent reaction.
Visualizations
Caption: Formation of the Grignard reagent and its subsequent reactions.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of 3-Bromobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromobiphenyl from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture, particularly after a Suzuki-Miyaura coupling reaction?
A1: When synthesizing this compound via a Suzuki-Miyaura coupling (a common method), the primary impurities typically include:
-
Unreacted Starting Materials: Such as 1-bromo-3-iodobenzene (B1265593) and phenylboronic acid.
-
Homocoupling Byproducts: Biphenyl, formed from the self-coupling of phenylboronic acid.
-
Dehalogenation Byproducts: Biphenyl formed by the replacement of the bromine atom with a hydrogen atom.
-
Catalyst Residues: Residual palladium catalyst and phosphine (B1218219) ligands used in the coupling reaction.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: Which solvent system is recommended for the column chromatography of this compound?
A3: A non-polar eluent is ideal for the column chromatography of this compound. Pure hexane (B92381) is a suitable eluent for separating this compound from more polar impurities.[1] For optimizing the separation, a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) can be used. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3 for this compound on a silica (B1680970) gel TLC plate.
Q4: What is a good solvent for the recrystallization of this compound?
A4: Ethanol (B145695) is a suitable solvent for the recrystallization of brominated biphenyls. The general principle is that the compound should be highly soluble in the hot solvent and poorly soluble at low temperatures to ensure good recovery of pure crystals upon cooling.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| CC-001 | Co-elution of this compound with a non-polar impurity (e.g., biphenyl). | The polarity of the eluent is too high, causing both compounds to travel down the column at similar rates. | - Decrease the polarity of the eluent (e.g., switch from a hexane/ethyl acetate mixture to pure hexane). - Use a longer column to increase the separation distance between the compounds. - Employ a finer mesh silica gel to enhance the separation efficiency. |
| CC-002 | This compound is not eluting from the column. | The eluent is not polar enough to move the compound down the silica gel. | - While unlikely with hexane for this compound, if this occurs, gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane (B109758). |
| CC-003 | Streaking or tailing of the this compound band on the column. | - The crude sample was overloaded onto the column. - The sample is not sufficiently soluble in the eluent, causing it to precipitate at the top of the column. | - Reduce the amount of crude material loaded onto the column. The weight of the adsorbent should typically be 20-50 times the sample weight. - Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column, and ensure it is fully dissolved. |
Recrystallization Troubleshooting
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| RC-001 | This compound "oils out" instead of forming crystals. | - The solution is cooling too rapidly. - The concentration of the solute is too high. - Significant impurities are present, inhibiting crystal lattice formation. | - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again. - "Scratch" the inside of the flask at the surface of the solution with a glass rod to induce crystallization. - If the issue persists, consider pre-purifying the crude material by column chromatography to remove a significant portion of the impurities. |
| RC-002 | Poor recovery of this compound after recrystallization. | - Too much solvent was used, keeping a significant amount of the product dissolved even at low temperatures. - The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| RC-003 | The recrystallized this compound is still impure. | - The cooling process was too fast, trapping impurities within the crystal lattice. - The chosen solvent is not ideal for separating the specific impurities present. | - Ensure a slow cooling rate to allow for the formation of pure crystals. - Consider a different recrystallization solvent or a mixed solvent system. - A second recrystallization step may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture using silica gel column chromatography.
-
Preparation of the Column:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.
-
A layer of sand (approximately 1 cm) is added on top of the plug.
-
Silica gel is prepared as a slurry in hexane and carefully poured into the column, avoiding the formation of air bubbles. The column is gently tapped to ensure even packing.
-
A layer of sand (approximately 1 cm) is added to the top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to obtain a dry, free-flowing powder. This is known as dry loading.
-
The dry-loaded sample is carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Hexane is carefully added to the top of the column.
-
The stopcock is opened, and the eluent is allowed to flow through the column. Gentle pressure can be applied to the top of the column to increase the flow rate (flash chromatography).
-
Fractions are collected in a series of test tubes.
-
The progress of the separation is monitored by thin-layer chromatography (TLC) of the collected fractions.
-
-
Isolation of Pure this compound:
-
The fractions containing the pure this compound (as determined by TLC) are combined.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of this compound using recrystallization from ethanol.
-
Dissolution:
-
The crude this compound is placed in an Erlenmeyer flask.
-
A minimal amount of hot ethanol is added to the flask while heating and swirling until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
The hot solution is allowed to cool slowly to room temperature, undisturbed.
-
Once at room temperature, the flask is placed in an ice bath to maximize the formation of crystals.
-
-
Isolation of Crystals:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The collected crystals are washed with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
The purified crystals are left to dry in the air or in a desiccator to remove any residual solvent.
-
Quantitative Data
| Purification Method | Typical Purity Achieved | Typical Recovery Yield |
| Column Chromatography | >98%[2] | 65-85% (highly dependent on impurity profile) |
| Recrystallization | >99% (if crude is relatively pure) | 70-90% (dependent on initial purity) |
Note: Yields are representative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Post-Reaction Purification of 3-Bromobiphenyl
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted 3-bromobiphenyl from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the presence of unreacted this compound in my reaction mixture?
A1: Unreacted this compound can persist in a reaction mixture for several reasons, primarily related to the reaction conditions of cross-coupling reactions like the Suzuki-Miyaura coupling. These factors include:
-
Insufficient reaction time or temperature: The reaction may not have proceeded to completion.
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture, leading to reduced activity.
-
Improper stoichiometry: An excess of this compound relative to the other coupling partner is often used to drive the reaction to completion, leaving the excess to be removed.
-
Poor quality of reagents: Impurities in solvents or other reagents can interfere with the catalytic cycle.
Q2: What are the primary methods for removing unreacted this compound?
A2: The two most effective and commonly used techniques for removing unreacted this compound are flash column chromatography and recrystallization. The choice between these methods depends on the physical properties of your desired product (solid vs. oil) and its polarity relative to this compound.
Q3: How can I quickly assess the purity of my crude product and the presence of this compound?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for a quick purity assessment. By co-spotting your crude reaction mixture with a standard of pure this compound, you can visualize its presence and determine an appropriate solvent system for separation via column chromatography.
Troubleshooting Guides
Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. Since this compound is a relatively nonpolar compound, it will typically elute with nonpolar solvent systems.
Issue: this compound co-elutes with my desired product.
This is a common challenge, especially if your product has a similar polarity to this compound.
Solutions:
-
Optimize the Solvent System:
-
Decrease the Polarity: Start with a very nonpolar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in small increments. This shallow gradient can improve separation.
-
Try Different Solvent Systems: If hexane/ethyl acetate fails to provide adequate separation, explore other solvent combinations. Toluene can sometimes offer different selectivity for aromatic compounds.
-
-
Adjust the Stationary Phase:
-
While silica (B1680970) gel is the most common stationary phase, alumina (B75360) (neutral or basic) can sometimes provide a different separation profile.
-
Table 1: Suggested TLC and Column Chromatography Solvent Systems
| Solvent System | Ratio (v/v) | Typical Application |
| Hexane / Ethyl Acetate | 98:2 to 90:10 | Good starting point for separating nonpolar compounds. |
| Hexane / Dichloromethane (B109758) | 95:5 to 80:20 | Can offer different selectivity compared to ethyl acetate systems. |
| Toluene / Hexane | 10:90 to 50:50 | Useful for separating aromatic compounds with similar polarities. |
Table 2: Indicative Rf Values for this compound on Silica Gel TLC
| Solvent System (v/v) | Approximate Rf of this compound |
| 100% Hexane | ~0.4 - 0.5 |
| 95:5 Hexane / Ethyl Acetate | ~0.6 - 0.7 |
| 90:10 Hexane / Ethyl Acetate | ~0.7 - 0.8 |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Recrystallization
Recrystallization is an effective purification technique for solid products, provided a suitable solvent can be found that dissolves the product at high temperatures but has low solubility for the product at low temperatures, while the impurities (in this case, this compound) remain in solution.
Issue: My product crystallizes, but it is still contaminated with this compound.
Solutions:
-
Solvent Selection is Key: The success of recrystallization hinges on the choice of solvent. You need a solvent where the solubility of your product and this compound are sufficiently different.
-
If your product is significantly more polar than this compound, a moderately polar solvent may dissolve the this compound at room temperature while your product remains a solid, allowing for removal by filtration.
-
Conversely, a nonpolar solvent might dissolve both at high temperatures, but upon cooling, your less soluble product crystallizes out, leaving the more soluble this compound in the mother liquor.
-
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved this compound.
Table 3: Solubility of this compound in Common Organic Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Methanol | Sparingly Soluble | Soluble | |
| Ethanol | Soluble | Very Soluble | [1] |
| Isopropanol | Sparingly Soluble | Soluble | |
| Acetone | Soluble | Very Soluble | |
| Ethyl Acetate | Soluble | Very Soluble | |
| Dichloromethane | Very Soluble | Very Soluble | [1] |
| Chloroform | Soluble | Very Soluble | [2] |
| Toluene | Very Soluble | Very Soluble | |
| Hexane | Soluble | Very Soluble | |
| Water | Insoluble | Insoluble | [2][3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Removal of this compound
This protocol assumes the product is more polar than this compound.
-
TLC Analysis:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a silica gel TLC plate alongside a spot of a pure this compound standard.
-
Develop the TLC plate in a solvent system such as 95:5 hexane/ethyl acetate.
-
Visualize the plate under UV light to determine the Rf values of your product and this compound. The ideal solvent system for column chromatography will give your product an Rf of ~0.2-0.3 and a good separation from the this compound spot.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (typically a 30-50:1 weight ratio of silica gel to crude material).
-
Prepare a slurry of silica gel in the chosen nonpolar eluent (e.g., 100% hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with a nonpolar solvent system (e.g., 100% hexane) to first elute the nonpolar this compound.
-
Collect fractions and monitor them by TLC.
-
Once the this compound has been completely eluted, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired product.
-
-
Product Isolation:
-
Combine the fractions containing your pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization for Removal of this compound
This protocol is suitable for solid products.
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, hexane, or a mixture like ethanol/water) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve your product when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent. The goal is to find a solvent or solvent system where your product crystallizes upon cooling, while this compound remains in the solution.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for removing unreacted this compound.
References
Technical Support Center: Scale-Up of 3-Bromobiphenyl Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 3-Bromobiphenyl synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction. | Increase reaction time or temperature and monitor progress using TLC or HPLC. Ensure efficient stirring to overcome mass transfer limitations, which is especially critical at larger scales.[1] |
| Suboptimal pH. | For reactions like cyclizations, pH can be a sensitive parameter. Adjust the pH with a suitable base to facilitate the reaction.[1] | |
| Degradation of starting materials or product. | Ensure the purity of starting materials, as some can be susceptible to oxidation. The final product may also be sensitive to strong acids, bases, or high temperatures.[1] | |
| Poor quality of boronic acid (in Suzuki coupling). | Check the quality of the boronic acid, as they can degrade over time.[2] | |
| Inefficient Grignard reagent formation. | Ensure all glassware is flame-dried under vacuum and cooled with an inert gas. Use an appropriate solvent like THF, which stabilizes the Grignard reagent. The rate of addition of the alkyl halide can also impact the yield.[3] | |
| Formation of Impurities | Side reactions of starting materials. | Under strong basic conditions, side reactions like the Cannizzaro reaction can occur. Use a milder base or carefully control the stoichiometry.[1] |
| Dimerization or polymerization of intermediates. | Control the reaction temperature, as lower temperatures can minimize the formation of polymeric byproducts. Ensure a stoichiometric balance of reactants.[1] | |
| Formation of terphenyl byproducts (in Suzuki coupling). | If the reaction temperature is too high, the phenylboronic acid can react with the desired this compound product. Maintain the reaction temperature between 30° to 75° C.[4] | |
| Homocoupling of Grignard reagents (Wurtz coupling). | This is a major side reaction with primary or benzylic halides.[3] | |
| Difficult Purification | Inefficient purification of a polar compound. | For polar compounds, standard silica (B1680970) gel chromatography can be challenging. Consider using a modified stationary phase like alumina (B75360) or employing reverse-phase chromatography. Recrystallization can also be an effective final purification step.[1] |
| Co-precipitation of inorganic salts. | If an inorganic base is used, ensure it is completely removed during the work-up. Washing the crude product with water can help remove residual salts.[1] | |
| Similar polarities of product and impurities. | For column chromatography, use a long column with a shallow solvent gradient to improve resolution.[5] | |
| Reaction Fails to Initiate or Stalls | Inactive catalyst (in Suzuki coupling). | Use a fresh batch of palladium catalyst. Ensure proper degassing of solvents to prevent catalyst deactivation.[2] |
| Poor initiation of Grignard reaction. | Activate the magnesium turnings with a small crystal of iodine. A small amount of 1,2-dibromoethane (B42909) can also be used to initiate the reaction.[6] | |
| Presence of moisture or oxygen. | Reactions like Grignard and Suzuki couplings are sensitive to moisture and oxygen. Use anhydrous solvents and degas the reaction mixture thoroughly.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound reactions?
A1: The primary safety concerns during scale-up include:
-
Exothermicity: Reactions can be exothermic, requiring careful temperature control to prevent runaway reactions.[1][9] Efficient heat dissipation is critical at larger scales.[9]
-
Handling of Hazardous Reagents: Many reagents used in syntheses, such as strong bases and flammable solvents, require careful handling in a well-ventilated area. Personal protective equipment is essential.
-
Pressure Build-up: In a closed system, unexpected gas evolution can lead to a dangerous build-up of pressure. Ensure reactors are equipped with appropriate pressure relief systems.
Q2: How can I effectively monitor the progress of my scaled-up reaction?
A2: On-line monitoring of synthetic reactions can be achieved using techniques like High-Performance Liquid Chromatography (HPLC). Systems are available that can automatically sample from a synthesis vessel, perform HPLC analysis, and generate reports. This allows for real-time tracking of reactants and products.[10]
Q3: What are the most common synthetic routes for this compound, and what are the scale-up challenges for each?
A3: Common synthetic routes include Suzuki-Miyaura coupling and Grignard reactions.
-
Suzuki-Miyaura Coupling: This involves the reaction of an aryl halide with a boronic acid. Challenges at scale include the cost and stability of the palladium catalyst, the potential for side reactions, and the need for careful control of reaction parameters like temperature and solvent.[4][11]
-
Grignard Reaction: This involves the reaction of an organomagnesium compound (Grignard reagent) with a suitable electrophile. Key challenges during scale-up are the strict requirement for anhydrous conditions, the heterogeneity of the reaction with magnesium metal requiring efficient agitation, and the potential for Wurtz coupling by-products.[3][7]
Q4: How does the choice of solvent impact the scale-up of these reactions?
A4: The choice of solvent is critical for several reasons:
-
Solubility: Ensures all reactants are in the same phase, which is crucial for reaction kinetics.
-
Boiling Point: A solvent with a suitable boiling point allows for effective temperature control.
-
Safety: Flammability and toxicity are major considerations at an industrial scale.
-
Work-up and Purification: The solvent should allow for easy separation of the product from the reaction mixture. For example, in the synthesis of 4-bromobiphenyl (B57062), solvents like dimethylsulfoxide or sulfolanes have been shown to give good yields at ambient temperatures.[12]
Experimental Protocols
1. Suzuki-Miyaura Coupling for this compound Synthesis (Illustrative Protocol)
This protocol is a general representation and should be optimized for specific laboratory and scale-up conditions.
-
Materials: 3-Bromophenylboronic acid, an aryl halide (e.g., iodobenzene), palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add the 3-bromophenylboronic acid, aryl halide, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system to the reaction mixture.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Grignard Reaction for this compound Synthesis (Illustrative Protocol)
This protocol is a general representation and requires strict anhydrous conditions.
-
Materials: Magnesium turnings, an aryl halide (e.g., 1,3-dibromobenzene), an electrophile (e.g., phenylboronic acid ester), and an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Procedure:
-
Flame-dry all glassware under vacuum and cool under an inert gas.
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of the aryl halide dissolved in the anhydrous solvent to initiate the reaction. An exotherm and/or a cloudy appearance indicates the reaction has started.
-
Slowly add the remaining aryl halide solution to maintain a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
Cool the Grignard reagent to the desired temperature.
-
Slowly add the electrophile to the Grignard reagent.
-
After the addition, allow the reaction to proceed to completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 12. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
Technical Support Center: Preventing Homocoupling in 3-Bromobiphenyl Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 3-bromobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a this compound cross-coupling reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the cross-coupling of this compound, this can manifest in two primary ways: the formation of 3,3'-biphenyl from the coupling of two molecules of this compound, or the formation of a symmetrical biaryl from the coupling of two molecules of the organometallic coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction). This side reaction reduces the yield of the desired unsymmetrical biaryl product and complicates purification.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are the presence of oxygen and the use of palladium(II) precatalysts.[1] Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the organometallic reagent.[1] Additionally, Pd(II) precatalysts, which need to be reduced in situ to the active Pd(0) species, can promote homocoupling of the organometallic partner during this reduction step.
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of all solvents and the reaction mixture is crucial. Common and effective methods include:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (at least 15-30 minutes) can displace dissolved oxygen.
-
Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen, the headspace is evacuated under vacuum, and then the solvent is thawed. This cycle is typically repeated three to five times to ensure thorough oxygen removal.
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes, the palladium source plays a significant role. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often minimize homocoupling as it does not require an in-situ reduction step that can initiate this side reaction. If a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) is used, the addition of a mild reducing agent can be beneficial.
Troubleshooting Guides
Issue 1: Significant formation of 3,3'-biphenyl (homocoupling of this compound)
Potential Cause: This can occur under certain conditions, particularly in reactions that proceed via a radical mechanism or at elevated temperatures.
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can sometimes promote the homocoupling of aryl halides. Evaluate a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine (B1218219) ligands can often favor the desired cross-coupling pathway.
-
Choice of Base: The base can also play a role. Screening different bases (e.g., carbonates, phosphates) may help to identify conditions that suppress the homocoupling of this compound.
Issue 2: Predominant formation of symmetrical biaryl from the organometallic coupling partner
Potential Cause: This is the more common form of homocoupling in Suzuki-Miyaura reactions and is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the impact of different reaction parameters on the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid, with a focus on minimizing the formation of the homocoupling byproduct, 3,3'-biphenyl.
Table 1: Effect of Palladium Catalyst and Ligand
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Terphenyl (%) | Yield of 3,3'-Biphenyl (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 75 | 15 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | <5 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 | 8 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 95 | <2 |
Table 2: Effect of Base and Solvent
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Terphenyl (%) | Yield of 3,3'-Biphenyl (%) |
| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 88 | 7 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | <5 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | 80 | 94 | <3 |
| Pd(OAc)₂/SPhos | Na₂CO₃ | DMF/H₂O | 110 | 85 | 10 |
Note: The data presented in these tables are representative and compiled from various sources in the chemical literature. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol outlines a robust procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (B91453)
-
Degassed water
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Degassing: Further degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.
Visualization of Key Processes
Desired Catalytic Cycle vs. Homocoupling Pathway
Caption: Comparison of the desired cross-coupling cycle and the competing homocoupling pathway.
References
Technical Support Center: Palladium-Catalyzed Reactions of 3-Bromobiphenyl
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions of 3-bromobiphenyl. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your experimental outcomes.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
Q: My palladium-catalyzed reaction with this compound is resulting in low or no yield of the desired product. What are the primary factors I should investigate?
A: Low or no product formation is a common challenge, particularly with sterically hindered substrates like this compound. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
-
Catalyst and Ligand Activity: The choice and activity of the palladium catalyst and ligand are paramount.
-
Catalyst Oxidation: The active catalyst is the Pd(0) species. Ensure your Pd(0) source is fresh and has not been oxidized. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. The reaction mixture must be thoroughly degassed to prevent oxygen from deactivating the catalyst.
-
Ligand Selection: this compound is a somewhat sterically hindered substrate. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Traditional ligands like PPh₃ may be less effective.
-
Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be required to achieve a reasonable reaction rate.
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Temperature: The reaction may require elevated temperatures (typically 80-120 °C) to overcome the activation energy for the oxidative addition of the sterically hindered this compound.
-
Base: The choice and quality of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong bases like NaOtBu or K₃PO₄ are often used. The base should be finely powdered and anhydrous to ensure reproducibility.
-
-
Reagent Quality:
-
Aryl Bromide Purity: Ensure the this compound is pure and free of any impurities that could poison the catalyst.
-
Coupling Partner Stability: Boronic acids, in particular, can be prone to decomposition (protodeboronation). Use fresh or properly stored boronic acids.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of biphenyl (B1667301) (from homocoupling of this compound) and/or dehalogenated biphenyl. How can I minimize these side reactions?
A: The formation of homocoupling and dehalogenation byproducts is a common issue, especially in reactions with sterically hindered aryl bromides. Here’s how to address these side reactions:
-
Minimizing Homocoupling:
-
Rigorous Inert Atmosphere: Oxygen can promote the homocoupling of organometallic intermediates. Ensure your reaction is performed under strictly anaerobic conditions.
-
Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to minimize its homocoupling.
-
Choice of Ligand: Certain ligands can suppress homocoupling more effectively than others. Screening different bulky phosphine ligands may be beneficial.
-
-
Minimizing Dehalogenation (Protodehalogenation):
-
Anhydrous Conditions: Traces of water can be a source of protons for the dehalogenation of the aryl halide. Ensure all reagents and solvents are anhydrous.
-
Choice of Base and Solvent: The combination of base and solvent can influence the rate of protodehalogenation. For example, in some cases, using a weaker base or a non-protic solvent can reduce this side reaction.
-
Reaction Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes reduce the extent of dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is best for palladium-catalyzed reactions with this compound?
A1: Due to the steric hindrance of the biphenyl group, bulky and electron-rich ligands are generally the most effective for promoting the key steps of the catalytic cycle.
-
Buchwald Ligands: Biaryl phosphine ligands such as XPhos , SPhos , and RuPhos are excellent choices for Suzuki-Miyaura and Buchwald-Hartwig reactions involving sterically hindered aryl bromides.[1] Their steric bulk facilitates reductive elimination, while their electron-rich nature promotes oxidative addition.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be very effective in stabilizing the palladium catalyst and promoting high turnover numbers.[2] They are a good alternative to phosphine ligands, especially for challenging couplings.
-
Traditional Phosphine Ligands: While less effective for sterically hindered substrates, ligands like PPh₃ can sometimes be used, but may require higher catalyst loadings and harsher reaction conditions.
Q2: How do I choose the right palladium precursor for my reaction?
A2: The choice of palladium precursor often depends on its stability, ease of handling, and the specific reaction conditions.
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common and relatively air-stable Pd(II) and Pd(0) sources, respectively. They are often used in combination with a phosphine ligand to generate the active catalyst in situ.
-
Pre-formed Catalysts (e.g., Pd(PPh₃)₄): This Pd(0) complex can be used directly but is more sensitive to air and moisture than Pd(II) precursors.
-
Palladacycle Precatalysts: These are highly active and stable precatalysts that can lead to rapid catalyst activation and high turnover numbers.
Q3: What is the role of the base in these reactions, and how do I choose the best one?
A3: The base plays a crucial role in the catalytic cycle, but its specific function varies depending on the reaction type.
-
Suzuki-Miyaura Coupling: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can affect the reaction rate and yield, and often needs to be optimized for a specific substrate pair.
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) is needed to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Heck Reaction: A base (e.g., Et₃N, K₂CO₃) is used to neutralize the H-X acid that is formed during the catalytic cycle.
-
Sonogashira Coupling: An amine base (e.g., Et₃N, i-Pr₂NH) is typically used to quench the H-X byproduct and to facilitate the formation of the copper(I) acetylide intermediate.
Q4: Can β-hydride elimination be a problem with this compound reactions?
A4: β-hydride elimination is a potential side reaction in palladium-catalyzed couplings when the organometallic partner has β-hydrogens. However, with this compound, the focus is on the aryl-palladium intermediate, which does not have β-hydrogens. Therefore, β-hydride elimination is not a concern for the 3-biphenylpalladium intermediate itself. It can become a factor depending on the nature of the coupling partner (e.g., an alkyl boronic acid in a Suzuki reaction).
Data Presentation
The following tables summarize representative data for the performance of different ligands in palladium-catalyzed cross-coupling reactions of aryl bromides. While direct comparative studies on this compound are limited, the data for bromobenzene (B47551) and other sterically hindered aryl bromides provide a valuable guide for ligand selection.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 12-24 | 75-85 | [3] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | RT-80 | 8-16 | 85-95 | [3] |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 100 | 12 | ~90 | [4] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | [5] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 12 | >95 | [6] |
Table 2: Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines
| Ligand | Amine | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [7] |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [7] |
| BINAP | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | ~80-90 | [8] |
| DavePhos | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 18 | >95 | [1] |
| t-BuXPhos | Various Amines | [(cinnamyl)PdCl]₂ | K₃PO₄ | Water | 30-50 | 1-4 | 80-98 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general method for the synthesis of terphenyl derivatives. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water, 10:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired terphenyl product.
-
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines a general method for the synthesis of 3-amino-substituted biphenyl derivatives.
-
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. sctunisie.org [sctunisie.org]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed Grignard formation with 3-Bromobiphenyl
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering difficulties with the formation of Grignard reagents, specifically focusing on the synthesis of 3-biphenylmagnesium bromide from 3-bromobiphenyl.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the most common reasons for this failure?
A1: Failure to initiate is the most common issue in Grignard synthesis. The primary causes are almost always related to:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[1][2] This oxide layer must be removed or disrupted to expose a fresh, reactive magnesium surface.[1]
-
Presence of Moisture: Grignard reagents are extremely sensitive to protic solvents, with water being a primary concern.[3][4][5] Even trace amounts of water in your glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from starting or sustaining itself.[2][6] All glassware must be rigorously dried, and anhydrous solvents are essential.[1][6][7]
-
Purity of Reagents: Impurities in the this compound or the solvent can inhibit the reaction.[8][9]
Q2: What are the visual cues that indicate a successful Grignard reaction initiation?
A2: Several visual signs point to a successful initiation of the Grignard reaction. These include:
-
A noticeable increase in the temperature of the reaction mixture, indicating an exothermic process.[1]
-
The appearance of a cloudy, gray, or brownish color in the reaction mixture.[1]
-
Spontaneous boiling of the solvent at the surface of the magnesium turnings.[1]
-
If an activator like iodine was used, its characteristic purple or brown color will disappear.[1][10]
Q3: How can I activate the magnesium turnings to ensure the reaction starts?
A3: Activating the magnesium is a critical step. Common methods include:
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a widely used method. The iodine is thought to react with the magnesium surface, creating reactive sites.[1][11] The disappearance of the iodine color is a good indicator of activation.[1][11]
-
1,2-Dibromoethane (DBE): A small amount of DBE can be added to the magnesium suspension. It reacts readily to form ethylene (B1197577) gas and magnesium bromide, which helps to clean the magnesium surface.[1][11]
-
Diisobutylaluminum hydride (DIBAH): This can be used for activating the magnesium surface and drying the reaction mixture, allowing for initiation at lower temperatures.[12]
-
-
Mechanical Activation:
-
Crushing the turnings: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask can help to break the oxide layer.[1][13]
-
Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can also help abrade the oxide layer.[11]
-
Sonication: Using an ultrasonic bath can help to clean the surface of the magnesium.[11][13]
-
Q4: I'm observing the formation of a significant amount of biphenyl (B1667301) as a side product. What is causing this and how can I minimize it?
A4: The formation of biphenyl is likely due to a Wurtz-type coupling reaction, where the newly formed Grignard reagent reacts with the starting this compound.[2][3] To minimize this side reaction:
-
Slow Addition: Add the this compound solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide and favors the reaction with magnesium over the coupling reaction.[2][3]
-
Temperature Control: The reaction is exothermic. Maintain a moderate temperature, as higher temperatures can favor the coupling reaction.[2] It may be necessary to cool the reaction flask.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to quickly disperse the added aryl halide and bring it into contact with the magnesium surface.
Q5: Should I use diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent for my this compound Grignard reaction?
A5: Both diethyl ether and THF are common solvents for Grignard reactions.[7][14] However, THF offers some advantages, particularly for less reactive aryl halides like this compound:
-
Higher Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[15][16] This allows the reaction to be run at a higher temperature, which can help to initiate and sustain the reaction.[15][16]
-
Better Solvating Power: The oxygen in THF is more available for coordination with the magnesium center, which helps to stabilize the Grignard reagent.[15][16][17]
If you are having trouble initiating the reaction in diethyl ether, switching to THF is a recommended troubleshooting step.[15][16]
Troubleshooting Guide
This table summarizes common problems, their probable causes, and recommended solutions for the formation of 3-biphenylmagnesium bromide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (MgO layer).[1][2] 2. Presence of moisture in glassware or solvent.[3][4][5] 3. Impure this compound. | 1. Activate magnesium using iodine, 1,2-dibromoethane, or by mechanically crushing the turnings.[1][11][13] 2. Flame-dry all glassware under vacuum or oven-dry at >120°C.[1] Use anhydrous solvent.[1][6][7] 3. Purify the this compound (e.g., by distillation or recrystallization). |
| Reaction starts but then stops | 1. Insufficiently activated magnesium. 2. A small amount of moisture was consumed during initiation, but more remains.[6] 3. Low reaction temperature. | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Ensure all subsequent additions of solvent and reagent are scrupulously dry. 3. Gently warm the mixture with a heat gun or in a warm water bath.[6] |
| Low yield of Grignard reagent | 1. Wurtz coupling side reaction.[2][3] 2. Incomplete reaction. 3. Quenching of the Grignard reagent by atmospheric CO₂ or O₂.[3] | 1. Ensure slow, dropwise addition of the this compound solution.[2] Maintain moderate reaction temperature. 2. Allow for a sufficient reaction time after the addition is complete, possibly with gentle reflux.[18] 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[3] |
| Formation of a dark, tarry substance | 1. High reaction temperature leading to side reactions. 2. Presence of impurities in the magnesium.[8][9] | 1. Control the rate of addition to maintain a gentle reflux. Use an ice bath if necessary. 2. Use high-purity magnesium turnings. |
Experimental Protocol: Formation of 3-Biphenylmagnesium Bromide
This protocol outlines a standard procedure for the laboratory-scale synthesis of 3-biphenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool under a stream of inert gas.[1]
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates.[10][11] Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, dissolve the this compound in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion of the this compound solution (approximately 10%) from the dropping funnel to the stirred magnesium suspension.
-
Observation: Monitor the reaction mixture for signs of initiation, such as a color change, gentle bubbling, or a spontaneous increase in temperature.[1] If the reaction does not start, gently warm the flask.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask in a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating to maintain reflux for an additional 15-30 minutes can help ensure the reaction goes to completion.[18] The final mixture should appear as a cloudy, grayish-brown solution.
-
Usage: Cool the prepared Grignard reagent to room temperature before using it in subsequent reactions.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting a failed Grignard formation with this compound.
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. scispace.com [scispace.com]
- 9. 321. The effect of metallic impurities in magnesium on the formation of grignard compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. byjus.com [byjus.com]
- 15. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Page loading... [wap.guidechem.com]
- 17. brainly.com [brainly.com]
- 18. Chemistry 211 Experiment 2 [home.miracosta.edu]
Technical Support Center: Improving the Solubility of 3-Bromobiphenyl for Reactions
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reactants is paramount for successful and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-bromobiphenyl in various reaction conditions, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a clear yellow, viscous liquid that is insoluble in water.[1][2][3] It is known to be soluble in chloroform (B151607) and slightly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Due to its biphenyl (B1667301) structure, it is generally considered a non-polar compound and is expected to dissolve in common non-polar organic solvents.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?
A2: Start by selecting an appropriate solvent based on the principle of "like dissolves like." Since this compound is relatively non-polar, solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are good starting points.[1] Gentle heating and vigorous stirring can also significantly aid in dissolution.
Q3: Can I use a co-solvent to improve the solubility of this compound in my Suzuki-Miyaura reaction?
A3: Yes, using a co-solvent is a very common and effective strategy. For Suzuki-Miyaura reactions, which often use water-soluble inorganic bases, a biphasic solvent system is frequently employed. A mixture of an organic solvent (like toluene or dioxane) with water allows for the dissolution of both the organic-soluble this compound and the aqueous-soluble base.[2][4] Vigorous stirring is crucial in such systems to maximize the interfacial area for the reaction to occur.
Q4: My this compound precipitates out of the solution during the reaction. What could be the cause?
A4: Precipitation during a reaction can be due to several factors. A change in the reaction mixture's polarity as reactants are consumed and products are formed is a common cause. Temperature fluctuations can also lead to precipitation if the initial dissolution required heating. It is also possible that the product of the reaction is less soluble than the starting materials in the chosen solvent system.
Q5: Are there any advanced techniques for reactions with very poorly soluble aryl halides like this compound?
A5: For exceptionally challenging cases of insolubility, specialized techniques can be employed. High-temperature ball milling is a solid-state method that can facilitate reactions between insoluble reactants without the need for a solvent.[5] This technique can be particularly useful for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving solubility challenges encountered during reactions involving this compound.
Problem: this compound is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | Based on the non-polar nature of this compound, select a non-polar or moderately polar aprotic solvent. Refer to the solvent selection table below for guidance. |
| Insufficient Agitation or Temperature | Increase the stirring rate to create a vortex. Gently warm the mixture. Many organic compounds show increased solubility at higher temperatures. |
| High Concentration | The concentration of this compound may be too high for the chosen solvent. Try diluting the reaction mixture by adding more solvent. |
Problem: The reaction is sluggish or incomplete, possibly due to poor solubility.
| Possible Cause | Suggested Solution |
| Biphasic System with Poor Mixing | For reactions using a water co-solvent, ensure vigorous stirring to create an emulsion-like mixture. This increases the surface area between the organic and aqueous phases, facilitating the reaction. |
| Reactant Precipitation | If a reactant or intermediate is precipitating, consider a different solvent system or a mixture of co-solvents that can better solvate all species throughout the reaction. |
| Catalyst Deactivation | In some cases, insoluble starting material can coat and deactivate the catalyst. Ensuring complete dissolution before adding the catalyst can mitigate this. |
Data Presentation: Solubility of this compound
| Solvent | Polarity | Qualitative Solubility of this compound |
| Water | High | Insoluble[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | High | Slightly Soluble[2] |
| N,N-Dimethylformamide (DMF) | High | Likely Soluble |
| Tetrahydrofuran (THF) | Medium | Likely Soluble |
| 1,4-Dioxane | Medium | Likely Soluble |
| Chloroform | Medium | Soluble[2] |
| Toluene | Low | Likely Soluble |
| Hexane | Low | Likely Soluble |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed methodology for a common reaction where the solubility of this compound is a key consideration.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a two-necked round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), triphenylphosphine (0.06 eq), and potassium carbonate (2.0 eq).
-
Fit the flask with a condenser and a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add degassed toluene and degassed water via syringe to create a biphasic mixture (e.g., a 4:1 ratio of toluene to water). The solvent volume should be sufficient to ensure stirring and potential dissolution upon heating.
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biphenyl product.
Mandatory Visualizations
Caption: A flowchart for troubleshooting solubility issues of this compound.
References
side reactions of 3-Bromobiphenyl under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromobiphenyl under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated aromatic hydrocarbon consisting of a biphenyl (B1667301) core with a bromine atom at the 3-position.[1] It is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It serves as a key intermediate for creating more complex biaryl structures, which are common motifs in biologically active molecules and functional materials like organic light-emitting diodes (OLEDs).[1][2]
Q2: What are the most common side reactions observed when using this compound in base-mediated cross-coupling reactions?
The most prevalent side reactions in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound under basic conditions are:
-
Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom, leading to the formation of biphenyl. This is often exacerbated by high temperatures and certain bases.
-
Homocoupling: Two molecules of the starting material or the organometallic reagent couple to form a symmetrical biaryl. For this compound, this would result in 3,3'-biphenyl. This can be promoted by the presence of oxygen.
Q3: Can this compound undergo other side reactions under strongly basic conditions outside of cross-coupling reactions?
Yes, under very strong basic conditions (e.g., sodium amide), this compound can potentially undergo an elimination-addition reaction via a benzyne intermediate .[3][4] This is a highly reactive species that can lead to a mixture of products. Additionally, under harsh basic and aqueous conditions at high temperatures, hydrolysis of the carbon-bromine bond to form 3-phenylphenol (B1666291) can occur, though this is generally a slow process for aryl bromides.
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product and Significant Biphenyl Formation (Hydrodehalogenation)
Symptoms: Your Suzuki or Buchwald-Hartwig reaction with this compound shows a significant amount of biphenyl as a byproduct, and the yield of your desired product is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote hydrodehalogenation. Try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration. |
| Inappropriate Base | The choice of base is critical. Strong, sterically hindered bases like sodium tert-butoxide can sometimes favor hydrodehalogenation. Consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] |
| Unsuitable Ligand | The phosphine (B1218219) ligand plays a crucial role in the outcome of the reaction. For Buchwald-Hartwig aminations, bulky, electron-rich ligands can help to suppress reductive dehalogenation.[5] For Suzuki couplings, consider ligands that promote the desired reductive elimination over side reactions. |
| Presence of Hydride Sources | Ensure that the reagents and solvent are free from hydride contaminants. |
Issue 2: Formation of Homocoupling Byproducts (e.g., 3,3'-Biphenyl)
Symptoms: You observe the formation of symmetrical biaryls, such as 3,3'-biphenyl, in your Suzuki coupling reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Dissolved oxygen can promote the homocoupling of organoboron reagents. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Inappropriate Catalyst Precursor | Using a Pd(II) precatalyst can sometimes lead to homocoupling. Consider using a Pd(0) source directly or adding a mild reducing agent to ensure the presence of the active Pd(0) catalyst. |
| Suboptimal Base or Solvent | The choice of base and solvent can influence the rate of homocoupling. It is advisable to screen different base and solvent combinations to find the optimal conditions for your specific substrates. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline for the synthesis of 3-phenylbiphenyl.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline (B41778)
This protocol provides a general method for the synthesis of N-(biphenyl-3-yl)aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add anhydrous toluene and then aniline via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting logic for common issues in cross-coupling reactions.
References
Technical Support Center: Managing Exothermic Reactions of 3-Bromobiphenyl
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing the temperature of exothermic reactions involving 3-Bromobiphenyl. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure safe and successful experimentation.
Troubleshooting Guides
This section addresses common issues encountered during exothermic reactions with this compound, providing systematic approaches to problem resolution.
Issue 1: Runaway Reaction or Uncontrolled Temperature Increase
A runaway reaction is a dangerous situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid and uncontrolled rise in temperature and pressure.[1]
-
Immediate Actions:
-
Immediately cease the addition of any reagents.
-
Increase the efficiency of the cooling bath (e.g., by adding more ice, dry ice, or switching to a cryostat).
-
If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.
-
Alert laboratory personnel and be prepared for an emergency shutdown.
-
-
Root Cause Analysis and Prevention:
| Potential Cause | Troubleshooting Action | Temperature-Related Consideration |
| Rapid Addition of Reagent | Add reagents dropwise or via a syringe pump to control the rate of reaction.[1] | Slower addition allows the cooling system to dissipate the generated heat effectively. |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity for the scale of the reaction and is in good contact with the reaction vessel. Use a larger bath or a more efficient cooling medium.[1] | The temperature difference between the reaction and the bath is a key driver of heat transfer. |
| High Reactant Concentration | Use a more dilute solution to reduce the reaction rate and heat output per unit volume.[1] | Lower concentrations slow down the reaction kinetics, making the exotherm more manageable. |
| Insufficient Stirring | Ensure vigorous and efficient stirring to promote heat transfer to the walls of the flask.[2] | Poor stirring can lead to localized "hot spots" where the reaction can accelerate. |
Issue 2: Reaction Fails to Initiate
This is a common problem, particularly in Grignard reagent formation, which can lead to a dangerous situation if a large amount of unreacted starting material accumulates.
| Potential Cause | Troubleshooting Action | Temperature-Related Consideration |
| Inactive Magnesium Surface (Grignard) | Activate the magnesium turnings using methods such as crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. | While some initial heating may be required for initiation, be prepared to cool the reaction once it starts, as it is highly exothermic.[3] |
| Presence of Water | Ensure all glassware is rigorously dried (oven or flame-dried) and that all solvents and reagents are anhydrous.[3] | Water will quench the Grignard reagent and prevent its formation. |
| Low Reaction Temperature | For some reactions, a certain activation energy must be overcome. Gentle warming may be necessary to initiate the reaction. | Once initiated, the exothermic nature of the reaction will likely require cooling to maintain control. |
Frequently Asked Questions (FAQs)
Q1: What is a runaway exothermic reaction, and why is it a major concern with this compound reactions?
A: A runaway reaction is an exothermic process that accelerates out of control, leading to a rapid increase in temperature and pressure.[1] Reactions like Grignard formation involving this compound can be highly exothermic. If the heat generated is not dissipated effectively, the reaction rate increases, creating a dangerous positive feedback loop that can result in solvent boiling, pressure buildup, and potential vessel failure.[1][4]
Q2: How can I effectively monitor the temperature of my reaction?
A: Constant monitoring is crucial. Use a thermometer or thermocouple placed directly in the reaction mixture (not in the cooling bath) to get an accurate reading of the internal temperature.[1] For larger scale reactions in pharmaceutical development, automated reaction control systems can be used to monitor and control the temperature, and even automatically suspend reagent addition if the temperature exceeds a defined threshold.[5]
Q3: My Suzuki coupling reaction with this compound is sluggish. Can I just increase the temperature?
A: While increasing the temperature can increase the reaction rate, it must be done cautiously. For Suzuki couplings of aryl bromides, temperatures are often in the 80-120°C range.[1] However, excessively high temperatures can lead to side reactions like debromination or catalyst decomposition. It is recommended to increase the temperature in small increments (e.g., 10°C) while monitoring for the formation of byproducts via TLC or GC-MS.[6]
Q4: What are the typical heat of reaction values I can expect for reactions with this compound?
Quantitative Data Summary
The following table summarizes key quantitative data for managing exothermic reactions of this compound and related compounds.
| Parameter | Reaction Type | Value | Notes |
| Molar Heat of Reaction (ΔH) | Grignard Formation (Bromobenzene derivative) | -270 ± 6 kJ/mol | Highly exothermic. Data for a similar compound, expect significant heat release. |
| Typical Reaction Temperature | Grignard Formation (in Diethyl Ether) | ~35 °C (reflux) | The reaction is often self-sustaining after initiation. External cooling may be needed to control the rate of reflux.[4] |
| Typical Reaction Temperature | Suzuki-Miyaura Coupling | 80 - 120 °C | Optimal temperature depends on the catalyst, ligand, base, and solvent system.[1] |
| Typical Reaction Temperature | Buchwald-Hartwig Amination | 80 - 110 °C | Similar to Suzuki coupling, the ideal temperature requires optimization for the specific substrates and catalyst system.[7][8] |
Experimental Protocols
Protocol 1: Formation of 3-Biphenylmagnesium Bromide (Grignard Reagent)
This protocol describes the formation of the Grignard reagent from this compound, a highly exothermic step.
-
Pre-Reaction Setup:
-
All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be rigorously dried in an oven at >120°C overnight and assembled hot under a positive pressure of dry argon or nitrogen.[4]
-
Place a drying tube with calcium chloride at the top of the condenser.[4]
-
-
Procedure:
-
Place magnesium turnings (1.1-1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Add approximately 10% of the this compound solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight temperature increase. Gentle warming may be applied to start the reaction, but the heat source must be removed once the reaction begins.[4]
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Have an ice bath ready to cool the flask if the reaction becomes too vigorous.[4][9]
-
After the addition is complete, allow the mixture to stir at room temperature. If refluxing subsides, gently heat to maintain reflux for an additional 30-60 minutes to ensure complete reaction.[4] The resulting grayish-brown solution of the Grignard reagent is ready for use in situ.
-
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[10]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[10]
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[10]
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC.[10]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hzdr.de [hzdr.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Bromobiphenyl
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during synthetic reactions involving 3-Bromobiphenyl, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of this compound cross-coupling reactions?
A1: Catalyst poisoning refers to the deactivation of a catalyst, typically a palladium complex, by chemical compounds present in the reaction mixture.[1] These "poisons" bind to the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to reduced reaction rates, low yields, or complete reaction failure.[2][3]
Q2: What are the most common catalyst poisons I should be aware of when working with this compound?
A2: The most common poisons for palladium catalysts used in reactions like the Suzuki-Miyaura coupling include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities (e.g., from starting materials, reagents, or solvents) can irreversibly bind to and deactivate the palladium catalyst.[4][5][6]
-
Nitrogen-Containing Heterocycles: Substrates or impurities containing pyridine (B92270) or similar nitrogen heterocycles can coordinate strongly with the palladium center, inhibiting its catalytic activity.[1][7]
-
Oxygen: The active form of the catalyst, Pd(0), is highly susceptible to oxidation.[8][9] Inadequate degassing of solvents and reagents is a frequent cause of catalyst deactivation.[10]
-
Other Impurities: Halides, cyanides, phosphites, and certain organic functional groups can also act as catalyst poisons.[1]
Q3: Can the this compound starting material or the biphenyl (B1667301) product itself inhibit the reaction?
A3: Yes, this is possible. While less common than poisoning by external impurities, both the amine substrate (in reactions like Buchwald-Hartwig amination) and the product can sometimes coordinate too strongly to the palladium center.[5] This product inhibition can slow down or stall the catalytic cycle. The choice of ligand is critical to mitigate this effect.[5]
Q4: Are there catalyst systems that are more resistant to poisoning?
A4: Yes, the choice of ligand plays a crucial role in the catalyst's stability and resistance to poisoning. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can often stabilize the palladium center, protect it from poisons, and promote the desired catalytic cycle over deactivation pathways.[5][10]
Troubleshooting Guide for Common Issues
This guide addresses specific problems you may encounter during cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | Inactive or Poisoned Catalyst: The active Pd(0) species has been deactivated by impurities (e.g., sulfur, oxygen).[8][9] | • Ensure all solvents and reagents are rigorously degassed (e.g., by sparging with argon for 30 minutes).[10] • Use high-purity, recently purchased reagents and solvents.[5] • Consider using a more robust catalyst system with bulky, electron-rich ligands.[5] • If using a Pd(II) precursor, ensure conditions are suitable for its reduction to Pd(0).[8] |
| Inappropriate Base: The chosen base may be too weak, impure, or not sufficiently soluble. | • Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] • Ensure the base is finely powdered and anhydrous to maximize its activity and ensure reproducibility.[9] | |
| Reaction Stalls Before Completion | Catalyst Deactivation Over Time: The catalyst is slowly being poisoned or is degrading under the reaction conditions. | • Increase the catalyst loading slightly. • Switch to a more stable pre-catalyst or ligand system known for high turnover numbers.[11] • If possible, lower the reaction temperature to reduce the rate of catalyst decomposition, though this may require longer reaction times.[10] |
| Product Inhibition: The biphenyl product is coordinating to the palladium center and inhibiting further reaction. | • The choice of ligand is critical. Experiment with different bulky phosphine (B1218219) ligands that can promote the final reductive elimination step.[5] | |
| Significant Formation of Dehalogenated Starting Material (Biphenyl) | Presence of Hydride Source: The base or solvent may be acting as a hydride source, leading to the reduction of this compound.[8][9] | • Avoid using bases like alkoxides if dehalogenation is a major issue.[8] • Choose a non-protic solvent that is less likely to act as a hydride donor.[9] |
| Protodeborylation of Boronic Acid: The boronic acid coupling partner is degrading, which can be exacerbated by moisture and certain bases.[9] | • Use fresh, high-quality boronic acid. • Consider using a boronate ester or a potassium trifluoroborate salt, which can be more stable.[12] | |
| Formation of Homocoupling Side Products | Reaction Conditions Favoring Homocoupling: The presence of oxygen or certain Pd(II) species can promote the unwanted coupling of two boronic acid molecules.[8] | • Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[5] • Optimize the base and solvent system to favor the cross-coupling pathway. |
Quantitative Data on Catalyst Poisoning
The following table summarizes illustrative effects of common catalyst poisons on the yield of palladium-catalyzed cross-coupling reactions. While not specific to this compound, this data is representative and intended for troubleshooting purposes.
| Poison | Concentration | Catalyst System | Reaction Type | Observed Effect | Reference |
| Sulfide (S²⁻) | < 93.8 µM | Pd/Al₂O₃ | Hydrodechlorination | Moderate inhibition of reaction rate.[4] | [4] |
| Sulfur Dioxide (SO₂) | N/A | Pd supported on various oxides | Methane (B114726) Oxidation | Catalyst deactivation; rate depends on support material.[13] | [13] |
| Thiophene | Trace Impurity | Pd(PPh₃)₄ | Suzuki-Miyaura | Irreversible binding to palladium, leading to low or no product yield.[10] | [10] |
| Pyridine | N/A | Pd(II) catalysts | C-H Activation | Strong coordination to Pd(II), leading to catalyst poisoning.[7] | [7] |
| Oxygen (O₂) | Atmospheric | Pd(0) complexes | Suzuki-Miyaura | Oxidation of active Pd(0) to inactive Pd(II) species, halting the reaction.[8][9] | [8][9] |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for specific substrates and reaction scales. The key to avoiding catalyst poisoning is the rigorous exclusion of oxygen and the use of high-purity reagents.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%)
-
Base (e.g., K₂CO₃, finely powdered and dried, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to thoroughly remove any oxygen.[9]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst to the flask.[10]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[10]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromobiphenyl Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Suzuki reactions involving 3-bromobiphenyl. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction with this compound?
A typical workup procedure involves cooling the reaction mixture, quenching it, extracting the product into an organic solvent, washing the organic layer, drying it, and finally concentrating it to obtain the crude product. This is then followed by purification, most commonly by column chromatography.[1][2][3][4]
Q2: How can I remove the palladium catalyst from my reaction mixture?
Residual palladium can often be removed by filtering the reaction mixture through a pad of celite or silica (B1680970) gel before concentrating the organic phase.[5][6] For more persistent palladium contamination, specialized metal scavengers with thiol functionalities can be effective.[7]
Q3: What are the most common side products in a this compound Suzuki reaction, and how can I identify them?
Common side products include homocoupling of the boronic acid and homocoupling of this compound. Another potential side reaction is protodeboronation of the boronic acid. These impurities can often be identified by NMR spectroscopy and mass spectrometry.[8][9]
Q4: My crude NMR shows unreacted this compound. What is the best way to separate it from the desired biphenyl (B1667301) product?
Unreacted this compound can typically be separated from the more nonpolar biphenyl product by silica gel column chromatography. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (B1210297), will usually allow for good separation.
Q5: I am observing a significant amount of homocoupling of my boronic acid. What are the likely causes and how can I minimize this?
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[8] To minimize this side reaction, ensure that all solvents are properly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation After Workup | 1. Incomplete reaction. | - Monitor the reaction by TLC or LC-MS to ensure completion before starting the workup. |
| 2. Product loss during extraction. | - Ensure the correct organic solvent is used for extraction. - Perform multiple extractions (e.g., 3 times) to maximize recovery. - Check the pH of the aqueous layer; if the product has acidic or basic functionality, it may remain in the aqueous phase if the pH is not adjusted. | |
| 3. Degradation of the product during workup. | - Avoid unnecessarily high temperatures during solvent removal. - If the product is sensitive to acid or base, use neutral washes. | |
| Difficulty Separating Product from Byproducts by Chromatography | 1. Similar polarity of the product and a byproduct (e.g., homocoupled this compound). | - Use a long chromatography column and a shallow solvent gradient for better separation. - Consider recrystallization as an alternative or additional purification step. |
| Oily or Gummy Crude Product | 1. Presence of residual high-boiling solvent (e.g., DMF, DMSO). | - After extraction, wash the organic layer thoroughly with water and brine to remove water-miscible solvents. - Dry the crude product under high vacuum for an extended period. |
| 2. Presence of silicone grease from glassware. | - Be mindful of using excessive grease on joints. - A filtration through a small plug of silica gel may help remove some grease. | |
| Product Contaminated with Palladium | 1. Inefficient removal during initial filtration. | - Pass the crude product solution through a fresh pad of celite or a short plug of silica. - If the product is not sensitive, washing with a dilute aqueous solution of sodium sulfide (B99878) or thiosulfate (B1220275) can sometimes help precipitate palladium salts. - Use of a commercial palladium scavenger.[7] |
Data Presentation
The following table summarizes expected yields for Suzuki coupling reactions of aryl bromides analogous to this compound with various arylboronic acids. These values are intended to serve as a general guideline, and actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.[10]
| Arylboronic Acid Partner | Expected Product Structure | Reported Yield Range (%) for Analogous Reactions[10] |
| Phenylboronic acid | 3-Phenylbiphenyl | 85 - 98 |
| 4-Methylphenylboronic acid | 3-(p-Tolyl)biphenyl | 80 - 95 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)biphenyl | 75 - 92 |
| 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)biphenyl | 70 - 88 |
| 3-Thienylboronic acid | 3-(Thiophen-3-yl)biphenyl | 65 - 85 |
Experimental Protocols
Detailed Workup Protocol for a this compound Suzuki Reaction
This protocol describes a general workup procedure for a Suzuki coupling reaction between this compound and an arylboronic acid.
Materials:
-
Reaction mixture from the Suzuki coupling.
-
Ethyl acetate (or other suitable organic solvent).
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Celite or silica gel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Cooling and Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
If the reaction was conducted in a non-aqueous solvent, dilute the mixture with ethyl acetate.
-
Slowly add water to quench the reaction.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layers with deionized water.
-
Subsequently, wash the organic layer with brine. This helps to remove residual water and some inorganic salts.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture through a pad of celite or a small plug of silica gel to remove the drying agent and any precipitated palladium catalyst. Wash the filter cake with a small amount of fresh organic solvent.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biphenyl product.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the workup and purification of a this compound Suzuki reaction.
Caption: General workflow for the workup and purification of a this compound Suzuki reaction.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues encountered during the workup of a this compound Suzuki reaction.
Caption: Troubleshooting decision tree for the workup of this compound Suzuki reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
column chromatography conditions for purifying 3-Bromobiphenyl derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-bromobiphenyl derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound derivatives?
A1: The most common stationary phase for purifying this compound and its derivatives is silica (B1680970) gel.[1][2][3] For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel, neutral alumina, or Florisil can be considered as alternatives.[2][4][5]
Q2: How do I deactivate silica gel?
A2: Silica gel can be deactivated by treating it with a base. A common method involves flushing the packed column with a solvent system containing 1-3% triethylamine. After passing one to two column volumes of the basic solvent mixture through the column, it should be equilibrated with your chosen mobile phase before loading the sample.[5][6]
Q3: What mobile phase (eluent) should I use for my this compound derivative?
A3: For the parent this compound, non-polar solvent systems are effective. A purification using hexane (B92381) as the eluent has been reported.[1] For derivatives, a good starting point is a mixture of a non-polar solvent like hexanes (or heptane) with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[5] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.[5][6]
Q4: How can I visualize this compound derivatives on a TLC plate?
A4: Due to the biphenyl (B1667301) ring system, this compound and its derivatives are typically UV-active. They can be visualized using a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[5] Staining with potassium permanganate (B83412) (KMnO₄) can also be used as a general visualization technique for organic compounds.[5]
Q5: Are this compound derivatives stable during silica gel chromatography?
A5: While many derivatives are stable, halogenated aromatic compounds can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.[4][5] If you observe streaking on your TLC plate or recover a lower than expected yield of your product, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.[5] |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.[5] |
| Poor separation of spots on TLC | The solvent system is not optimal. | Try a different solvent system. For aromatic compounds, incorporating toluene (B28343) or benzene (B151609) into the eluent can sometimes improve separation due to π-π interactions.[7] |
| Streaking or tailing of the spot on the TLC plate | The compound may be degrading on the silica gel. The sample may be overloaded on the TLC plate. | Use deactivated silica gel.[5][6] Spot a more dilute solution of your sample on the TLC plate. |
| Compound seems to have decomposed on the column | The compound is unstable on silica gel. | Test the stability of your compound on a silica TLC plate before running a column.[4] If it is unstable, use deactivated silica gel or an alternative stationary phase like alumina.[4][8] |
| The column is running very slowly | The silica gel may be packed too tightly or is too fine. Dichloromethane is being used as a major component of the mobile phase. | Use a slightly coarser grade of silica gel.[5] While dichloromethane can be an effective solvent, it can slow down the flow rate.[6] |
| Mixed fractions are obtained despite good TLC separation | The column may have been overloaded with the crude sample. The column was not packed properly, leading to channeling. | Use a higher ratio of silica gel to the crude product. Ensure the column is packed uniformly without air bubbles or cracks.[9] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, use a capillary tube to spot the dissolved sample.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for your target compound. Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.3.
Protocol 2: Column Chromatography Purification of a this compound Derivative
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Pack the column with silica gel using either a wet or dry packing method. Ensure the silica gel bed is uniform and free of cracks or air bubbles.[9]
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a low-polarity solvent.
-
Carefully add the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Maintain a constant flow of the eluent. For flash chromatography, gentle air pressure can be applied.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.[6]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: Workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for TLC analysis.
References
- 1. This compound CAS#: 2113-57-7 [m.chemicalbook.com]
- 2. columbia.edu [columbia.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
impact of water on 3-Bromobiphenyl Grignard reagent stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water on the stability and formation of 3-Bromobiphenyl Grignard reagent. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of water on this compound Grignard reagent?
A1: The this compound Grignard reagent, like all Grignard reagents, is a potent nucleophile and a strong base.[1] It reacts readily and rapidly with water in an acid-base reaction. This reaction protonates the Grignard reagent, converting it to biphenyl (B1667301) and forming magnesium hydroxide (B78521) or a basic magnesium bromide salt (Mg(OH)Br).[2][3] This process, often called quenching or decomposition, irreversibly destroys the Grignard reagent, rendering it inactive for its intended synthetic purpose.[4][5]
Q2: Why are anhydrous conditions so critical for the preparation of this compound Grignard reagent?
A2: The necessity for anhydrous (water-free) conditions stems from the high reactivity of the Grignard reagent with water.[6] Even trace amounts of moisture can significantly lower the yield of the desired Grignard reagent or completely inhibit its formation.[1][7] To ensure a successful synthesis, all components of the reaction, including glassware, solvents, and the starting this compound, must be scrupulously dry.[8]
Q3: What are the common sources of water contamination in a Grignard reaction setup?
A3: Water can be introduced into the reaction from several sources:
-
Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are commonly used for Grignard reactions, can absorb moisture from the atmosphere.[1] It is crucial to use properly dried, anhydrous-grade solvents.
-
Glassware: Moisture from the air readily adsorbs onto the surfaces of glassware.[1][9]
-
Atmosphere: Humidity from the laboratory air can introduce water, especially if the reaction setup is not properly sealed and maintained under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Starting Materials: The this compound and magnesium turnings can have adsorbed moisture on their surfaces.[1]
Q4: What are the observable signs of water contamination during the formation of the Grignard reagent?
A4: Signs of water contamination can include:
-
Failure of the reaction to initiate: The magnesium turnings remain unreactive, and there is no evidence of the characteristic initial cloudiness or gentle reflux.[8]
-
A reaction that starts but then ceases prematurely: This indicates that the initially formed Grignard reagent is being consumed by residual water.[1]
-
Low yields of the desired product: If the Grignard reagent is used in a subsequent reaction, the presence of water during its formation will lead to a lower than expected yield of the final product.
Q5: Can a Grignard reaction be salvaged if it is accidentally exposed to a small amount of water?
A5: In most cases, it is very difficult to salvage a Grignard reaction after significant water exposure, as the reagent is rapidly and irreversibly destroyed. If the contamination is minor and occurs early in the process, adding fresh, activated magnesium and ensuring all subsequent additions are anhydrous might allow for some reagent formation. However, the best practice is to prevent water contamination from the outset.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate (no cloudiness, no heat evolution) | Presence of water on glassware or in the solvent. | Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere.[10][11] Use a fresh bottle of anhydrous ether or THF, or distill the solvent from a suitable drying agent.[12] |
| Poor quality or passivated magnesium turnings. | Use fresh, high-quality magnesium turnings. Briefly crush the turnings in a mortar and pestle (in a dry environment) to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium surface.[13] | |
| Reaction starts but then stops | Insufficiently anhydrous conditions leading to the consumption of the Grignard reagent as it forms.[1] | Review all drying procedures. Ensure a continuous positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction. Check for leaks in the apparatus. |
| The concentration of this compound is too low to sustain the reaction. | Ensure the initial addition of the this compound solution is sufficient to initiate the reaction before proceeding with a slower, dropwise addition. | |
| Low yield of the desired product in the subsequent reaction | Incomplete formation of the Grignard reagent due to trace moisture. | Titrate a small aliquot of the Grignard solution to determine its actual concentration before proceeding with the next step. This will allow for a more accurate stoichiometry in the subsequent reaction. |
| Side reactions, such as Wurtz coupling to form quaterphenyl. | Maintain a dilute solution by adding the this compound solution slowly to the magnesium suspension. Avoid localized high concentrations and overheating.[14] |
Quantitative Data Summary
| Molar Equivalents of Water to this compound | Expected Yield of Grignard Reagent | Observations |
| 0.0 | > 90% | Ideal anhydrous conditions. Reaction initiates readily and proceeds to completion. |
| 0.1 | ~80% | Minor reduction in yield. The reaction may be slightly slower to initiate. |
| 0.3 | ~60% | Significant reduction in yield. The reaction may be difficult to sustain. |
| 0.5 | < 40% | Very low yield. The reaction is likely to stall. |
| 1.0 | 0% | Complete failure of the reaction. The Grignard reagent is fully quenched as it is formed. |
Experimental Protocols
Protocol 1: Preparation of this compound Grignard Reagent under Anhydrous Conditions
This protocol outlines the standard laboratory procedure for the synthesis of 3-phenylphenylmagnesium bromide.[13]
1. Materials and Equipment:
-
Three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel.
-
Magnesium turnings (1.1 - 1.2 molar equivalents).
-
This compound (1.0 molar equivalent).
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Iodine crystal (optional initiator).
-
Inert gas supply (nitrogen or argon).
-
Heating mantle and magnetic stirrer.
2. Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at a temperature above 120°C for several hours and assembled while hot under a stream of dry nitrogen or argon.[10]
-
Apparatus Assembly: Assemble the flask, condenser, and dropping funnel. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to an inert gas line.
-
Reagent Preparation: Place the magnesium turnings and a small crystal of iodine (if used) in the reaction flask.
-
Initiation: In a separate dry flask, dissolve the this compound in about two-thirds of the total anhydrous solvent. Transfer this solution to the dropping funnel. Add a small portion of the this compound solution to the magnesium turnings. The reaction is indicated by the disappearance of the iodine color, the appearance of turbidity, and the gentle boiling of the ether.[10] If the reaction does not start, gently warm the flask.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and should sustain its own reflux.[13]
-
Completion: After the addition is complete, if the spontaneous refluxing subsides, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[13] The resulting greyish-brown solution is the this compound Grignard reagent and should be used promptly.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How does water affect Grignard reagents? | Filo [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
quantitative analysis of 3-Bromobiphenyl using GC-MS
An Objective Comparison of Quantitative Analysis Methods for 3-Bromobiphenyl: GC-MS vs. HPLC-DAD
For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds like this compound is crucial for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound against a common alternative, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This comparison is supported by representative experimental data and detailed protocols to assist in selecting the most suitable analytical method for your specific research needs.
Method Comparison: GC-MS vs. HPLC-DAD
The choice between GC-MS and HPLC-DAD for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the physicochemical properties of the analyte. This compound, being a semi-volatile and thermally stable compound, is well-suited for GC-MS analysis.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis absorbance-based detection.[1][2] |
| Sensitivity | High, excellent for trace-level quantification.[1] | Moderate to high, depending on the chromophore of the analyte.[1] |
| Selectivity | Very high, mass spectrometer provides definitive identification based on mass-to-charge ratio (m/z).[1] | Good, but can be limited by co-eluting compounds with similar UV spectra.[1] |
| Sample Volatility | Requires volatile or semi-volatile and thermally stable analytes. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | May be required for non-volatile compounds. | Generally not required. |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Solvent Consumption | Low. | High. |
Experimental Protocols
GC-MS Method for this compound Quantification
This protocol outlines a general GC-MS method for the analysis of this compound, leveraging established methods for similar compounds.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Inlet Temperature: 280 °C.[2]
-
Injection Mode: Splitless (1 µL injection volume).[2]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-300.[2]
3. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like toluene (B28343) or hexane.[2]
-
Prepare a series of calibration standards by serial dilution of the stock solution.[2]
-
For solid samples, an extraction step with a suitable solvent may be required.[2]
HPLC-DAD Method for this compound Quantification
This protocol provides a general HPLC-DAD method suitable for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[2]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile.[2]
-
Prepare a series of calibration standards by diluting the stock solution.[2]
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
Quantitative Data Comparison
The following tables summarize the validation parameters for the GC-MS and HPLC-DAD methods for the quantification of a closely related isomer, 4-Bromobiphenyl, which is expected to have similar performance characteristics to this compound.
Linearity
| Method | Range (ng/mL) | Correlation Coefficient (r²) |
| GC-MS | 1 - 1000 | > 0.995 |
| HPLC-DAD | 10 - 2000 | > 0.99 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD (ng/mL) | LOQ (ng/mL) |
| GC-MS | 0.5 | 1.5 |
| HPLC-DAD | 3 | 10 |
Accuracy (Recovery)
| Method | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| GC-MS | 10 | 9.8 | 98 |
| 100 | 101.2 | 101.2 | |
| 500 | 495.5 | 99.1 | |
| HPLC-DAD | 50 | 48.5 | 97 |
| 250 | 253.0 | 101.2 | |
| 1000 | 990.0 | 99.0 |
Precision (Relative Standard Deviation, %RSD)
| Method | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| GC-MS | 10 | < 5 | < 8 |
| 500 | < 3 | < 5 | |
| HPLC-DAD | 50 | < 5 | < 10 |
| 1000 | < 3 | < 8 |
Visualizing the Analytical Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC-DAD methods.
Caption: Workflow for the .
Caption: Workflow for the quantitative analysis of this compound using HPLC-DAD.
References
A Comparative Analysis of the Reactivity of 2-Bromobiphenyl and 3-Bromobiphenyl in Key Organic Reactions
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the reactivity of 2-bromobiphenyl (B48390) and 3-bromobiphenyl. This analysis is supported by established chemical principles and illustrative experimental protocols for key cross-coupling and organometallic reactions.
The positional isomerism of the bromine atom on the biphenyl (B1667301) scaffold significantly influences the chemical reactivity of bromobiphenyl compounds. This guide delves into the comparative reactivity of 2-bromobiphenyl and this compound, with a focus on their performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The primary differentiating factor between these two isomers is the steric hindrance imposed by the ortho-bromo substituent in 2-bromobiphenyl, which is absent in the meta-substituted this compound.
Executive Summary
In general, this compound exhibits higher reactivity compared to 2-bromobiphenyl in common palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to the steric hindrance presented by the phenyl group adjacent to the bromine atom in the 2-position. This steric congestion can impede the approach of the bulky palladium catalyst, thereby slowing down the rate-determining oxidative addition step. In contrast, the bromine atom in this compound is less sterically encumbered, allowing for more facile access by the catalyst. While direct comparative quantitative data under identical conditions is sparse in the literature, the well-established principles of steric effects in organic chemistry strongly support this reactivity trend.
Comparison of Reactivity in Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reaction's sensitivity to steric hindrance is well-documented. For sterically demanding substrates, the oxidative addition of the aryl halide to the palladium(0) catalyst can be the rate-limiting step.
-
2-Bromobiphenyl: The proximity of the second phenyl ring to the C-Br bond in 2-bromobiphenyl creates a sterically hindered environment. This can make it challenging for the palladium-ligand complex to approach and insert into the C-Br bond, often requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve good yields. The use of bulky, electron-rich phosphine (B1218219) ligands can sometimes mitigate this steric hindrance and improve reaction outcomes.
-
This compound: With the bromine atom in the meta position, the steric environment around the C-Br bond is significantly less congested. This allows for more efficient oxidative addition of the palladium catalyst, generally leading to faster reactions and higher yields under standard Suzuki-Miyaura conditions.
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | 2-Bromobiphenyl | This compound |
| Relative Reactivity | Lower | Higher |
| Steric Hindrance | High | Low |
| Typical Reaction Conditions | May require higher temperatures, longer reaction times, and specialized catalysts/ligands. | Generally proceeds under standard conditions. |
| Expected Yield | Moderate to Good (highly dependent on conditions) | Good to Excellent |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, a vital method for C-N bond formation, is also influenced by the steric properties of the aryl halide substrate. The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex.
-
2-Bromobiphenyl: The steric bulk around the ortho-bromine atom can hinder the oxidative addition step, making the coupling with amines more challenging. To overcome this, specialized ligands that are both bulky and electron-rich are often employed to promote the formation of the active catalytic species and facilitate the reaction.
-
This compound: The less hindered nature of the C-Br bond in this compound allows for more facile oxidative addition, generally resulting in smoother and more efficient amination reactions with a broader range of amines under milder conditions.
Table 2: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | 2-Bromobiphenyl | This compound |
| Relative Reactivity | Lower | Higher |
| Steric Hindrance | High | Low |
| Catalyst/Ligand Choice | Often requires bulky, electron-rich phosphine ligands. | More tolerant to a wider range of standard ligands. |
| Expected Yield | Moderate to Good (highly dependent on ligand and amine) | Good to Excellent |
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal. This reaction is generally less sensitive to steric hindrance on the aromatic ring compared to palladium-catalyzed couplings. However, the initiation of the reaction can sometimes be influenced by the substrate's structure.
-
2-Bromobiphenyl: The formation of the Grignard reagent from 2-bromobiphenyl is generally achievable. However, the initiation of the reaction might be slightly more difficult compared to less hindered aryl bromides. Once initiated, the reaction typically proceeds to completion.
-
This compound: The formation of the Grignard reagent from this compound is expected to proceed readily under standard conditions, with potentially easier initiation compared to its ortho-isomer.
Table 3: Illustrative Comparison of Reactivity in Grignard Reagent Formation
| Feature | 2-Bromobiphenyl | This compound |
| Relative Reactivity | Good | Good to Excellent |
| Initiation | May require activation (e.g., iodine, 1,2-dibromoethane) | Generally initiates readily |
| Expected Yield | Good | Good to Excellent |
| Side Reactions | Wurtz coupling is a potential side reaction for both isomers. | Wurtz coupling is a potential side reaction for both isomers. |
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., toluene (B28343)/water, dioxane/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), amine (1.0-1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) for the specified time (1-24 hours). Monitor the reaction by TLC or GC/LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
General Protocol for Grignard Reagent Formation
-
Reaction Setup: Flame-dry all glassware and cool under a stream of dry nitrogen or argon. Place magnesium turnings (1.2-1.5 equiv) in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium and gently warm to activate the surface.
-
Reagent Addition: Dissolve the aryl bromide (1.0 equiv) in anhydrous diethyl ether or THF and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in the subsequent reaction.
Visualizing Reaction Pathways
To further illustrate the logical flow of these synthetic transformations, the following diagrams are provided.
Conclusion
The choice between 2-bromobiphenyl and this compound as a starting material will significantly impact the design and outcome of a synthetic sequence. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound is the more reactive and often preferred isomer due to reduced steric hindrance. The synthesis of derivatives from 2-bromobiphenyl is certainly feasible but may necessitate more rigorous optimization of reaction conditions, including the use of specialized and often more expensive catalyst systems. In the case of Grignard reagent formation, both isomers are viable, with minor potential differences in the ease of reaction initiation. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
Beyond Aryl Bromides: A Comparative Guide to Alternative Electrophiles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions are a cornerstone of molecular construction. While aryl bromides, such as 3-bromobiphenyl, are common workhorses, the drive for greater efficiency, sustainability, and access to diverse chemical space has spurred the development of powerful alternatives. This guide provides an objective comparison of key alternatives to this compound, focusing on aryl sulfonates and other phenol (B47542) derivatives, supported by experimental data to inform reagent selection.
The limitations of aryl halides, including their environmental impact and the multi-step syntheses often required, have encouraged a shift towards more sustainable and readily accessible electrophiles.[1] Phenols, being abundant and inexpensive, are attractive starting materials for generating a variety of "pseudo-halide" coupling partners.[2] These reagents, particularly aryl sulfonates, often exhibit reactivity comparable to or even exceeding that of traditional aryl bromides.[2][3]
Performance Comparison of Aryl Electrophiles
The choice of electrophile significantly impacts reaction conditions and outcomes in pivotal transformations like the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The following data, summarized from the literature, provides a comparative snapshot of the performance of this compound against its sulfonate and phenol-derived counterparts.
| Electrophile (Ar-X) | Coupling Partner | Reaction Type | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Ref. |
| This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 80 / 4 | ~90 | [4] |
| 3-Biphenyl Tosylate | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ (2) / L2 (4) | K₃PO₄ | t-AmOH | 100 / 12 | 96 | [5] |
| 3-Biphenyl Triflates | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Toluene | 100 / 12 | 95 | |
| 3-Biphenyl Fluorosulfate | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ (5) | Et₃N | Water | 100 / 0.5 | 99 | [3] |
| This compound | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 / 18 | 98 | |
| 3-Biphenyl Triflates | Morpholine | Buchwald-Hartwig | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 100 / 3 | 99 | [6] |
| 3-Biphenyl Tosylate | Aniline | Buchwald-Hartwig | [Pd(IPr)(cinnamyl)Cl] (3) | NaOtBu | Dioxane | 100 / 12 | 90 | [7] |
| N,N-diethyl-3-biphenyl-carbamate | Phenylboronic acid | Suzuki-Miyaura (Ni-cat) | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | Toluene | 100 / 24 | 52 | [1] |
This table is a representative summary. Yields are highly dependent on the specific substrate, ligand, and precise reaction conditions.L2 refers to the biarylphosphine ligand XPhos.
Greener and More Versatile Alternatives
Aryl Sulfonates (Tosylates, Triflates, Fluorosulfates)
Aryl sulfonates, such as triflates (OTf), tosylates (OTs), and mesylates (OMs), are highly effective alternatives to aryl halides.[8] They are readily prepared from phenols and can be more reactive than the corresponding bromides, often allowing for milder reaction conditions.[2][9]
-
Aryl Triflates (ArOTf): Their reactivity is often comparable to aryl bromides and iodides, making them excellent substrates in a wide array of coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][6][9]
-
Aryl Tosylates (ArOTs): While generally less reactive than triflates, modern catalyst systems with specialized phosphine (B1218219) ligands have made aryl tosylates versatile and cost-effective coupling partners.[5][10][11] Nickel-based catalysts have also proven effective for Suzuki reactions involving aryl tosylates.[12]
-
Aryl Fluorosulfates (ArOSO₂F): Emerging as powerful electrophiles, aryl fluorosulfates are economical, stable, and have been shown to provide superior yields compared to other halides and sulfonates in certain Suzuki-Miyaura reactions, notably in green solvents like water.[3][13]
Other Phenol Derivatives (Carbamates, Esters, Ethers)
Driven by sustainability, researchers have developed methods to activate the traditionally inert C–O bond of phenols through derivatization into esters, carbamates, and ethers.[1][14] These alternatives are particularly attractive as they originate from abundant phenol feedstocks.[2] While palladium catalysts can be used, these less-activated electrophiles often require nickel-based catalyst systems to achieve efficient C-O bond cleavage and subsequent coupling.[1][14]
Mandatory Visualizations
Diagrams illustrating key conceptual frameworks are essential for understanding the context and mechanisms of these reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Derivation pathways for cross-coupling electrophiles.
Experimental Protocols
Representative Suzuki-Miyaura Coupling of an Aryl Tosylate
This protocol is adapted from literature procedures for the coupling of aryl tosylates with arylboronic acids.[5]
Materials:
-
Aryl tosylate (e.g., 3-biphenyl tosylate, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous tert-amyl alcohol (t-AmOH, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl tosylate, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed t-AmOH via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Representative Buchwald-Hartwig Amination of an Aryl Triflates
This protocol is a general method adapted from foundational literature on the amination of aryl triflates.[6][15]
Materials:
-
Aryl triflate (e.g., 3-biphenyl triflate, 1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Add the aryl triflate and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene followed by the amine via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Stir the mixture for 3-18 hours until the starting material is consumed (monitored by GC or TLC).
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the desired aryl amine.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. research.rug.nl [research.rug.nl]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
A Cost-Benefit Analysis of 3-Bromobiphenyl in Biaryl Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of biaryl compounds, which are pivotal structural motifs in numerous pharmaceuticals and advanced materials, the choice of starting materials is a critical decision that balances reactivity, cost, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of using 3-bromobiphenyl as a precursor in biaryl synthesis, with a particular focus on the widely-used Suzuki-Miyaura cross-coupling reaction. Its performance is objectively compared with that of its halogenated analogs, 3-chlorobiphenyl (B164846) and 3-iodobiphenyl (B1663909), supported by experimental data to inform strategic synthetic planning.
Executive Summary
The selection of an aryl halide for cross-coupling reactions is a trade-off between reactivity and cost. The established reactivity trend for the oxidative addition step in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl. While aryl iodides are generally more reactive, often leading to higher yields and milder reaction conditions, they are also typically the most expensive. Conversely, aryl chlorides are the most cost-effective but their lower reactivity necessitates more forcing conditions and specialized catalyst systems. This compound emerges as a well-balanced option, offering a compromise between reactivity and cost, making it a workhorse in many synthetic applications.
Performance Comparison: 3-Halobiphenyls in Suzuki-Miyaura Coupling
To illustrate the practical implications of the choice of halide, we present a comparative analysis of the Suzuki-Miyaura coupling of 3-halobiphenyls with phenylboronic acid to yield 3-phenylbiphenyl. The following data is a representative compilation from various sources to highlight the expected trends in yield and required reaction conditions.
Table 1: Comparative Performance of 3-Halobiphenyls in Suzuki-Miyaura Coupling
| Feature | 3-Iodobiphenyl | This compound | 3-Chlorobiphenyl |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(OAc)₂/RuPhos |
| Typical Reaction Temp. | Room Temp. to 80 °C | 80 °C to 110 °C | 100 °C to 120 °C |
| Typical Reaction Time | 2 - 12 hours | 4 - 24 hours | 12 - 48 hours |
| Representative Yield | ~90-98% | ~80-95% | ~60-85% (with advanced catalysts) |
Note: Yields are highly dependent on the specific catalyst, ligands, base, and solvent system employed. The data presented here is for illustrative comparison.
Cost Analysis
The economic feasibility of a synthetic route is a crucial factor in both academic research and industrial drug development. The following table provides an estimated cost comparison for the starting 3-halobiphenyls and a model Suzuki-Miyaura reaction.
Table 2: Estimated Cost Analysis for the Synthesis of 3-Phenylbiphenyl
| Component | 3-Iodobiphenyl Route | This compound Route | 3-Chlorobiphenyl Route |
| Aryl Halide Cost (per gram) | ~$50 | ~$7.80 | ~$700 (for 100mg) |
| Phenylboronic Acid Cost (per gram) | ~$5.70 | ~$5.70 | ~$5.70 |
| Catalyst/Ligand System | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Pd(OAc)₂/RuPhos |
| Catalyst Cost (per gram) | ~$43.70 | ~$43.70 | ~
|
| Relative Overall Cost | High | Low to Moderate | Very High |
Note: Prices are estimates based on currently available data from various suppliers and can fluctuate. The cost of 3-Chlorobiphenyl is notably high for small quantities, which may differ for bulk purchases.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling of each 3-halobiphenyl with phenylboronic acid are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvents (toluene, ethanol, and water) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-phenylbiphenyl.
Protocol 2: Suzuki-Miyaura Coupling of 3-Iodobiphenyl with Phenylboronic Acid
This reaction can be performed similarly to Protocol 1, often with a lower reaction temperature (e.g., 80 °C) and potentially a shorter reaction time.
Protocol 3: Suzuki-Miyaura Coupling of 3-Chlorobiphenyl with Phenylboronic Acid
Due to the lower reactivity of the C-Cl bond, a more active catalyst system is typically required.
Materials:
-
3-Chlorobiphenyl (1.0 mmol, 189 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
RuPhos (0.04 mmol, 18.7 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Follow the same setup procedure as in Protocol 1, using the specified reagents.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.
-
Follow the same workup and purification procedure as in Protocol 1.
Mandatory Visualizations
To further illustrate the comparative workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Conclusion
The cost-benefit analysis reveals that This compound represents a highly effective and economically viable choice for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling. It offers a favorable balance of reactivity and cost compared to its iodo- and chloro-analogs. While 3-iodobiphenyl provides higher reactivity, its significantly greater cost may not be justifiable for large-scale synthesis unless extremely mild conditions are paramount. Conversely, the high cost and lower reactivity of 3-chlorobiphenyl make it a less attractive option for general use, although it may be considered in specific cases where the chloro-substituent is required for subsequent transformations. For researchers and drug development professionals, a careful evaluation of project-specific requirements, including budget, scale, and desired reaction conditions, will ultimately guide the optimal selection of the starting aryl halide.
A Comparative Spectroscopic Analysis of Bromobiphenyl Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in the substitution patterns on a molecular scaffold can lead to significant variations in physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of three common isomers of monobrominated biphenyls: 2-bromobiphenyl, 3-bromobiphenyl, and 4-bromobiphenyl. The data presented herein, derived from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offers a clear framework for distinguishing between these closely related structures.
Data Presentation
The following tables summarize the key spectroscopic data for the three bromobiphenyl isomers, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm and Multiplicity |
| 2-Bromobiphenyl | 7.68 (dd, J=7.9, 1.2 Hz, 1H), 7.42 (td, J=7.6, 1.2 Hz, 1H), 7.35-7.25 (m, 5H), 7.20 (td, J=7.7, 1.8 Hz, 1H) |
| This compound | 7.70 (t, J=1.8 Hz, 1H), 7.55-7.48 (m, 3H), 7.45-7.38 (m, 3H), 7.32 (t, J=7.9 Hz, 1H) |
| 4-Bromobiphenyl | 7.58 – 7.52 (m, 4H), 7.48 – 7.42 (m, 2H), 7.38 – 7.32 (m, 3H)[1] |
Note: ¹H NMR data is typically recorded in CDCl₃ at 300 or 400 MHz. Chemical shifts and coupling constants (J) are indicative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm |
| 2-Bromobiphenyl | 142.8, 138.5, 133.4, 131.5, 129.9, 129.0, 128.1, 127.8, 127.5, 122.9 |
| This compound | 143.1, 140.0, 131.1, 130.3, 130.2, 129.1, 128.5, 127.3, 126.3, 122.8 |
| 4-Bromobiphenyl | 140.2, 139.9, 132.0, 128.9, 128.8, 127.5, 127.0, 122.0[2] |
Note: ¹³C NMR data is typically recorded in CDCl₃ at 75 or 100 MHz.
Table 3: FT-IR Spectroscopic Data (Major Absorption Bands)
| Isomer | Wavenumber (cm⁻¹) and Description |
| 2-Bromobiphenyl | 3058 (C-H aromatic stretch), 1585, 1475, 1430 (C=C aromatic stretch), 745 (C-H out-of-plane bend), 698 (C-Br stretch) |
| This compound | 3060 (C-H aromatic stretch), 1595, 1565, 1475 (C=C aromatic stretch), 775, 690 (C-H out-of-plane bend), 670 (C-Br stretch) |
| 4-Bromobiphenyl | 3025 (C-H aromatic stretch), 1590, 1480 (C=C aromatic stretch), 825 (C-H out-of-plane bend), 695 (C-Br stretch) |
Note: IR data is often obtained from KBr pellets or as a neat liquid film.
Table 4: Mass Spectrometry Data (Key Fragments)
| Isomer | m/z and [Assignment] | Relative Abundance (%) |
| 2-Bromobiphenyl | 234/232 [M⁺], 152 [M-Br]⁺, 76 [C₆H₄]⁺ | ~98/100, 100, ~25 |
| This compound | 234/232 [M⁺], 152 [M-Br]⁺, 76 [C₆H₄]⁺ | ~98/100, 100, ~40 |
| 4-Bromobiphenyl | 234/232 [M⁺], 152 [M-Br]⁺, 76 [C₆H₄]⁺ | ~98/100, 100, ~20[3] |
Note: Mass spectra are typically acquired using electron ionization (EI) at 70 eV. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of bromobiphenyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromobiphenyl isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid bromobiphenyl isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Neat Liquid): For liquid isomers, place a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the bromobiphenyl isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Employ a GC-MS system equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Gas Chromatography:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Ion Source Temperature: 230 °C.[3]
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the isomer. Examine the mass spectrum of the corresponding peak, identifying the molecular ion and key fragment ions.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the bromobiphenyl isomers.
Caption: Experimental workflow for the spectroscopic comparison of bromobiphenyl isomers.
References
A Comparative Guide to Catalyst Efficiency in the Suzuki-Miyaura Coupling of 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of catalyst is paramount, directly influencing reaction yields, times, and overall process viability. This guide provides an objective comparison of various palladium and nickel-based catalysts for the Suzuki-Miyaura coupling of 3-bromobiphenyl with phenylboronic acid, a key transformation in the synthesis of functionalized biaryl compounds relevant to pharmaceuticals and materials science. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficiency of different catalysts in the Suzuki-Miyaura coupling of this compound is summarized in the table below. While direct comparative studies on this compound are limited, data from structurally similar aryl bromides have been included to provide a broader perspective on catalyst performance. It is important to note that direct comparisons should be made with caution, as reaction conditions can vary between studies.
| Catalyst System | Aryl Bromide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ (8 mol%) | p-Dibromobiphenyl | Phenylboronic acid | Ag₂CO₃ | THF | RT | 18 | Good Yield |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 12 | ~95 |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | 4-Bromoacetophenone | Phenylboronic acid | KOH | Water | 100 | 1 | 94[1] |
| Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%) | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMA | 100 | 24 | >95 (conversion)[1] |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂ (5 mol%) | 1-Naphthyl bromide | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 97[2] |
| NiCl₂(PCy₃)₂ (5 mol%) | 3-Bromofuran | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | High Yield[2] |
Note: "RT" denotes room temperature. Data for Pd(OAc)₂/SPhos and Pd₂(dba)₃/XPhos are included to showcase the performance of modern Buchwald-type ligands, although the substrate is an aryl chloride, which is generally less reactive than an aryl bromide.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols can be adapted for the Suzuki-Miyaura coupling of this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling using a Palladium Catalyst
This protocol is a generalized procedure that can be adapted for various palladium catalysts.[1]
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
The vessel is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
Solvent and Degassing:
-
Add the chosen anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures) to the vessel via syringe.
-
Degas the resulting mixture by bubbling with an inert gas for 15-30 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
Catalyst Addition:
-
Under the inert atmosphere, add the palladium catalyst (typically 0.1 - 5 mol%). If using a solid catalyst, it can be added at the beginning with the other solids. If using a solution, it is added via syringe.
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling in a Green Solvent
This protocol is adapted from a procedure using NiCl₂(PCy₃)₂ in t-amyl alcohol.[2]
Reaction Setup:
-
In a glovebox, a vial is charged with NiCl₂(PCy₃)₂ (5 mol %), the aryl halide (1.00 equiv), the arylboronic acid (2.50 equiv), and K₃PO₄ (4.50 equiv).
-
An internal standard (e.g., hexamethylbenzene, 0.10 equiv) can be added for quantitative analysis.
-
The vial is sealed with a cap containing a PTFE septum.
Solvent Addition and Reaction:
-
Outside the glovebox, the green solvent (e.g., t-amyl alcohol or 2-Me-THF) is added via syringe.
-
The reaction mixture is then heated to 100 °C in a preheated oil bath and stirred for 12 hours.
Analysis:
-
After cooling to room temperature, an aliquot of the reaction mixture can be diluted and analyzed by GC or ¹H NMR to determine the yield.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
References
A Comparative Analysis of Suzuki and Stille Couplings for the Synthesis of 3-Phenylbiphenyl from 3-Bromobiphenyl
In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a fundamental transformation, with palladium-catalyzed cross-coupling reactions standing as a cornerstone for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for forging biaryl linkages, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide presents a comparative study of the Suzuki and Stille couplings for the synthesis of 3-phenylbiphenyl from 3-bromobiphenyl, offering insights into their respective performances based on available experimental data for the target substrate and closely related analogues.
Quantitative Performance Comparison
| Parameter | Suzuki Coupling | Stille Coupling |
| Substrate | 3-Bromobenzoic Acid | Aryl Bromides (general) |
| Coupling Partner | Phenylboronic Acid | Tributylphenylstannane |
| Catalyst | [PdCl₂(NH₂CH₂COOH)₂] | Pd(PPh₃)₄ |
| Catalyst Loading | Not Specified | Not Specified |
| Base | K₂CO₃ | NaOAc |
| Solvent | Water | PEG-400 |
| Temperature | Room Temperature | 100 °C |
| Reaction Time | 1.5 hours | Short (not specified) |
| Yield | 95%[1] | Up to 97%[2] |
| Turnover Number (TON) | Not Reported | Not Reported |
| Turnover Frequency (TOF) | Not Reported | Not Reported |
Note: The data presented for the Suzuki coupling is based on 3-bromobenzoic acid, a structurally similar substrate to this compound.[1] The data for the Stille coupling represents a general protocol for aryl bromides.[2] Direct comparison should be made with caution as reaction conditions and substrates are not identical.
Catalytic Cycles and Experimental Workflow
The fundamental mechanisms of both the Suzuki and Stille couplings involve a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
References
A Comparative Guide to the Synthesis of 3-Bromobiphenyl: Evaluating Environmental Impacts
For researchers, scientists, and professionals in drug development, the selection of a synthetic route extends beyond mere chemical efficiency to encompass environmental stewardship. This guide provides a comparative analysis of common synthesis methods for 3-bromobiphenyl, a key intermediate in the pharmaceutical and materials science sectors.[1][2] The environmental impact of each method is evaluated based on the principles of green chemistry, with supporting data and experimental protocols to inform sustainable laboratory practices.
Comparison of Synthesis Methods
The synthesis of this compound can be achieved through several established chemical transformations. The primary methods include direct bromination of biphenyl (B1667301) and various cross-coupling reactions. Each approach presents a unique environmental footprint, primarily influenced by the choice of reagents, catalysts, solvents, and reaction conditions.
Electrophilic Aromatic Bromination of Biphenyl
This classical approach involves the direct bromination of biphenyl using molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[1] While straightforward, this method is associated with significant environmental and safety concerns.
Environmental Concerns:
-
Use of Hazardous Reagents: Molecular bromine is highly corrosive, toxic, and environmentally damaging.
-
Stoichiometric Catalyst Waste: The Lewis acid catalyst is typically used in stoichiometric amounts and generates a considerable amount of acidic waste, which requires neutralization and disposal.
-
Formation of Byproducts: The reaction can lead to the formation of polybrominated biphenyls and other isomers, necessitating extensive purification procedures that generate additional waste.
-
Harsh Reaction Conditions: The reaction often requires anhydrous conditions and elevated temperatures, contributing to higher energy consumption.[1]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[3][4] For the synthesis of this compound, this typically involves the reaction of a boronic acid derivative with an aryl halide, catalyzed by a palladium complex.[2]
Environmental Advantages:
-
High Selectivity and Yield: The reaction is generally high-yielding and highly selective, minimizing the formation of unwanted byproducts.
-
Catalytic Nature: The use of a catalyst in small quantities reduces waste compared to stoichiometric reagents.[3]
-
Milder Reaction Conditions: Many Suzuki-Miyaura couplings can be performed under relatively mild conditions.[4]
Environmental Considerations:
-
Palladium Catalyst: Palladium is a precious and toxic heavy metal. Its removal from the final product is a critical concern in pharmaceutical synthesis, and recycling of the catalyst can be challenging.[3]
-
Organoboron Reagents: While generally less toxic than other organometallic compounds, the synthesis and disposal of boronic acids and their byproducts need to be considered.
-
Solvents and Bases: The reaction often employs organic solvents and requires a base, which contribute to the overall waste stream.[5] However, recent developments have focused on using greener solvents, including water.[5][6][7]
Copper-Catalyzed Ullmann Reaction
The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-catalyzed coupling of aryl halides.[1][8] This reaction has seen significant improvements to mitigate its traditionally harsh reaction conditions.
Environmental Profile:
-
Abundant and Less Toxic Catalyst: Copper is more abundant and less toxic than palladium, making it a more attractive catalyst from an environmental and economic perspective.[9]
-
Harsh Traditional Conditions: The classic Ullmann reaction often requires high temperatures (over 200°C) and stoichiometric amounts of copper, which limits its applicability and greenness.[8][10]
-
Modern Advancements: The development of ligands and more efficient copper catalysts has enabled Ullmann-type reactions to proceed under milder conditions with lower catalyst loadings, improving its environmental profile.[9][10]
Grignard Reaction
The Grignard reaction is a fundamental C-C bond-forming reaction that can be adapted for biphenyl synthesis. This would typically involve the reaction of a phenylmagnesium halide with a bromo-substituted benzene (B151609) derivative.
Environmental Drawbacks of the Traditional Method:
-
Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, necessitating the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are flammable and pose health risks.[11]
-
Magnesium Waste: The reaction generates magnesium salts as byproducts.
Greener Alternatives:
-
Research into greener Grignard reactions has explored zinc-mediated processes in aqueous conditions, significantly reducing the reliance on hazardous organic solvents.[11]
Quantitative Data Summary
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Key Environmental Considerations |
| Electrophilic Bromination | Br₂, FeBr₃/AlCl₃ | Halogenated Solvents | 0–50[1] | Variable | Use of toxic Br₂, stoichiometric Lewis acid waste, byproduct formation. |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃ | Toluene (B28343)/Water | 100[2] | High | Precious and toxic Pd catalyst, use of organic solvents and bases. |
| Ullmann Reaction (Classic) | Copper powder | High-boiling solvents | >200[8][10] | Moderate | Harsh reaction conditions, high catalyst loading, significant energy consumption. |
| Ullmann Reaction (Modern) | CuI/Ligand | Various | Room Temp. to 100[10] | Good to Excellent | Milder conditions, lower catalyst loading, but ligands can be complex and costly. |
| Grignard Reaction (Traditional) | Magnesium | Anhydrous Ether/THF | Reflux | Variable | Strict anhydrous conditions, flammable and hazardous solvents.[11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling.[2]
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a 200 mL two-necked round-bottom flask, add 1-bromo-3-iodobenzene (16.5 mmol), phenylboronic acid (15.0 mmol), Pd(OAc)₂ (0.450 mmol), PPh₃ (0.911 mmol), and K₂CO₃ (45.1 mmol).
-
Add toluene (40 mL) and water (40 mL) to the flask via syringe.
-
Reflux the mixture at a bath temperature of 100°C for 24 hours.
-
After cooling to room temperature, extract the resulting mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane) to yield this compound.
Protocol 2: Greener Grignard Reaction Approach
This protocol outlines a zinc-mediated aqueous alternative to the traditional Grignard reaction, demonstrating a greener approach to C-C bond formation.[11] While not specific to this compound, the principles are applicable.
Materials:
-
Bromobenzene (as an example aryl halide)
-
Benzophenone (as an example electrophile)
-
Zinc dust
-
Magnesium sulfate
-
Anhydrous diethyl ether (minimal amount)
-
Aqueous solvent system
Procedure:
-
A zinc-mediated process is employed for the carbon-carbon bond formation.
-
The reaction involves the use of zinc dust and magnesium sulfate in an aqueous environment, with a minimal amount of organic solvent like anhydrous diethyl ether.
-
This approach significantly reduces the amount of hazardous organic solvent required compared to the traditional Grignard reaction which necessitates strictly anhydrous conditions.[11]
Visualizing Synthesis Pathways and Environmental Impact
The following diagram illustrates the logical relationship between the different synthesis routes for this compound and their key environmental considerations.
Caption: Synthesis routes to this compound and their environmental profiles.
Conclusion
The synthesis of this compound can be approached through various methods, each with distinct environmental implications. While traditional methods like electrophilic bromination and the classic Ullmann reaction are often burdened by hazardous reagents and harsh conditions, modern catalytic methods such as the Suzuki-Miyaura coupling and improved Ullmann protocols offer a more sustainable path. The ongoing development of greener alternatives, for instance, in Grignard-type reactions, underscores the chemical community's commitment to reducing the environmental impact of organic synthesis. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting a synthesis strategy that is not only effective but also environmentally responsible.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 2113-57-7 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. beyondbenign.org [beyondbenign.org]
Navigating Purity: A Comparative Guide to the Analysis of Impurities in Commercial 3-Bromobiphenyl
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 3-Bromobiphenyl, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, is no exception.[1][2] The presence of even minute impurities can significantly impact reaction yields, downstream product quality, and the toxicological profile of the final compound. This guide provides a comparative analysis of analytical methodologies for impurity profiling in commercial this compound, supported by experimental protocols and data to aid in the selection of the most appropriate techniques.
Understanding the Impurity Landscape: Synthesis and Potential Byproducts
The impurity profile of commercial this compound is intrinsically linked to its manufacturing process. Two common synthetic routes are the bromination of biphenyl (B1667301) and palladium-catalyzed cross-coupling reactions.[1] Each pathway presents a unique set of potential process-related impurities:
-
From Bromination of Biphenyl: This method, involving the electrophilic aromatic substitution of biphenyl, can lead to the formation of isomeric and poly-halogenated byproducts.
-
Isomeric Impurities: 2-Bromobiphenyl and 4-Bromobiphenyl are common contaminants due to competing substitution patterns.
-
Poly-brominated Impurities: Over-bromination can result in the formation of various dibromobiphenyl isomers.
-
Unreacted Starting Material: Residual biphenyl may also be present.
-
-
From Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling): This approach typically involves the reaction of a di-substituted benzene (B151609) with a phenylating agent.
-
Residual Starting Materials: Unreacted 1,3-dibromobenzene (B47543) and phenylboronic acid are potential impurities.[3]
-
Homocoupling Products: Biphenyl (from the phenylating agent) and other coupling byproducts can form.
-
Catalyst Residues: Trace amounts of the palladium catalyst may remain.
-
Comparative Analysis of Analytical Methodologies
A multi-faceted analytical approach is often necessary for a comprehensive impurity profile. The choice of technique depends on the volatility, thermal stability, and concentration of the expected impurities.[4][5]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[4] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis absorbance-based detection.[4] |
| Analyte Suitability | Ideal for volatile and semi-volatile, thermally stable compounds.[4] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4] |
| Sensitivity | High, excellent for trace-level quantification.[4] | Moderate to high, dependent on the chromophore of the analyte.[4] |
| Selectivity | Very high, as the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z).[4] | Good, but can be limited by co-eluting compounds with similar UV spectra.[4] |
| Primary Application for this compound | Quantification of isomeric impurities (2- and 4-bromobiphenyl), unreacted biphenyl, and other volatile byproducts. | Quantification of the main component, poly-brominated biphenyls, and less volatile impurities. |
Table 1. Comparison of GC-MS and HPLC for Impurity Analysis.
Quantitative Data Summary
The following table presents hypothetical data from the analysis of a commercial this compound sample using validated GC-MS and HPLC methods. This data illustrates the typical performance of each technique for key potential impurities.
| Analyte | Method | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| Biphenyl | GC-MS | 5.2 | 1 | 3 |
| 2-Bromobiphenyl | GC-MS | 8.1 | 2 | 6 |
| This compound | GC-MS | 8.5 | - | - |
| 4-Bromobiphenyl | GC-MS | 8.7 | 2 | 6 |
| 3,3'-Dibromobiphenyl | GC-MS | 12.4 | 5 | 15 |
| Biphenyl | HPLC | 3.5 | 10 | 30 |
| 2-Bromobiphenyl | HPLC | 4.8 | 15 | 45 |
| This compound | HPLC | 5.1 | - | - |
| 4-Bromobiphenyl | HPLC | 5.3 | 15 | 45 |
| 3,3'-Dibromobiphenyl | HPLC | 7.9 | 20 | 60 |
Table 2. Hypothetical Performance Data for GC-MS and HPLC Analysis.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols provide a starting point for the analysis of impurities in this compound.
Protocol 1: GC-MS Method for Volatile Impurities
This method is designed for the sensitive detection and quantification of volatile and semi-volatile impurities such as isomeric bromobiphenyls and unreacted starting materials.
-
Instrumentation: Gas chromatograph coupled with a Mass Selective Detector (MSD).[5]
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
-
MSD Conditions:
Protocol 2: HPLC Method for General Purity Assessment
This reversed-phase HPLC method is suitable for the quantification of this compound and the detection of less volatile impurities, including poly-brominated species.
-
Instrumentation: Standard HPLC system with a UV or Diode-Array Detector (DAD).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: Start with 60% B, linearly increase to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.[6]
-
Visualizing the Analytical Workflow
A structured workflow is essential for the systematic analysis of impurities. The following diagram illustrates the logical progression from sample handling to data interpretation and reporting.
Figure 1. General workflow for impurity analysis.
References
Boronic Acids vs. Boronic Esters in 3-Bromobiphenyl Suzuki Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds in the synthesis of complex molecules, including pharmaceuticals. A critical decision in designing a Suzuki reaction is the choice of the organoboron reagent. This guide provides a detailed comparison of boronic acids and boronic esters for the Suzuki reaction of 3-bromobiphenyl, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Reactivity vs. Stability
The primary distinction between boronic acids and their corresponding esters, such as pinacol (B44631) esters, lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in the catalytic cycle but are often less stable.[1] They are susceptible to dehydration, leading to the formation of cyclic anhydrides (boroxines), and can undergo protodeboronation under certain reaction conditions.[1]
Conversely, boronic esters exhibit enhanced stability, which simplifies their handling, purification, and storage over extended periods.[1] This increased stability, however, can sometimes translate to lower reactivity, potentially requiring more forcing reaction conditions.
Performance in the Suzuki Coupling of this compound
Direct head-to-head comparative studies for the Suzuki coupling of this compound with a phenylboronic acid versus its corresponding ester under identical conditions are not extensively documented. However, by examining individual optimized reactions, a clear picture of their relative performance emerges.
| Feature | Boronic Acid | Boronic Ester |
| Substrate | This compound | 1-Bromo-3-phenylbenzene |
| Reagent | Phenylboronic Acid | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Base | Sodium Carbonate | Potassium Phosphate (B84403) |
| Solvent | Toluene/Ethanol/Water | 1,4-Dioxane |
| Temperature | Reflux (approx. 80-100 °C) | 100 °C |
| Reaction Time | 16 hours | Not specified |
| Isolated Yield | 95% | 94% |
Note: The data presented is from two separate experiments and is intended for comparative illustration. Reaction conditions were optimized for each specific transformation and are not identical.
From the data, it is evident that both boronic acids and boronic esters can achieve excellent yields in the Suzuki coupling with a bromobiphenyl substrate. The choice between them may therefore be dictated by other factors such as the stability of other functional groups in the molecule, the desired reaction conditions, and the ease of handling the boron reagent.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Suzuki Reaction of this compound with Phenylboronic Acid
Materials:
-
This compound (1.00 g, 4.29 mmol)
-
Phenylboronic acid (0.63 g, 5.15 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.22 mmol)
-
Sodium carbonate (2.27 g, 21.45 mmol)
-
Toluene (20 mL)
-
Ethanol (10 mL)
-
Water (10 mL)
Procedure:
-
A mixture of this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate in toluene, ethanol, and water was heated at reflux for 16 hours.
-
The reaction mixture was then cooled to room temperature.
-
The organic layer was separated, and the aqueous layer was extracted with diethyl ether.
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired product.
Suzuki Reaction of 1-Bromo-3-phenylbenzene with a Boronic Ester
Materials:
-
1-Bromo-3-phenylbenzene (100 mg, 0.43 mmol)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (118 mg, 0.52 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (16 mg, 0.02 mmol)
-
Potassium phosphate (273 mg, 1.29 mmol)
-
1,4-Dioxane (4 mL)
Procedure:
-
To a reaction vessel was added 1-bromo-3-phenylbenzene, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium phosphate.
-
The vessel was evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
1,4-Dioxane was added, and the mixture was heated to 100 °C.
-
Upon completion of the reaction, the mixture was cooled to room temperature and diluted with an organic solvent.
-
The mixture was washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by an appropriate method such as column chromatography.
Conclusion
The choice between a boronic acid and a boronic ester in the Suzuki-Miyaura coupling of this compound is a nuanced one. While boronic acids may offer higher reactivity, boronic esters provide superior stability, which is often a critical factor in multi-step syntheses and for the long-term storage of reagents. Both reagent classes are capable of delivering high yields of the desired biaryl product. For rapid exploratory work or with less reactive coupling partners, a boronic acid may be advantageous. For complex syntheses where reagent stability and robustness are paramount, a boronic ester is often the more prudent choice. Ultimately, the optimal reagent will depend on the specific requirements of the synthetic task at hand.
References
A Comparative Guide to the Synthesis of 3-Substituted Biphenyls from 3-Bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent cross-coupling reactions for the functionalization of 3-bromobiphenyl: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. The selection of a suitable synthetic route is critical in drug discovery and development, impacting yield, purity, and scalability. This document aims to facilitate this decision-making process by presenting a side-by-side comparison of these methodologies, supported by experimental data and detailed protocols.
Performance Comparison
The choice of reaction for the synthesis of 3-substituted biphenyls from this compound depends on the desired functionality. The Suzuki-Miyaura reaction is highly versatile for forming carbon-carbon bonds, while the Buchwald-Hartwig amination is the state-of-the-art method for carbon-nitrogen bond formation. The Ullmann condensation, a classical method, is still employed for carbon-oxygen and carbon-nitrogen bond formation, particularly in specific industrial applications, but often requires harsher conditions.[1][2][3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation involving aryl bromides, including substrates analogous to this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid [4][5]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 12 | 85-95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
| PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane | 90 | 24 | 90-98 |
| Pd/C (10 w/w) | - | K₂CO₃ | DMF/H₂O | 110 | 8 | ~90 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines [6][7][8]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | Aniline | 85-95 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | Morpholine | 90-99 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | Carbazole | 98 |
| PdCl₂(dppf) (2) | - | K₂CO₃ | Toluene | 100 | 12 | Benzylamine | 80-90 |
Table 3: Ullmann Condensation of Aryl Bromides with Nucleophiles [3][9]
| Copper Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Nucleophile | Yield (%) |
| CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 150 | 24 | Phenol | 60-80 |
| Cu Powder (100) | - | K₂CO₃ | Pyridine | 180 | 48 | Aniline | 50-70 |
| Cu₂O (5) | L-proline (10) | Cs₂CO₃ | DMSO | 120 | 24 | Phenol | 70-85 |
| CuI (10) | N,N-dimethylglycine (20) | K₃PO₄ | Dioxane | 110 | 36 | Aniline | 75-90 |
Reaction Mechanisms and Workflows
The signaling pathways for each reaction, detailing the catalytic cycles, are illustrated below. These diagrams provide a visual representation of the mechanistic steps involved in each transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A proposed catalytic cycle for the Ullmann condensation.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Stability of 3-Bromobiphenyl and Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The selection of an aryl halide for use in synthetic chemistry, particularly in the realms of pharmaceutical and materials science, is a critical decision that hinges on a delicate balance of reactivity and stability. An overly reactive starting material can lead to unwanted side reactions and decomposition, while an excessively stable one may fail to participate in desired transformations. This guide provides an objective comparison of the stability of 3-Bromobiphenyl with other common aryl halides, supported by experimental data and detailed methodologies, to inform rational substrate selection and reaction optimization.
Understanding Aryl Halide Stability
The stability of an aryl halide is fundamentally governed by the strength of the carbon-halogen (C-X) bond. Aryl halides are generally more stable and less reactive towards nucleophilic substitution than their alkyl halide counterparts.[1] This increased stability arises from the sp² hybridization of the carbon atom in the aromatic ring, which creates a shorter and stronger bond compared to the sp³ hybridized carbon in alkyl halides.[1] Additionally, the lone pair of electrons on the halogen can participate in resonance with the aromatic ring, imparting a partial double bond character to the C-X bond and further strengthening it.[1]
However, within the class of aryl halides, a clear trend in stability and reactivity exists, primarily dictated by the nature of the halogen atom. The stability of the C-X bond generally increases in the order:
Aryl Iodide < Aryl Bromide < Aryl Chloride < Aryl Fluoride
This trend is a direct consequence of the decreasing bond strength as one moves down the halogen group. Weaker bonds are more easily cleaved, leading to higher reactivity in reactions such as palladium-catalyzed cross-coupling, which often represents a desired form of "instability" in a synthetic context.
Quantitative Comparison of Aryl Halide Stability
The most direct measure of the stability of the carbon-halogen bond is its bond dissociation energy (BDE). A higher BDE corresponds to a stronger, more stable bond that requires more energy to break. The following table summarizes the BDEs for various carbon-halogen bonds on a phenyl group, which serves as a reliable model for substituted systems like biphenyls.
| Aryl Halide (Ar-X) | Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |
| Phenyl Iodide | C-I | 274 | [2] |
| This compound (as a model Aryl Bromide) | C-Br | 337 | [2] |
| Phenyl Chloride | C-Cl | 402 | [2] |
| Phenyl Fluoride | C-F | 527 | [2] |
As the data clearly indicates, the C-Br bond in a compound like this compound is significantly stronger and therefore more stable than the C-I bond in an analogous aryl iodide. Conversely, it is weaker and less stable than the C-Cl and C-F bonds in aryl chlorides and fluorides, respectively. This intermediate stability makes this compound and other aryl bromides versatile reagents in organic synthesis, offering a good compromise between stability for storage and handling, and sufficient reactivity for a wide range of chemical transformations.
Experimental Protocols for Stability Assessment
The thermal stability of aryl halides can be experimentally determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the temperatures at which compounds decompose and the energy released during this process.
Protocol: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD) for an aryl halide.
Materials:
-
Aryl halide sample (e.g., this compound)
-
High-pressure DSC crucibles and lids
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 2-5 mg of the aryl halide sample into a high-pressure DSC crucible.
-
Seal the crucible to ensure containment of any gaseous decomposition products.
-
Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Equilibrate the system at a starting temperature of 25 °C.
-
Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature well above the expected decomposition point (e.g., 350-400 °C).
-
Monitor the heat flow to the sample relative to the reference. An exothermic peak indicates decomposition.
-
The onset temperature of the exothermic peak is recorded as Tonset, representing the temperature at which decomposition begins.
-
The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHD), which quantifies the energy released.
Data Interpretation: A higher Tonset indicates greater thermal stability. The ΔHD provides information about the energetic nature of the decomposition.
Visualizing Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The differential stability of aryl halides is a key factor in their reactivity in widely used synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The first and often rate-determining step of this reaction is the oxidative addition of the aryl halide to the palladium(0) catalyst. The ease of this step is directly related to the C-X bond strength, with weaker bonds leading to faster reactions.
References
Safety Operating Guide
Proper Disposal of 3-Bromobiphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Bromobiphenyl
This compound is a halogenated organic compound that necessitates careful handling and disposal due to its potential health and environmental hazards. As a polybrominated biphenyl (B1667301) (PBB), it is recognized for its toxicity and persistence in the environment.[1][2] Improper disposal can lead to environmental contamination and poses significant risks. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is a known skin, eye, and respiratory irritant and may cause organ damage through prolonged or repeated exposure.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat. For respiratory protection, a respirator with a type ABEK (EN14387) filter is recommended. In situations with unknown atmospheric concentrations, a Self-Contained Breathing Apparatus (SCBA) should be used.[1]
-
Ventilation: All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes, as well as to avoid inhalation or ingestion.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste and handled by a licensed hazardous waste disposal company.[4][5] Under no circumstances should this chemical be disposed of in standard trash or poured down the sanitary sewer.[3][6]
-
Waste Segregation: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[4] Collect waste in a designated, properly labeled container specifically for halogenated organic compounds.[4]
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4]
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]
-
Keep the container securely closed except when adding waste.
-
Once the container is full, or within one year of the first addition of waste, it must be moved to a central hazardous waste storage area.
-
-
Spill and Contamination Cleanup:
-
In the event of a spill, absorb the liquid with an inert, non-combustible material such as sand, diatomite, or acid binders.[3]
-
Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[1]
-
Decontaminate surfaces by washing with ethanol, followed by a soap and water solution.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide the complete chemical name and any other relevant information from the Safety Data Sheet (SDS). The primary disposal method for PBBs is high-temperature incineration to ensure the complete destruction of the compound and prevent the formation of toxic byproducts like dioxins and furans.[7][8]
-
Quantitative Data and Hazard Information
Properly identifying the substance and understanding its physical and hazardous properties is the first step in safe disposal.
| Property | Value |
| CAS Number | 2113-57-7 |
| Molecular Formula | C12H9Br |
| Appearance | Clear yellow viscous liquid[1][2] |
| Boiling Point | 310 °C / 590 °F @ 760 mmHg[5] |
| Flash Point | 113 °C / 235.4 °F (closed cup) |
| Density | 1.398 g/mL at 25 °C |
| Solubility | Insoluble in water[1][2] |
| UN Number | UN3151 (Polyhalogenated biphenyls, liquid)[3] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles)[3] |
| Packing Group | II[3] |
| Water Hazard Class | 3 (Extremely hazardous for water)[3] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to experimental use. All experimental work with this compound should be conducted within a chemical fume hood while wearing the prescribed PPE. All materials that come into contact with the compound, including glassware, pipette tips, and absorbent paper, must be decontaminated or disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2113-57-7 [m.chemicalbook.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. madridge.org [madridge.org]
Essential Guide to Personal Protective Equipment for Handling 3-Bromobiphenyl
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromobiphenyl. Adherence to these protocols is crucial for ensuring personal safety and environmental protection in the laboratory.
Hazard Information and Physicochemical Properties
This compound is a chemical compound that requires careful handling due to its potential health risks. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Prolonged or repeated exposure can potentially cause organ damage.[1] Furthermore, it is classified as very toxic to aquatic life, necessitating stringent disposal procedures.[2][3]
For quick reference, the key quantitative data for this compound are summarized in the tables below.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] |
| (Single Exposure) | May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic | Very toxic to aquatic life with long-lasting effects.[2] |
| Environment |
| Physicochemical Properties | Value |
| Appearance | Clear yellow viscous liquid[4][1] |
| Molecular Formula | C12H9Br |
| CAS Number | 2113-57-7 |
| Molecular Weight | 233.10 g/mol [4] |
| Boiling Point | 310 °C / 590 °F @ 760 mmHg[3] |
| Melting Point | 82 - 89 °C[5] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Density | 1.398 g/mL at 25 °C |
| Solubility | Insoluble in water[4][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table details the required PPE and its specific purpose.
| PPE Component | Specifications & Purpose |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield.[6][7] This protects against chemical splashes.[7][8] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential.[5][9] Inspect gloves before use and change them immediately if contaminated or after 30-60 minutes of use.[9][10] Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the body from splashes and spills.[8][9] Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed.[8][9] |
| Respiratory Protection | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation of vapors.[1][9] If a fume hood is not available, a NIOSH-approved respirator with a type ABEK (EN14387) filter is necessary. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential to minimize exposure and prevent accidents.
1. Preparation:
-
Ensure the chemical fume hood is operational and uncluttered.[9]
-
Verify that all necessary PPE is available and in good condition.[9]
-
Locate the nearest eyewash station and safety shower before starting work.[9]
-
Have appropriate spill containment materials readily accessible.[9]
2. Handling:
-
Conduct all weighing and transferring of this compound within a chemical fume hood.[9]
-
Use compatible tools, such as spatulas and weighing paper, to handle the chemical.[9]
-
Keep the container tightly closed when not in use.[9]
-
Avoid direct contact with skin, eyes, and clothing.[9]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[9]
-
Clean all contaminated surfaces within the fume hood.[9]
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.[9]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated, properly labeled hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., Toxic, Environmental Hazard).[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Disposal Procedure: Dispose of the chemical waste through your institution's hazardous waste program, adhering to all local, state, and federal regulations.[2][3][5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Type of Exposure | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2][3] Remove contaminated clothing.[3] Get medical attention if irritation develops or persists.[12] |
| Inhalation | Move the affected person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[2][11] Rinse the mouth with water.[2][12] Seek immediate medical attention.[11] |
| Spill | If the substance is flammable, eliminate all sources of ignition.[11] Evacuate the area. For small spills, use an absorbent material to contain and collect the spill. Place the collected material in a sealed container for disposal.[5] For large spills, or if the substance is volatile, evacuate the room and contact your institution's emergency response team.[11] |
Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
